2-(5-Azidopentyl)isoindoline-1,3-dione
Description
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Properties
IUPAC Name |
2-(5-azidopentyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c14-16-15-8-4-1-5-9-17-12(18)10-6-2-3-7-11(10)13(17)19/h2-3,6-7H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDIHGHRTWHAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(5-Azidopentyl)isoindoline-1,3-dione chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(5-Azidopentyl)isoindoline-1,3-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterobifunctional linker molecule of significant interest in medicinal chemistry, chemical biology, and materials science. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, and reactivity. The molecule integrates two key functional moieties: a terminal azide group, which serves as a reactive handle for bioorthogonal "click chemistry," and a phthalimide group, a well-established protecting group for primary amines.[1] This dual functionality allows for the sequential or orthogonal conjugation of diverse molecular entities, making it an invaluable tool for constructing complex bioconjugates, developing targeted drug delivery systems, and synthesizing novel polymers. This document details field-proven protocols for its synthesis, characterization, and application in key chemical transformations, providing researchers with the foundational knowledge to effectively leverage this versatile chemical linker.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and purification.
Core Chemical Attributes
| Property | Value |
| IUPAC Name | 2-(5-azidopentyl)-1H-isoindole-1,3(2H)-dione |
| Molecular Formula | C₁₃H₁₄N₄O₂ |
| Molecular Weight | 258.28 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethylformamide (DMF). Sparingly soluble in alcohols and insoluble in water. |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized molecule. The expected data are as follows:
| Technique | Expected Characteristics |
| ¹H NMR | ~7.85-7.70 ppm (m, 4H): Aromatic protons of the phthalimide group. ~3.68 ppm (t, 2H): Methylene protons adjacent to the phthalimide nitrogen (-N-CH₂ -). ~3.25 ppm (t, 2H): Methylene protons adjacent to the azide group (-CH₂ -N₃). ~1.75-1.35 ppm (m, 6H): Remaining three methylene groups of the pentyl chain. |
| ¹³C NMR | ~168.4 ppm: Carbonyl carbons of the phthalimide group. ~134.0, 132.1, 123.2 ppm: Aromatic carbons of the phthalimide group. ~51.4 ppm: Carbon adjacent to the azide group (C H₂-N₃). ~37.8 ppm: Carbon adjacent to the phthalimide nitrogen (N-C H₂-). ~28.5, 26.3, 23.5 ppm: Remaining carbons of the pentyl chain. |
| FT-IR (cm⁻¹) | ~2940 cm⁻¹: C-H aliphatic stretch. ~2095 cm⁻¹: Sharp, strong azide (N₃) stretch. ~1770 & 1710 cm⁻¹: Asymmetric and symmetric C=O stretches of the phthalimide group, respectively.[2][3][4] |
| Mass Spec (ESI-MS) | Expected m/z: 259.12 [M+H]⁺, 281.10 [M+Na]⁺. |
Synthesis Pathway and Protocol
The most reliable synthesis of this compound is achieved via a two-step process starting from potassium phthalimide, which itself is readily prepared from phthalic anhydride. This approach is a modification of the classic Gabriel Synthesis, a robust method for preparing primary amines.[5]
Overall Synthesis Scheme
The synthesis involves the N-alkylation of potassium phthalimide with a dihaloalkane, followed by nucleophilic substitution with sodium azide.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
Materials: Potassium phthalimide, 1,5-dibromopentane, sodium azide (NaN₃), N,N-Dimethylformamide (DMF), ethyl acetate, hexane, deionized water.
Step 1: Synthesis of 2-(5-Bromopentyl)isoindoline-1,3-dione
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous DMF (approx. 0.2 M).
-
Addition of Alkyl Halide: Add 1,5-dibromopentane (3.0-5.0 eq, excess is used to minimize dialkylation).
-
Reaction: Heat the mixture to 80°C and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of phthalimide.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The excess 1,5-dibromopentane can be removed via vacuum distillation. The crude product is then purified by column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexane) to yield the intermediate as a white solid.
Step 2: Synthesis of this compound
-
Setup: Dissolve the purified 2-(5-bromopentyl)isoindoline-1,3-dione (1.0 eq) in DMF (approx. 0.3 M) in a round-bottom flask.
-
Addition of Azide: Add sodium azide (NaN₃, 1.5-2.0 eq).
-
Causality: Sodium azide is a potent nucleophile for the Sₙ2 reaction, displacing the bromide to form the desired product. DMF is an ideal polar aprotic solvent that solubilizes the salts and accelerates the Sₙ2 reaction.
-
-
Reaction: Heat the mixture to 80°C and stir for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: After cooling, pour the reaction mixture into water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude material is purified by silica gel chromatography (e.g., 5-15% ethyl acetate in hexane) to afford this compound as a solid.
Reactivity and Core Applications
The utility of this molecule stems from the distinct and controllable reactivity of its two terminal functional groups.
The Azide Terminus: A Gateway to Click Chemistry
The azide group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[6][7] The most prominent application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring.[8][9]
Caption: Workflow of the CuAAC click reaction.
Protocol: General Procedure for CuAAC Ligation
-
Preparation: In a vial, dissolve the alkyne-containing substrate (1.0 eq) and this compound (1.1 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Catalyst Addition: Add sodium ascorbate (0.3 eq) from a freshly prepared aqueous stock solution. This serves as a reducing agent to generate the active Cu(I) species in situ.
-
Initiation: Add copper(II) sulfate (CuSO₄, 0.1 eq) from an aqueous stock solution. The solution may change color.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. The reaction is often complete when the solution becomes clear.
-
Workup and Purification: The product can be isolated by filtration if it precipitates, or by extraction followed by column chromatography.
The Phthalimide Terminus: A Masked Primary Amine
The phthalimide group serves as an excellent protecting group for a primary amine.[10][11] Its N-H proton is acidic (pKa ~8.3), allowing for easy deprotonation to form a potent nucleophile, yet the resulting N-alkylated phthalimide is stable to many reaction conditions.[5] The primary amine can be liberated when needed, most commonly via hydrazinolysis (the Ing-Manske procedure).
Caption: Deprotection of the phthalimide group via hydrazinolysis.
Protocol: Phthalimide Deprotection via Hydrazinolysis
-
Setup: Dissolve the this compound (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-5.0 eq).
-
Causality: Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide. A subsequent intramolecular cyclization releases the desired primary amine and forms the highly stable, and often insoluble, phthalhydrazide byproduct.
-
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. A dense white precipitate (phthalhydrazide) will typically form.
-
Workup: Cool the reaction mixture to room temperature. The phthalhydrazide precipitate can be removed by filtration.
-
Isolation: The filtrate contains the desired 5-azidopentan-1-amine. The solvent can be removed under reduced pressure. If necessary, an acidic workup (e.g., with HCl) can be performed to protonate the amine for easier extraction and purification, followed by basification to recover the free amine.
Safety and Handling
Proper laboratory safety protocols are mandatory when handling this compound and its reagents.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12] Handle in a well-ventilated area or chemical fume hood.[13]
-
Reagent Hazards:
-
Sodium Azide (NaN₃): Highly toxic if swallowed or inhaled. Can form explosive heavy metal azides. Avoid contact with acids, which can liberate toxic hydrazoic acid gas.
-
Hydrazine (N₂H₄): Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood.
-
DMF: A potential reproductive toxin. Avoid skin contact.
-
-
Compound Stability: While the molecule itself is generally stable, organic azides are energetically unstable compounds and can be sensitive to shock, heat, or friction, although the risk is lower for alkyl azides compared to aryl azides. Store in a cool, dry place away from heat sources.[14]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly versatile chemical tool that provides a robust bridge between two fundamental transformations in modern organic synthesis: amine protection/unmasking and bioorthogonal click chemistry. Its straightforward synthesis and the predictable reactivity of its functional groups make it an indispensable linker for researchers in drug discovery, bioconjugation, and advanced materials development.
References
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Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Davies, H. M. L., & Du, R. (2023). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters, 25(22), 4048–4052. Available from: [Link]
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Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
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Wikipedia. (2023). Click chemistry. Retrieved from [Link]
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Fassihi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. Available from: [Link]
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Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Zhang, L., et al. (2017). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. National Institutes of Health. Available from: [Link]
-
Davies, H. M. L., & Du, R. (2023). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. National Institutes of Health. Available from: [Link]
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Halford, B. (2019). Safe and efficient route to azides makes click chemistry even easier. ACS Publications. Retrieved from [Link]
-
Kazancioglu, M. Z., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. ResearchGate. Available from: [Link]
-
Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. Available from: [Link]
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Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. Available from: [Link]
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Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]
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Hao, Z., et al. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Retrieved from [Link]
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ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. Retrieved from [Link]
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Szychowski, K. A., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. Available from: [Link]
-
Preprints.org. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]
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MDPI. (n.d.). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. Retrieved from [Link]
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2-(5-Azidopentyl)isoindoline-1,3-dione synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(5-Azidopentyl)isoindoline-1,3-dione
Introduction: A Versatile Linker for Modern Drug Discovery
This compound is a heterobifunctional chemical linker of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture strategically combines two key functionalities: a terminal azide and a phthalimide-protected primary amine, connected by a flexible five-carbon aliphatic chain.
The terminal azide group serves as a highly efficient chemical handle for bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction's reliability, high yield, and biocompatibility make it an invaluable tool for conjugating molecules in complex biological systems.[3][4] Concurrently, the phthalimide group acts as a robust protecting group for a primary amine. This amine can be selectively unmasked under specific conditions, typically using hydrazine, to enable further modification, such as amide bond formation.[5][6]
This guide provides a detailed, field-proven methodology for the synthesis of this compound, explains the rationale behind the experimental choices, and outlines the comprehensive analytical techniques required for its structural verification and purity assessment.
Overall Synthetic Strategy
The synthesis is efficiently executed in a two-step sequence starting from commercially available reagents. The core logic involves first establishing the phthalimide-protected alkyl chain, followed by the introduction of the azide functionality. This pathway is chosen for its high efficiency and the operational simplicity of the reactions involved.
Caption: High-level workflow for the two-step synthesis.
Part I: Synthesis of 2-(5-Bromopentyl)isoindoline-1,3-dione
Principle and Rationale
This initial step employs the principles of the Gabriel synthesis, a classic and highly reliable method for preparing primary amines or their protected precursors.[7][8] The direct alkylation of ammonia is often plagued by over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.[8] The Gabriel synthesis elegantly circumvents this issue by using the phthalimide anion as a surrogate for the ammonia anion (H₂N⁻).[6]
The N-H proton of phthalimide is significantly more acidic (pKa ≈ 8.3) than that of a typical amine due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.[5][8] Deprotonation with a suitable base, or direct use of the commercially available potassium salt, generates the phthalimide anion, a potent nucleophile. This anion then displaces a halide from a primary alkyl halide via a standard SN2 mechanism.[9]
In this specific protocol, we react potassium phthalimide with an excess of 1,5-dibromopentane. The use of a significant excess of the dihalide is a critical experimental choice; it statistically favors mono-alkylation, minimizing the formation of the undesired bis-phthalimide byproduct (1,5-bis(phthalimido)pentane).
Detailed Experimental Protocol
Materials:
-
Potassium Phthalimide (1.0 eq)
-
1,5-Dibromopentane (5.0 eq)[10]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer with heating, and filtration apparatus.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous DMF.
-
Stir the suspension at room temperature to ensure good mixing.
-
Add 1,5-dibromopentane (5.0 eq) to the flask in a single portion.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 20% ethyl acetate in hexanes. The starting phthalimide salt is insoluble, while the product will have a distinct Rf value.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a large beaker of cold deionized water while stirring. This will cause the organic product to precipitate as a white solid.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with deionized water to remove residual DMF and unreacted salts.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or isopropanol to yield 2-(5-bromopentyl)isoindoline-1,3-dione as a white crystalline solid.
Part II: Synthesis of this compound
Principle and Rationale
This second and final step is a straightforward nucleophilic substitution reaction. The azide anion (N₃⁻), typically delivered from sodium azide, is an excellent nucleophile that efficiently displaces the bromide from the intermediate synthesized in Part I.[11] The reaction proceeds via an SN2 mechanism, which is favored by the use of a polar aprotic solvent like DMF. The solvent effectively solvates the sodium cation while leaving the azide anion relatively "bare" and highly nucleophilic. A small amount of water is often added to ensure the full dissolution of the sodium azide.
Safety Note: Sodium azide is acutely toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).
Detailed Experimental Protocol
Materials:
-
2-(5-Bromopentyl)isoindoline-1,3-dione (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF) and Deionized Water (e.g., 9:1 v/v)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(5-bromopentyl)isoindoline-1,3-dione (1.0 eq) in a mixture of DMF and water in a round-bottom flask equipped with a magnetic stir bar.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes). The product will have a higher Rf value than the starting bromide.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound as a colorless oil or low-melting solid.
Comprehensive Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the final product.
| Technique | Parameter | Expected Result | Rationale/Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.85-7.70 (m, 4H), ~3.68 (t, 2H), ~3.25 (t, 2H), ~1.70 (m, 2H), ~1.58 (m, 2H), ~1.40 (m, 2H) | Aromatic protons of the phthalimide group appear as a multiplet. The two triplets correspond to the CH₂ groups adjacent to the nitrogen (N-CH₂) and the azide (N₃-CH₂), respectively. The remaining three methylene groups appear as multiplets in the aliphatic region.[12] |
| ¹³C NMR | Chemical Shift (δ) | ~168.4, ~134.0, ~132.1, ~123.2, ~51.3, ~37.8, ~28.3, ~26.2, ~23.3 | Two signals for the carbonyl carbons and the aromatic carbons of the phthalimide ring. Five distinct signals in the aliphatic region corresponding to the pentyl chain carbons. The carbon attached to the azide (C-N₃) is expected around 51 ppm. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2095 cm⁻¹ (strong, sharp) , ~1770 & ~1710 cm⁻¹ (strong), ~2940 & ~2860 cm⁻¹ (medium) | The peak at ~2095 cm⁻¹ is the characteristic asymmetric stretch of the azide (N₃) group and is a definitive indicator of successful synthesis. [13][14] The two strong peaks are the symmetric and asymmetric C=O stretches of the imide.[15][16] The other peaks correspond to C-H sp³ stretching. |
| Mass Spec. (ESI-MS) | m/z | [M+H]⁺ ≈ 259.12, [M+Na]⁺ ≈ 281.10 | Confirms the molecular weight of the compound (C₁₃H₁₄N₄O₂ = 258.28 g/mol ). |
Applications in Bioconjugation and Drug Development
The synthesized this compound is not an end-product but a valuable intermediate for more complex molecular constructs.
Caption: Downstream applications of the synthesized linker.
-
Click Chemistry: The azide functionality is primed for reaction with terminal or strained alkynes to form a stable triazole linkage.[17] This is widely used to attach this linker to proteins, nucleic acids, or small molecule drugs that have been modified to contain an alkyne group.[2]
-
Amine Derivatization: The phthalimide group can be cleaved using hydrazine hydrate in a process known as the Ing-Manske procedure.[6] This deprotection liberates the primary amine, which can then be used for standard amide coupling reactions (e.g., with an activated carboxylic acid on a drug molecule) or other amine-specific chemistry.
This dual functionality makes the compound an ideal component for constructing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other complex therapeutic modalities.
References
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Technical Guide: 2-(5-Azidopentyl)isoindoline-1,3-dione as a Versatile Tool in Chemical Biology and Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
2-(5-Azidopentyl)isoindoline-1,3-dione is a bifunctional chemical reagent of significant interest to researchers in drug development and chemical biology. This molecule uniquely combines two key chemical motifs: the isoindoline-1,3-dione (phthalimide) group, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a terminal azide group, which serves as a reactive handle for bioorthogonal "click chemistry." This guide provides an in-depth examination of its primary application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss its broader utility in bioconjugation workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their work.
Molecular Profile and Core Functionality
At its core, this compound is a molecular bridge, designed to connect two different entities with high specificity and efficiency. Its structure can be deconstructed into three essential components:
-
Isoindoline-1,3-dione (Phthalimide) Moiety: This heterocyclic imide is the biologically active component. It is structurally related to thalidomide and its analogs, which are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By incorporating this moiety, the entire molecule can act as a recruiter for the cell's natural protein degradation machinery.
-
Pentyl Linker: A five-carbon aliphatic chain provides spatial separation between the two functional ends of the molecule. The length and composition of linkers are critical variables in the design of bifunctional molecules like PROTACs, influencing the geometry and stability of the resulting protein-ligand complexes.[3]
-
Terminal Azide (-N₃) Group: This functional group is the key to the molecule's synthetic versatility. The azide is a participant in one of the most robust and widely used "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5][6] This reaction allows for the covalent and specific ligation of the azide to a molecule bearing a terminal alkyne, forming a stable triazole ring.[7][8]
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₃H₁₄N₄O₂ |
| Molecular Weight | 274.28 g/mol |
| Appearance | Solid |
| Core Function | Bifunctional Linker |
| Key Moieties | Phthalimide (E3 Ligase Ligand), Azide (Click Handle) |
The Cornerstone Application: Synthesis of PROTACs
The most prominent and powerful application of this compound is as a foundational building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
The PROTAC Mechanism
PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins (Proteins of Interest, or POIs) from the cell.[1][9] They function by inducing proximity between a POI and an E3 ubiquitin ligase. This hijacked E3 ligase then tags the POI with ubiquitin, marking it for destruction by the proteasome. The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[1][3]
The phthalimide moiety of this compound serves as the E3 ligase-recruiting ligand, specifically engaging the CRBN E3 ligase.
Caption: The PROTAC mechanism, inducing proximity between a POI and an E3 ligase.
Workflow: PROTAC Synthesis via Click Chemistry
This reagent streamlines PROTAC synthesis. A researcher needs only to synthesize or procure a ligand for their specific POI and introduce a terminal alkyne group onto it. The final PROTAC is then assembled in a single, highly efficient click reaction.
Caption: Synthetic workflow for creating a PROTAC using the click chemistry approach.
Experimental Protocol: CuAAC for PROTAC Synthesis
This protocol describes a general procedure for the copper-catalyzed cycloaddition. Causality: The choice of a copper(I) catalyst is critical; it dramatically accelerates the reaction rate compared to the uncatalyzed version and ensures the specific formation of the 1,4-disubstituted triazole isomer.[5] Sodium ascorbate is used as a reducing agent to generate the active Cu(I) species in situ from the more stable CuSO₄ salt, preventing oxidative side reactions. A solvent system like t-butanol and water provides a medium that can dissolve both the often-hydrophobic organic precursors and the inorganic catalyst salts.
Materials:
-
Alkyne-modified POI ligand
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask) with stir bar
-
Argon or nitrogen for inert atmosphere (optional but recommended)
Procedure:
-
Dissolution of Reactants: In the reaction vessel, dissolve the alkyne-modified POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol and deionized water. The concentration should be sufficient to ensure dissolution, typically in the range of 0.1 M.
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.5 M in water).
-
Initiation of Reaction: To the stirring solution of reactants, add the sodium ascorbate solution (0.3 equivalents).
-
Addition of Copper: Following the ascorbate, add the copper(II) sulfate solution (0.1 equivalents). A color change is often observed as the reaction begins.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product using column chromatography on silica gel to yield the pure PROTAC molecule. Characterize the final product using NMR and high-resolution mass spectrometry.
Broader Applications in Bioconjugation
While its role in PROTAC development is paramount, this compound is also a valuable tool for general bioconjugation.[10] The phthalimide group serves as a stable protecting group for a primary amine. This allows for a two-step functionalization strategy:
-
Conjugation: An alkyne-modified biomolecule (e.g., a peptide, protein, or nanoparticle) is first reacted with this compound via the CuAAC reaction as described above.
-
Deprotection: The resulting conjugate, now bearing a phthalimide group, can be treated with hydrazine hydrate. This cleaves the phthalimide ring, revealing a terminal primary amine with the pentyl linker.
This newly installed primary amine can then be used for subsequent modifications, such as labeling with an amine-reactive fluorescent dye (e.g., an NHS ester) or coupling to a carboxyl group on another molecule.
Experimental Considerations and Best Practices
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, gloves, and a lab coat.[11]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
-
Storage: Store the reagent in a cool, dry, and well-ventilated place in a tightly sealed container.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11] While alkyl azides are generally more stable than other azide types, they are still energetic compounds and should be handled with care, avoiding heat and shock.
Reaction Optimization
-
Catalyst System: For biological applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative. This would require synthesizing a strained alkyne (e.g., a cyclooctyne derivative) on the POI ligand, which reacts with the azide without a metal catalyst.[6]
-
Ligands: For the CuAAC reaction, various copper-coordinating ligands can be used to stabilize the Cu(I) oxidation state and improve reaction efficiency, such as tris(benzyltriazolylmethyl)amine (TBTA).
-
Purification: The triazole product can sometimes coordinate with residual copper. Washing the crude product with a mild chelating agent like an aqueous solution of EDTA can help remove trace copper contamination before final purification.
Conclusion
This compound is a highly effective and strategically designed chemical tool. By providing a pre-packaged, synthetically accessible combination of an E3 ligase ligand and a click chemistry handle, it significantly accelerates the development of CRBN-based PROTACs. Its utility extends to broader bioconjugation strategies, making it a valuable reagent for researchers aiming to precisely modify complex biological molecules and develop next-generation chemical probes and therapeutics.
References
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Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021, August 19). PMC - PubMed Central. [Link]
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Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2021). Journal of Pharmaceutical Research International. [Link]
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Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. (2022). ResearchGate. [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. [Link]
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Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. (2014). ResearchGate. [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. (2018). ResearchGate. [Link]
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Click chemistry. (n.d.). Wikipedia. [Link]
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Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties. (2017). ResearchGate. [Link]
- Processes for preparing isoindoline-1,3-dione compounds. (2015).
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Reported isoindoline-1,3-dione derivatives. (n.d.). ResearchGate. [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). MDPI. [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2021). ACS Publications. [Link]
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Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. (2013). PMC - NIH. [Link]
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Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. (2008). PubMed. [Link]
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MSDS of 2-Hydroxyisoindoline-1,3-dione. (2016). Capot Chemical. [Link]
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Click chemistry in the development of PROTACs. (2023). PMC - NIH. [Link]
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The Use of Click Chemisty in Drug Development Applications. (2022). DergiPark. [Link]
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Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. (2022). MDPI. [Link]
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Impact of Linker Composition on VHL PROTAC Cell Permeability. (2022). PMC - PubMed Central. [Link]
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CAS No : 63273-48-3 | Product Name : 2-(5-Hydroxypentyl)isoindoline-1,3-dione. (n.d.). Pharmaffiliates. [Link]
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Novel approaches for the rational design of PROTAC linkers. (2020). PMC - NIH. [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). NIH. [Link]
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Synthesis of Some Isoxazolidine and Isoxazoline Derivatives Using Nitrone-Derived (‒)-Menthone via 1,3-Dipolar Cycloaddition with Alkenes, Alkynes and Cycloalkenes. (2016). ResearchGate. [Link]
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2-(5-Azidopentyl)isoindoline-1,3-dione molecular weight and formula
An In-Depth Technical Guide to 2-(5-Azidopentyl)isoindoline-1,3-dione: Synthesis, Characterization, and Applications in Bioconjugation
Abstract
This technical guide provides a comprehensive overview of this compound, a heterobifunctional molecule integral to advancements in chemical biology and drug development. The isoindoline-1,3-dione (also known as phthalimide) moiety offers a stable scaffold with potential biological activities, while the terminal azide group serves as a versatile chemical handle for "click" chemistry reactions. This document, intended for researchers and professionals in the field, will delve into the molecule's fundamental properties, provide detailed protocols for its synthesis and characterization, and explore its applications, particularly in the realm of bioconjugation and proteomics.
Introduction: The Utility of a Bifunctional Linker
In the landscape of modern chemical biology, the ability to selectively and efficiently link molecular entities is paramount. This compound emerges as a valuable tool in this context, possessing two key functional components. The phthalimide group, a well-established pharmacophore, has been explored for a range of biological activities.[1][2] The true versatility of this molecule, however, lies in its five-carbon aliphatic linker terminating in an azide group. This azide is a key participant in one of the most reliable and widely used bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5][6] This reaction's high efficiency, selectivity, and biocompatibility have made it an indispensable method for conjugating molecules in complex biological systems.[3][4][6]
This guide will provide a detailed examination of this compound, from its fundamental chemical properties to its practical application in the laboratory.
Physicochemical Properties
A thorough understanding of a molecule's properties is foundational to its effective use. The key physicochemical data for this compound are summarized below.
| Property | Value |
| Chemical Formula | C₁₃H₁₄N₄O₂ |
| Molecular Weight | 274.28 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |
Synthesis and Characterization
The synthesis of this compound can be approached through a couple of reliable synthetic routes. The choice of route often depends on the availability of starting materials. A common and efficient method involves the conversion of a hydroxyl-terminated precursor.
Synthetic Workflow
A robust two-step synthesis starting from the commercially available 2-(5-hydroxypentyl)isoindoline-1,3-dione is outlined below. This method first activates the terminal hydroxyl group, followed by nucleophilic substitution with an azide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(5-(Methylsulfonyloxy)pentyl)isoindoline-1,3-dione
-
Dissolve 2-(5-hydroxypentyl)isoindoline-1,3-dione (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) (1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude intermediate from Step 1 in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (3.0 eq) to the solution.[7]
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. Key expected signals in the ¹H NMR include the aromatic protons of the phthalimide group, and the aliphatic protons of the pentyl chain, with the methylene group adjacent to the azide shifted downfield.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide (N₃) stretching vibration. The imide carbonyl groups will show characteristic stretches around 1770 cm⁻¹ and 1710 cm⁻¹.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.
Applications in Research and Drug Development
The primary application of this compound is as a linker in bioconjugation via click chemistry.[8] This allows for the attachment of the phthalimide-containing scaffold to a wide array of alkyne-modified molecules, including proteins, nucleic acids, and small molecule probes.
Click Chemistry Workflow
The general workflow for a CuAAC reaction involves the copper(I)-catalyzed formation of a stable triazole ring from the azide of our title compound and a terminal alkyne.
This reaction's utility is demonstrated in applications such as:
-
Activity-Based Protein Profiling (ABPP): An alkyne-modified inhibitor can be used to covalently label a target enzyme in a complex proteome. Subsequent "clicking" with this compound can introduce the phthalimide group for detection or further functionalization.
-
Drug Conjugation: The phthalimide core itself has been investigated for various therapeutic properties.[2][9] This molecule can be used to conjugate the phthalimide moiety to targeting ligands, such as antibodies or peptides, to create targeted drug delivery systems.
-
Synthesis of Novel Chemical Libraries: The efficiency of the click reaction allows for the rapid generation of diverse libraries of molecules by reacting this compound with a variety of alkyne-containing building blocks.[3][6]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when working with volatile solvents.
-
Azide Safety: Organic azides are potentially energetic compounds and should be handled with care. Avoid exposure to heat, shock, or friction. While the risk is lower for higher molecular weight organic azides, it is prudent to handle them as potentially explosive.
-
Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This compound is a highly valuable bifunctional molecule that bridges the worlds of medicinal chemistry and chemical biology. Its straightforward synthesis and the robust reactivity of its terminal azide group in click chemistry reactions make it an accessible and powerful tool for researchers. The ability to conjugate the biologically relevant phthalimide scaffold to a diverse range of molecular targets opens up numerous avenues for investigation in drug discovery, proteomics, and materials science.
References
- Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
-
Fakhr, M. A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central, 25(4), 453-464. Retrieved from [Link]
-
Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. Medicinal Research Reviews, 28(2), 278-308. Retrieved from [Link]
-
Andrade-Jorge, E., et al. (2023). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. Retrieved from [Link]
-
Ozdemir, N., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Retrieved from [Link]
-
Patton, G. C. (2004, November 8). Development and Applications of Click Chemistry. University of Illinois. Retrieved from [Link]
-
Gualandi, A., et al. (2016). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 21(10), 1349. Retrieved from [Link]
- Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. Turkish Journal of Chemistry, 38, 629-637.
- Anand, A., et al. (2021). Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties.
-
Capot Chemical. (2016, April 22). MSDS of 2-Hydroxyisoindoline-1,3-dione. Retrieved from [Link]
-
Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,3-dipolar cycloaddition between azides and alkynes. University of Eastern Piedmont. Retrieved from [Link]
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A Senior Application Scientist's Guide to 2-(5-Azidopentyl)isoindoline-1,3-dione: Structure, Synthesis, and Application
Abstract
This technical guide provides an in-depth analysis of 2-(5-Azidopentyl)isoindoline-1,3-dione, a bifunctional linker molecule of significant interest in chemical biology and drug development. The molecule integrates a phthalimide-protected amine with a terminal azide, rendering it a versatile tool for bioconjugation via "click chemistry." This document details its core structure, physicochemical properties, a validated synthesis protocol, and its principal applications. Particular emphasis is placed on the rationale behind experimental procedures and critical safety considerations for handling organic azides. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their workflows.
Introduction: A Bifunctional Molecular Bridge
This compound is a hetero-bifunctional chemical linker. Its structure is defined by two key moieties:
-
Isoindoline-1,3-dione (Phthalimide) Group: This moiety serves as a stable protecting group for a primary amine. The phthalimide group is robust under a variety of reaction conditions but can be cleaved under specific, controlled protocols (e.g., using hydrazine) to liberate the primary amine for subsequent functionalization. Phthalimide derivatives are foundational in medicinal chemistry, contributing to a wide range of biologically active compounds.[1][2][3]
-
Azide (-N₃) Group: The terminal azide is the reactive handle for covalent modification. Organic azides are key components in bioorthogonal chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a premier example of "click chemistry".[4] This reaction's high efficiency, specificity, and biocompatibility have made it a cornerstone of modern bioconjugation.[5][6][7]
The pentyl chain acts as a flexible spacer, separating the two functional ends and minimizing potential steric hindrance during conjugation reactions. This unique combination of a masked amine and a reactive azide makes this compound an invaluable reagent for multi-step syntheses, such as attaching probes, drugs, or other molecules to biological targets.[8]
Physicochemical Properties and Characterization
A thorough understanding of the compound's properties is essential for its effective use and storage. The key physicochemical data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₄O₂ |
| Molecular Weight | 258.28 g/mol |
| CAS Number | 865949-33-3 |
| Appearance | White to off-white solid |
| Melting Point | Typically 55-60 °C (Varies with purity) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate. Sparingly soluble in alcohols. Insoluble in water. |
| Purity (Typical) | ≥95% |
Spectroscopic Characterization: Characterization is critical for verifying the structure and purity post-synthesis.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons of the phthalimide group (multiplet, ~7.7-7.9 ppm), the methylene group adjacent to the phthalimide nitrogen (triplet, ~3.7 ppm), the methylene group adjacent to the azide (triplet, ~3.3 ppm), and the remaining methylene protons of the pentyl chain (multiplets, ~1.4-1.8 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Key signals include the carbonyl carbons of the phthalimide (~168 ppm), aromatic carbons (~123, 132, 134 ppm), the carbon adjacent to the azide (~51 ppm), the carbon adjacent to the phthalimide nitrogen (~38 ppm), and the aliphatic carbons of the linker.
-
FT-IR (KBr, cm⁻¹): The most prominent and diagnostic peak is the strong, sharp azide (N₃) stretch, typically appearing around 2095-2100 cm⁻¹ . Other key signals include the asymmetric and symmetric C=O stretching of the imide group (~1770 and ~1710 cm⁻¹, respectively) and C-H stretching of the aliphatic chain (~2850-2950 cm⁻¹).[9][10][11]
Synthesis and Purification Protocol
The most common and reliable synthesis of this compound proceeds via a nucleophilic substitution reaction. The protocol below outlines the conversion of a halogenated precursor with sodium azide.
3.1 Underlying Principle (Causality) This synthesis is a classic Sₙ2 reaction. The azide anion (N₃⁻), a potent nucleophile, displaces a good leaving group (in this case, bromide) from the alkyl chain of N-(5-Bromopentyl)phthalimide. The choice of an aprotic polar solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation while leaving the azide anion relatively "bare," thereby enhancing its nucleophilicity and accelerating the reaction rate.
3.2 Experimental Workflow
Caption: Workflow for the synthesis of this compound.
3.3 Step-by-Step Methodology
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-(5-Bromopentyl)phthalimide (1.0 eq) in anhydrous DMF.
-
Addition of Azide: Add sodium azide (NaN₃, ~1.2-1.5 eq) to the solution. Causality Note: A slight excess of sodium azide is used to ensure the reaction goes to completion, driving the equilibrium towards the product.
-
Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be less polar than the starting material.
-
Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (excess NaN₃ and NaBr byproduct). Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation): The resulting crude product (typically an oil or waxy solid) must be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective. The purity of the collected fractions should be validated by TLC before combining and concentrating to yield the final, pure product.
Core Application: A Linchpin in Bioconjugation
The primary utility of this compound is as a linker in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring, covalently linking the azide-containing molecule to an alkyne-functionalized partner.[6][7][12]
4.1 Application Workflow: PROTAC Synthesis A prominent application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, inducing the degradation of the target. Our linker can be used to connect the target-binding molecule (warhead) to the E3 ligase ligand.
Caption: Application of the linker in a multi-step PROTAC synthesis workflow.
4.2 Rationale of the Workflow
-
Click Reaction: The azide on the linker is reacted with an alkyne-modified "warhead" that binds the protein of interest. The CuAAC reaction proceeds with high yield and selectivity, forming the stable triazole linkage.[13] The phthalimide group remains intact during this step.
-
Deprotection: The resulting intermediate is treated with hydrazine (N₂H₄). Hydrazine attacks the carbonyl centers of the phthalimide, leading to its cleavage and the release of a free primary amine on the linker.
-
Final Conjugation: This newly exposed primary amine is now available for standard amide bond formation with a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide or VHL ligand), completing the synthesis of the final PROTAC molecule.
Critical Safety and Handling Precautions
Organic azides are energetic compounds and must be handled with extreme caution.[4] While this specific molecule has a relatively high carbon-to-nitrogen ratio, rendering it safer than smaller organic azides, strict safety protocols are mandatory.
-
Explosion Hazard: Organic azides can be sensitive to heat, shock, friction, and light, and can decompose explosively.[4][14][15]
-
Toxicity: The azide ion is acutely toxic, with a toxicity profile similar to cyanide.[14]
-
Always handle the compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses.[17]
-
-
Incompatible Materials:
-
Acids: Azides react with acids to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[16]
-
Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury) as this can form highly unstable and shock-sensitive metal azides.[16]
-
Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform as reaction media with sodium azide, as this can form dangerously explosive di- and tri-azidomethane.[14][16]
-
-
Storage and Waste:
Conclusion
This compound is a well-defined and highly valuable molecular tool. Its bifunctional nature, combining a protected amine and a "clickable" azide group, provides a strategic and efficient means for constructing complex molecular architectures. By understanding its synthesis, properties, and the critical safety protocols required for its handling, researchers can confidently and effectively integrate this linker into advanced workflows for drug discovery, chemical biology, and materials science.
References
-
School of Chemistry, University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. Available at: [Link]
-
Environmental Health and Safety, University of Pittsburgh. (2013). Safe Handling of Azides. Available at: [Link]
-
Occupational Health, Safety & Environment, University of Victoria. (2022). Azides. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2015). Synthesis of some new isoindoline-1,3-dione based heterocycles. HETEROCYCLES. Available at: [Link]
-
Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. Available at: [Link]
-
Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. Organic Communications. Available at: [Link]
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Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]
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ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Available at: [Link]
-
Patton, G. C. (2004). Development and Applications of Click Chemistry. University of Illinois Urbana-Champaign. Available at: [Link]
-
ResearchGate. Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Available at: [Link]
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ResearchGate. Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties. Available at: [Link]
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Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. Medicinal Research Reviews. Available at: [Link]
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Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,3-dipolar cycloaddition between azides and alkynes. University of Eastern Piedmont. Available at: [Link]
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Czarnecka, K., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. Available at: [Link]
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DergiPark. (2022). The Use of Click Chemisty in Drug Development Applications. Journal of Research in Pharmacy. Available at: [Link]
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Commercial suppliers of 2-(5-Azidopentyl)isoindoline-1,3-dione
An In-depth Technical Guide on 2-(5-Azidopentyl)isoindoline-1,3-dione for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterobifunctional Linker
This compound is a chemical compound featuring a terminal azide group connected to a phthalimide-protected amine via a 5-carbon linker.[1] This structure provides two distinct reactive sites, making it a valuable tool in synthetic organic and medicinal chemistry.[2] The isoindoline-1,3-dione moiety, also known as phthalimide, is a well-established protecting group for primary amines and is found in various biologically active molecules.[3][4] Phthalimide derivatives have been investigated for a range of therapeutic applications, including as anticonvulsants and for their potential in treating Alzheimer's disease.[3][5]
The azide group is particularly useful for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[6] Specifically, the azide allows for highly efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form stable triazole linkages.[6][7] This dual functionality of a protected amine and a reactive azide makes this compound an ideal heterobifunctional linker for constructing complex molecular architectures, such as those required in targeted drug delivery and proteomics.
Commercial Suppliers and Procurement
Ensuring a reliable source of high-purity this compound is crucial for reproducible experimental outcomes. The following table provides a summary of commercial suppliers for your consideration.
| Supplier | Product Number | Purity | Form | Notes |
| MedChemExpress | HY-137158 | >98% | Solid | A supplier of biochemical reagents.[1] |
| BLD Pharm | A variety of related structures are available, such as 2-(5-iodopentyl)isoindoline-1,3-dione (CAS 67382-73-4) which can be a precursor. | Varies | Varies | Offers a range of isoindoline-1,3-dione derivatives.[8][9][10][11] |
| Simson Pharma Limited | Custom Synthesis Available | High Purity | Solid | Provides related compounds like 2-(5-bromopentan-2-yl)isoindoline-1,3-dione and offers custom synthesis. |
Note: Availability, purity, and product numbers are subject to change. Researchers should verify the details directly with the suppliers.
Core Applications in Drug Development and Research
The unique structure of this compound lends itself to several critical applications in modern drug discovery and chemical biology.
Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The synthesis of PROTACs often involves a modular approach where a ligand for the target protein and a ligand for the E3 ligase are joined by a chemical linker. This compound is an excellent candidate for this linker.
Workflow for PROTAC Synthesis:
-
Functionalization of Target Ligand: A known ligand for the protein of interest is chemically modified to introduce a terminal alkyne.
-
Click Chemistry Reaction: The alkyne-modified ligand is then reacted with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.
-
Deprotection of the Amine: The phthalimide protecting group is removed to expose the primary amine. This is typically achieved by treatment with hydrazine or other mild deprotection agents.[12]
-
Conjugation to E3 Ligase Ligand: The newly exposed amine is then coupled to a ligand for an E3 ligase (e.g., derivatives of thalidomide or VHL ligands), often through an amide bond formation.
PROTAC Synthesis Workflow Diagram:
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Introduction: The Utility and Latent Hazards of a Versatile Click Chemistry Reagent
An In-Depth Technical Guide to the Safe Handling of 2-(5-Azidopentyl)isoindoline-1,3-dione
This compound is a bifunctional molecule of significant interest in chemical biology, medicinal chemistry, and drug development.[1][2] Its architecture comprises a stable isoindoline-1,3-dione (also known as phthalimide) scaffold connected via a five-carbon alkyl linker to a terminal azide group.[1] The phthalimide group often serves as a protected primary amine, while the azide moiety is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[1][3][4][5] This powerful and selective ligation reaction allows for the efficient covalent linking of this molecule to alkyne-tagged substrates, making it an invaluable tool for synthesizing complex bioconjugates, developing targeted drug delivery systems, and creating novel therapeutic agents.[4][6][7]
However, the very feature that imparts its synthetic utility—the azide group—also introduces significant, and potentially severe, safety considerations.[8][9] Organic azides are high-energy compounds that can be sensitive to external stimuli such as heat, shock, friction, and light, posing a risk of rapid, exothermic decomposition.[8][10] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for understanding and mitigating the risks associated with this compound, ensuring its safe and effective application in the laboratory.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. For this compound, this involves a nuanced understanding of its structural components and inherent chemical reactivity.
The Energetic Nature of the Azide Moiety
The primary hazard associated with this compound is the azide (-N₃) functional group. This group is an "explosophore," a moiety known to impart explosive properties to a molecule.[8] The decomposition of an organic azide can release a large volume of nitrogen gas (N₂), a highly stable molecule, leading to a rapid and dangerous expansion in volume.[11] This decomposition can be initiated by:
-
Thermal Stress: Heating above certain temperatures can lead to violent decomposition.[10] Distillation or sublimation of organic azides should never be performed.[9]
-
Mechanical Shock and Friction: Grinding the solid material, scratching with a metal spatula, or other forms of friction can provide the activation energy needed for decomposition.[8][10]
-
Light: Some azides are light-sensitive and should be stored in amber containers, protected from light.[8][9]
Stability Analysis: Applying Heuristics to this compound
While all organic azides should be treated as potentially explosive, their stability varies greatly with molecular structure.[8][12] Two widely accepted rules of thumb help to quantify this risk.
-
Carbon-to-Nitrogen (C/N) Ratio: This rule suggests that the ratio of carbon atoms to nitrogen atoms should be high to provide sufficient "ballast" for the energetic azide group.[8] For this compound (C₁₃H₁₄N₄O₂), the C/N ratio is 13/4 = 3.25. Generally, a C/N ratio greater than 3 indicates a compound that can be handled with relative safety in pure form, provided appropriate precautions are taken.[13]
-
The Rule of Six: This heuristic states that there should be at least six non-energetic atoms (like carbon) for every energetic group (like an azide).[8] In this molecule, there are 13 carbon atoms and 2 oxygen atoms, totaling 15 "heavy" atoms for the single azide group. This value is well above the threshold of six, suggesting that the energetic nature of the azide is sufficiently diluted by the rest of the molecule.[8][10]
Based on these analyses, this compound is considered a relatively stable organic azide. However, this does not eliminate the hazard; it merely places it on the lower end of the risk spectrum for this class of compounds. It must still be handled with the respect due to any potentially explosive substance.[14]
Toxicity and Chemical Incompatibilities
Beyond its explosive potential, the azide functional group also presents a toxicological hazard. The azide ion has a toxicity profile similar to that of cyanide, capable of inhibiting cytochrome oxidase.[12][9] While organic azides are generally less acutely toxic than inorganic salts like sodium azide, exposure via inhalation, ingestion, or skin absorption should be rigorously avoided.[15]
Furthermore, azides are incompatible with a range of common laboratory chemicals:
-
Heavy Metals: Contact with heavy metals (e.g., copper, lead, silver, mercury) or their salts can form highly shock-sensitive and explosive heavy metal azides.[9][15] This is particularly relevant in plumbing; azide-containing solutions must never be poured down the drain.[10][15]
-
Strong Acids: Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive substance.[8][9]
-
Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform should never be used as reaction media with azides, as they can form extremely unstable di- and tri-azidomethane compounds.[8][12][9]
-
Strong Oxidizing Agents: As with most nitrogen-rich compounds, mixing with strong oxidizers can lead to violent reactions.[16][17]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach combining engineering controls and appropriate PPE is mandatory for handling this reagent.
Mandatory Engineering Controls
-
Certified Chemical Fume Hood: All work with this compound, from weighing the solid to running reactions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[11][15]
-
Blast Shield: When performing reactions, especially on a scale larger than a few milligrams or when heating is involved (which is strongly discouraged), a polycarbonate blast shield should be placed between the apparatus and the user.[14][15] The fume hood sash should also be kept at the lowest possible position.[14]
-
Emergency Equipment: An operational safety shower and eyewash station must be readily accessible.[17][18]
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving: Nitrile inner glove with a thicker nitrile or Silver Shield® outer glove. | The azide ion is toxic and can be absorbed through the skin.[15] Double-gloving provides robust protection. Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[19] |
| Eye Protection | Chemical safety goggles or a full-face shield. Standard safety glasses are insufficient. | Protects against splashes and potential fragmentation in the event of an unexpected energetic decomposition.[15][17] |
| Body Protection | Flame-resistant laboratory coat. | A lab coat is the minimum requirement.[18] Ensure it is fully buttoned and cuffs are tucked into the outer gloves. |
| Respiratory | Not typically required if all work is performed within a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a hood, based on institutional EHS guidelines.[18] |
Section 3: Standard Operating Procedures for Safe Handling
Adherence to a strict, methodical workflow is critical for safety.
Visual Workflow for Safe Handling
Caption: General workflow for handling this compound.
Weighing and Transfer
-
Use Non-Metal Utensils: Never use metal spatulas to handle solid organic azides.[8][10] The friction can initiate decomposition, and trace metal contamination can form sensitive metal azides. Use plastic or ceramic spatulas.[10][15]
-
Avoid Grinding: Do not grind or forcefully break up clumps of the material.
-
Perform in Fume Hood: All transfers of the solid should be done inside a fume hood to contain any dust.
Storage
-
Temperature: Store the compound in a cool, well-ventilated area, ideally refrigerated (-18 °C is often recommended for organic azides).[8][9]
-
Light: Keep in a tightly sealed, amber-colored container to protect from light.[8][9]
-
Segregation: Store away from incompatible materials, especially acids and heavy metal salts.[10][11]
Section 4: Example Experimental Protocol: Cu(I)-Catalyzed Click Reaction
This protocol provides a self-validating methodology for a common application, with built-in safety and scientific rationale.
Objective: To conjugate this compound to an alkyne-containing peptide in an aqueous buffer system.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of the alkyne-peptide in deionized water.
-
Prepare a 100 mM stock solution of This compound in DMSO. Causality: DMSO is a suitable polar, aprotic, non-halogenated solvent that will not react with the azide.
-
Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a 250 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh. Causality: Sodium ascorbate is the reducing agent that converts the Cu(II) precatalyst to the active Cu(I) species in situ. It is prone to oxidation and should be prepared fresh for maximum efficacy.
-
-
Reaction Assembly (1 mL final volume):
-
In a 1.5 mL microcentrifuge tube inside a fume hood, add 790 µL of phosphate-buffered saline (PBS, pH 7.4).
-
Add 100 µL of the 100 mM alkyne-peptide stock solution (Final conc: 10 mM).
-
Add 10 µL of the 50 mM CuSO₄ stock solution (Final conc: 0.5 mM).
-
Add 50 µL of the 250 mM sodium ascorbate stock solution (Final conc: 12.5 mM). Mix gently. Causality: A slight excess of the reducing agent is used to maintain a sufficient population of the active Cu(I) catalyst throughout the reaction.
-
Initiate the reaction by adding 50 µL of the 100 mM This compound stock solution (Final conc: 5 mM). Causality: The azide is added last to ensure the catalytic system is ready, maximizing reaction efficiency. Here, the peptide is the limiting reagent.
-
-
Incubation and Monitoring:
-
Gently vortex the reaction mixture and allow it to proceed at room temperature for 1-4 hours.
-
The reaction can be monitored by LC-MS or HPLC to track the consumption of the starting materials and the formation of the triazole product.
-
-
Workup and Purification:
-
Once the reaction is complete, the product can be purified using standard techniques for peptides, such as reverse-phase HPLC.
-
Section 5: Emergency Procedures and Waste Management
Emergency Response Decision Tree
Caption: Decision tree for responding to spills and personnel exposures.
-
Spill Cleanup: For small spills within a fume hood, confine the spill with an inert absorbent material.[10] Decontaminate the area with a buffer solution of pH > 9, followed by 70% ethanol.[10] All contaminated materials must be collected as hazardous waste.[18] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[18]
-
First Aid: For skin contact, flush the affected area with copious amounts of water for at least 15 minutes.[10] For eye contact, use an emergency eyewash station for 15-20 minutes.[10] In case of inhalation, move the individual to fresh air.[15] In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[15]
Waste Management
-
Segregation is Key: All waste contaminated with this compound (including gloves, weigh paper, pipette tips, and solutions) must be collected in a dedicated, clearly labeled hazardous waste container.[8][13]
-
Avoid Incompatibles: The azide waste container must not contain acids, heavy metal waste, or halogenated solvents.[8][11]
-
Disposal: Unused or excess material must be disposed of as hazardous waste through your institution's EHS office.[15][18] Under no circumstances should any azide-containing solution be poured down the drain.[10][15]
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
-
School of Chemistry, University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
-
Thorn-Seshold, O. LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. Retrieved from [Link]
-
Fiveable. Alkyl Azide Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Taming the reactivity of alkyl azides by intramolecular hydrogen bonding: site-selective conjugation of unhindered diazides. Organic Chemistry Frontiers. Retrieved from [Link]
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University of New Mexico, Department of Chemistry & Chemical Biology. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]
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University of Victoria. (2022, May 18). Azides - SWP-004. Retrieved from [Link]
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Aubé, J., et al. (2000). Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. Retrieved from [Link]
-
University of California, Santa Barbara. Standard Operating Procedure: Sodium Azide and other Inorganic/Organic Azides. Retrieved from [Link]
-
Stanford Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]
-
Aubé, J., et al. (2006). Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes. National Institutes of Health. Retrieved from [Link]
- Google Patents. (1991). US5073273A - Treatment of azide containing waste.
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Organic Chemistry Explained. (2023, May 13). Safe handling of organic azides. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Asadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. Retrieved from [Link]
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Singh, U. P., & Bhat, H. R. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics. Retrieved from [Link]
-
Czopek, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. Retrieved from [Link]
-
ResearchGate. Reported isoindoline-1,3-dione derivatives. Retrieved from [Link]
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. PubMed. Retrieved from [Link]
-
Capot Chemical. (2016, April 22). MSDS of 2-Hydroxyisoindoline-1,3-dione. Retrieved from [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
DergiPark. (2022). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]
-
ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]
-
Beilstein Journals. (2022). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Retrieved from [Link]
-
Zhumanova, A. S., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Retrieved from [Link]
-
National Institutes of Health. (2014). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2017). Design and Enantiopure Synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline- 1, 3-dione. Retrieved from [Link]
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A Technical Guide to the Solubility of 2-(5-Azidopentyl)isoindoline-1,3-dione in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 2-(5-azidopentyl)isoindoline-1,3-dione, a key intermediate in bioconjugation and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to empower users with the knowledge to effectively handle and utilize this compound. We will explore the molecular characteristics governing its solubility, provide predictive insights into suitable solvent systems, and detail a robust experimental protocol for empirical solubility determination.
Executive Summary: Understanding the "Why" Behind Solubility
This compound is a bifunctional molecule of significant interest. The terminal azide group is a versatile handle for "click chemistry" reactions, enabling the efficient covalent linkage to alkyne-modified biomolecules or surfaces.[1][2][3][4][5] The isoindoline-1,3-dione (phthalimide) core is a common pharmacophore found in a variety of biologically active compounds.[6][7][8] The utility of this compound in multi-step syntheses and conjugation protocols is critically dependent on its solubility in a range of reaction and purification media.
A deep understanding of its solubility is not merely a matter of convenience; it is fundamental to:
-
Reaction Kinetics: Ensuring the compound is fully solvated allows for optimal interaction with other reagents, leading to higher reaction rates and yields.
-
Purification Efficiency: Selecting appropriate solvents is crucial for techniques like crystallization and chromatography to isolate the desired product with high purity.
-
Handling and Dosing: For biological assays, achieving a desired concentration in a physiologically compatible solvent system is paramount.
This guide moves beyond a simple list of solvents, explaining the physicochemical principles that dictate the solubility of this compound, thereby enabling the researcher to make informed decisions for their specific application.
Physicochemical Properties and Predicted Solubility Profile
Direct, quantitative solubility data for this compound is not extensively published. However, we can predict its behavior with a high degree of confidence by analyzing its molecular structure. The fundamental principle governing solubility is "like dissolves like," which relates the polarity of the solute to that of the solvent.[9][10]
Molecular Structure Analysis:
-
Isoindoline-1,3-dione (Phthalimide) Group: This large, heterocyclic system contains two polar carbonyl groups (C=O) and a nitrogen atom. The aromatic ring portion is nonpolar. Overall, this group contributes significantly to the molecule's polarity and potential for dipole-dipole interactions.
-
Pentyl Linker (- (CH₂)₅ -): This is a nonpolar, aliphatic hydrocarbon chain. Its flexibility and length increase the nonpolar character of the molecule, favoring solubility in less polar organic solvents.
-
Azide Group (-N₃): The azide functional group is a polar, linear moiety. It can participate in dipole-dipole interactions and is a weak hydrogen bond acceptor.
Predicted Solubility:
Based on this hybrid structure, this compound is best described as a moderately polar organic molecule .
-
High Solubility is Expected in:
-
Polar Aprotic Solvents: Such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF). These solvents can effectively solvate the polar phthalimide and azide functionalities.
-
Chlorinated Solvents: Such as dichloromethane (DCM) and chloroform (CHCl₃). These are good solvents for moderately polar compounds. However, extreme caution is advised (see Section 3).
-
-
Moderate to Good Solubility is Expected in:
-
Polar Protic Solvents with Larger Alkyl Groups: Such as ethanol, and isopropanol. The alkyl chain of the solvent can interact favorably with the pentyl linker of the solute. Synthesis of related isoindoline-1,3-dione derivatives has been reported in ethanol.[6]
-
Ethers: Such as diethyl ether, which is less polar than THF but should still offer some solubility.
-
Esters: Such as ethyl acetate, a common solvent for chromatography and extraction of moderately polar compounds.[11]
-
-
Low to Negligible Solubility is Expected in:
-
Nonpolar Solvents: Such as hexanes, cyclohexane, and toluene. The polar ends of the molecule will prevent it from dissolving effectively in these solvents.
-
Water: Despite the polar groups, the significant nonpolar hydrocarbon character (the pentyl chain and the benzene ring) will likely render it insoluble in aqueous solutions.
-
The following table summarizes the predicted solubility and the underlying rationale.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the phthalimide and azide groups. |
| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity to solvate the entire molecule. (Safety Warning) |
| Alcohols | Ethanol, Isopropanol | Moderate to Good | Hydrogen bonding capability and alkyl chain interactions. |
| Ethers | THF, Diethyl Ether | Moderate | Dipole interactions with the polar functional groups. |
| Esters | Ethyl Acetate | Moderate | Effective for moderately polar compounds; useful for chromatography. |
| Nonpolar Aliphatic | Hexanes, Cyclohexane | Low / Insoluble | Insufficient polarity to overcome the solute-solute interactions of the polar groups. |
| Nonpolar Aromatic | Toluene | Low / Insoluble | While π-stacking with the phthalimide ring is possible, it's unlikely to overcome the polarity. |
| Aqueous | Water | Insoluble | The large nonpolar surface area dominates, making it hydrophobic. |
Safety and Handling of an Organic Azide: A Self-Validating System of Precaution
Before any experimental work, it is imperative to understand the risks associated with organic azides.[12][13] These compounds are energetic and potentially explosive, requiring strict handling protocols.[14][15][16] A self-validating safety workflow is not just a recommendation but a necessity.
Core Safety Pillars:
-
Stability Assessment:
-
Carbon-to-Nitrogen Ratio (C/N): For this compound (C₁₃H₁₄N₄O₂), the number of carbons (13) is greater than the number of nitrogens (4). This suggests a relatively stable compound under normal conditions.[13][14]
-
Rule of Six: This rule suggests there should be at least six carbon atoms for each energetic group (like an azide).[14] In this molecule, there are 13 carbons for one azide group, which provides significant "dilution" of the energetic functionality, indicating it is relatively safe to handle with appropriate precautions.[14]
-
-
Mandatory Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[12]
-
Work Environment: Conduct all manipulations in a chemical fume hood, preferably behind a blast shield.[13]
-
Avoid Incompatibilities:
-
Metals: NEVER use metal spatulas or needles.[13][14] Accidental scraping can form shock-sensitive heavy metal azides. Use plastic or ceramic spatulas.
-
Acids: Avoid contact with acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).[12][14]
-
Halogenated Solvents: While the compound is likely soluble in DCM and chloroform, these solvents should NEVER be used as reaction media for azide-containing reactions, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[14][15][16] For solubility testing, use only small quantities and be aware of the potential for hazardous byproducts if heated or stored.
-
-
Energy Input: Avoid heat, friction, grinding, and shock.[12][13] Do not distill or sublimate organic azides.[15][16]
-
-
Storage and Waste Disposal:
-
Storage: Store the compound in a cool, dark place, ideally at or below room temperature.[13][15][16]
-
Waste: Azide-containing waste must be collected in a dedicated, clearly labeled container.[15] Before disposal, it is best practice to quench the azide functionality, for example, by converting it to a more stable amine via reduction (e.g., with Staudinger ligation using triphenylphosphine).
-
The logical flow for handling this compound is visualized below.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Solubility Determination
This section provides a detailed, step-by-step methodology for qualitatively and semi-quantitatively determining the solubility of this compound. This protocol is designed to be a self-validating system, providing clear endpoints for classification.
Materials and Equipment:
-
This compound
-
Small, clean, and dry test tubes or vials (e.g., 13x100 mm test tubes or 2 mL glass vials)
-
A set of organic solvents (see Table 1 for suggestions)
-
Vortex mixer
-
Calibrated micropipettes or graduated cylinders
-
Analytical balance (readable to at least 0.1 mg)
-
Plastic or ceramic spatula
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the experimental determination of solubility.
Step-by-Step Procedure:
-
Preparation: Accurately weigh approximately 5.0 mg of this compound into a small, dry, and pre-labeled vial. Prepare one vial for each solvent to be tested.
-
Initial Solvent Addition: Add 100 µL of the first test solvent to the vial.
-
Mixing and Observation: Cap the vial securely and vortex vigorously for 30 seconds. Allow the mixture to stand for 1 minute and visually inspect for any undissolved solid against a dark background. A completely clear solution indicates dissolution.
-
Solubility Classification (High): If the solid dissolves completely in the first 100 µL, the compound is highly soluble in that solvent (approx. >50 mg/mL). Proceed to the next solvent.
-
Incremental Solvent Addition: If the solid is not completely dissolved, add another 100 µL of the solvent (for a total of 200 µL). Vortex for another 30 seconds and re-observe.
-
Iterative Process: Continue adding the solvent in 100 µL increments, followed by vortexing, up to a total volume of 1.0 mL.[17][18] Keep a careful record of the total volume of solvent added at the point of complete dissolution.
-
Final Classification: Use the total volume of solvent required to dissolve the 5 mg sample to classify the solubility according to the criteria in the table below. If the compound does not dissolve after adding 1.0 mL, it is classified as sparingly soluble or insoluble.
Table for Solubility Classification:
| Volume to Dissolve 5 mg | Approx. Concentration (mg/mL) | Classification |
| ≤ 100 µL | ≥ 50 | Very Soluble |
| 101 - 250 µL | 20 - 50 | Freely Soluble |
| 251 - 500 µL | 10 - 20 | Soluble |
| 501 µL - 1.0 mL | 5 - 10 | Sparingly Soluble |
| > 1.0 mL | < 5 | Insoluble |
This systematic approach ensures reproducibility and provides a semi-quantitative basis for solvent selection in future experiments.
Conclusion and Recommendations
This compound is a moderately polar compound whose solubility is dictated by the interplay between its polar phthalimide and azide functionalities and its nonpolar aliphatic linker. It is predicted to be most soluble in polar aprotic and chlorinated solvents, with moderate solubility in alcohols and esters, and poor solubility in nonpolar and aqueous media.
For practical applications, we recommend:
-
For Reactions: Dimethylformamide (DMF) and acetonitrile are excellent first choices due to their high solvating power and compatibility with many reaction types, including click chemistry.
-
For Purification: A solvent system of ethyl acetate and hexanes is likely to be effective for column chromatography, allowing for good separation of the moderately polar target compound from nonpolar or highly polar impurities.
-
For Storage: If storing in solution is necessary, use a polar aprotic solvent and store at low temperature (-18 °C is recommended for organic azides) in the dark, at a concentration not exceeding 1 M.[14][16]
The experimental protocol provided in this guide offers a robust framework for empirically verifying these predictions and determining the optimal solvent for any given application. Always prioritize safety by adhering to the stringent handling procedures outlined for organic azides.
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
-
University College Dublin. (2018, April). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
-
Thorn-Seshold, O. LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. Retrieved from [Link]
-
University of California, Santa Barbara. Azide Compounds - Environmental Health and Safety. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved from [Link]
- Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
- Farzin, D., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 346-359.
-
Patton, G. C. (2004, November 8). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois. Retrieved from [Link]
- Design and Enantiopure Synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1, 3-dione. (2015).
- Anand, A., et al. (2025, August 6). Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties.
- Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. Medicinal Research Reviews, 28(2), 278-308.
- Stana, A., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(14), 3528.
- Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
DergiPark. The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]
- Celgene Corporation. (2015). Processes for preparing isoindoline-1,3-dione compounds. U.S.
Sources
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- 15. ucd.ie [ucd.ie]
- 16. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
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- 18. chem.libretexts.org [chem.libretexts.org]
Phthalimide-Protected Azide Linkers for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of bioconjugation, the precise and stable covalent linking of molecules to biomolecules is paramount. Phthalimide-protected azide linkers have emerged as a cornerstone technology, offering a robust and versatile platform for the synthesis of well-defined bioconjugates. This guide provides a comprehensive exploration of the core principles, practical methodologies, and strategic considerations for employing these linkers. We will delve into the rationale behind the use of the phthalimide protecting group, detail its removal under various conditions, and elucidate the subsequent bioorthogonal conjugation reactions, namely the Staudinger ligation and azide-alkyne cycloadditions. This document is intended to serve as a practical resource, empowering researchers to leverage the unique advantages of phthalimide-protected azide linkers in their drug development and research endeavors.
The Strategic Advantage of the Phthalimide Protecting Group
The journey of a bioconjugate begins with the synthesis of its constituent parts, often involving multi-step processes where specific functional groups must be masked to prevent unwanted side reactions. The phthalimide group is a widely used protecting group for primary amines due to its exceptional stability across a broad spectrum of reaction conditions.[1] This stability is crucial during the introduction of the azide functionality and any subsequent modifications to the linker.
The primary rationale for employing a phthalimide group lies in its ability to prevent over-alkylation, a common issue with primary amines.[1] By converting the primary amine into a less nucleophilic imide, the phthalimide group ensures that the linker is monofunctionalized, a critical requirement for producing homogeneous bioconjugates. Furthermore, the electron-withdrawing nature of the phthalimide group can inductively protect nearby C-H bonds from undesired side reactions.[2][3][4]
The synthesis of phthalimide-protected amines is typically achieved through the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with an appropriate alkyl halide, or via the dehydration condensation of phthalic anhydride with a primary amine.[5][6]
The Critical Step: Deprotection to Unveil the Amine
The removal of the phthalimide group is a pivotal step, revealing the primary amine that can then be used for further functionalization or as a point of attachment. The choice of deprotection method is dictated by the sensitivity of the substrate to the reaction conditions.[1]
Deprotection Methodologies: A Comparative Analysis
| Method | Reagents & Conditions | Advantages | Limitations | Typical Yield |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O) in an alcoholic solvent (e.g., ethanol), room temperature to reflux.[1][7] | Mild, neutral conditions; high-yielding.[1] | Hydrazine is highly toxic; the phthalhydrazide byproduct can sometimes be difficult to remove. Potential for side reactions with amide groups.[8] | 70-95% |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) in aqueous or alcoholic solution, reflux.[1] | Utilizes common laboratory reagents. | Harsh conditions can be incompatible with sensitive functional groups; reaction can be slow and may not go to completion.[1][9] | Variable |
| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), prolonged heating.[1] | Effective for robust substrates. | Very harsh conditions, limited substrate scope.[1] | Variable |
| Reductive Cleavage | Sodium borohydride (NaBH₄) in isopropanol/water, followed by heating with acetic acid.[10][11][12] | Exceptionally mild, near-neutral conditions; avoids racemization in chiral compounds.[11][12] | Two-stage, one-flask procedure. | High |
| Aminolysis | Aqueous methylamine or ethanolamine.[7][9][13] | Milder than hydrazinolysis; volatile byproducts are easier to remove.[14] | Can be slower than hydrazinolysis. | Good to High |
Experimental Protocol: Reductive Deprotection of N-Phthaloyl-4-aminobutyric acid
This protocol illustrates a mild deprotection method suitable for sensitive substrates.[10]
-
Dissolution: Dissolve N-phthaloyl-4-aminobutyric acid (1 equivalent) in a mixture of 2-propanol and water.
-
Reduction: Add sodium borohydride (NaBH₄) (5 equivalents) to the stirred solution.
-
Reaction Monitoring: Stir the reaction for 24 hours, monitoring for the consumption of the starting material by thin-layer chromatography (TLC).
-
Acidification and Lactonization: Carefully add glacial acetic acid. Once the initial effervescence subsides, heat the mixture to 80°C for 2 hours to facilitate the formation of the phthalide byproduct and release the primary amine.
-
Purification: Cool the reaction mixture and purify using ion-exchange chromatography (e.g., Dowex 50 H⁺ resin) to isolate the free amine.
Bioorthogonal Conjugation: The Power of the Azide
Once the phthalimide group is removed, the linker possesses a terminal azide group, a versatile handle for bioorthogonal conjugation. The azide group is virtually absent in biological systems, ensuring that the subsequent ligation reaction is highly specific and does not interfere with native cellular processes.[15][16]
The Staudinger Ligation: A Classic Bioorthogonal Reaction
The Staudinger ligation, a modification of the classic Staudinger reaction, forms a stable amide bond between an azide and a phosphine.[16][17][18] This reaction is highly chemoselective and proceeds readily in aqueous environments under mild conditions, making it well-suited for bioconjugation.[18] The reaction between a phosphine and an azide initially forms an aza-ylide intermediate, which then rearranges to form a stable amide linkage.[17][18]
The Staudinger ligation has proven to be a valuable tool for labeling biomolecules, including glycans, proteins, and lipids, both in vitro and in living cells.[16][18] It is particularly advantageous in applications where the use of a metal catalyst is undesirable.[17]
Workflow: Staudinger Ligation for Bioconjugation
References
- 1. benchchem.com [benchchem.com]
- 2. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Phthalimides [organic-chemistry.org]
- 6. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0127114A1 - Process for the cleavage of phthalimides - Google Patents [patents.google.com]
- 10. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 12. Amine synthesis by imide cleavage [organic-chemistry.org]
- 13. soci.org [soci.org]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 17. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-(5-Azidopentyl)isoindoline-1,3-dione
Authored by: Senior Application Scientist, Gemini
Introduction: The Power of Click Chemistry in Modern Synthesis
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a paradigm-shifting reaction in chemical synthesis, earning its place as the quintessential "click chemistry" transformation. Introduced by K.B. Sharpless in 2001, this reaction is celebrated for its high yields, broad scope, and the formation of only easily removable byproducts.[1] The CuAAC reaction facilitates the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne, a process catalyzed by a copper(I) species.[2][] This reaction boasts a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[2] The resulting triazole ring is exceptionally stable and serves as a valuable linker in various applications, including as a bioisostere for amide bonds in medicinal chemistry.
The reagent 2-(5-Azidopentyl)isoindoline-1,3-dione is a highly versatile building block for CuAAC reactions. The isoindoline-1,3-dione, commonly known as a phthalimide group, functions as a stable protecting group for a primary amine.[4] This phthalimide group can be readily removed under various conditions to unveil a primary amine, providing a convenient handle for subsequent chemical modifications. This feature makes it an invaluable tool in the assembly of complex molecules, such as peptidomimetics, bioconjugates, and novel therapeutic agents.[1][5] The azidopentyl chain provides the reactive azide functionality necessary for the CuAAC reaction, enabling the straightforward incorporation of a protected primary amine into a target molecule.
These application notes offer a comprehensive guide to utilizing this compound in CuAAC reactions, complete with detailed experimental protocols and insights to ensure successful implementation in your research.
Mechanistic Insights: Understanding the "Click"
The CuAAC reaction proceeds through a mechanism that is distinct from the thermal Huisgen cycloaddition, which often leads to a mixture of 1,4- and 1,5-regioisomers.[2][6] The copper(I)-catalyzed pathway, in contrast, provides exclusive formation of the 1,4-disubstituted triazole.[2] While initial proposals suggested a mononuclear copper catalyst, compelling kinetic and computational evidence now supports a dinuclear copper intermediate as the kinetically favored pathway.[7][8][9]
The catalytic cycle is initiated by the formation of a copper(I)-acetylide complex.[] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by a mild reducing agent like sodium ascorbate.[2] The addition of a slight excess of sodium ascorbate is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[2][10] The copper acetylide then coordinates with the azide, leading to the formation of a six-membered copper metallacycle intermediate.[2][] Subsequent ring contraction and protonolysis yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[2]
The Role of Ligands in Enhancing CuAAC Reactions
The efficiency and success of CuAAC reactions, particularly in complex biological systems, are often enhanced by the use of ancillary ligands. These ligands play a crucial role in stabilizing the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and its disproportionation.[11][12] Furthermore, ligands can accelerate the rate of the cycloaddition reaction, in some cases by several thousand times compared to the ligand-free process.[13]
Commonly used ligands include tris(triazolylmethyl)amines, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA).[12][14] THPTA is particularly favored for bioconjugation reactions due to its high water solubility.[12] These tripodal amine ligands effectively chelate the copper(I) ion, protecting it from degradation and enhancing its catalytic activity.[15][16] The choice of ligand can be critical, especially when working with sensitive biomolecules, as it can minimize copper-induced cytotoxicity and oxidative damage.[17]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the CuAAC reaction between this compound and a generic terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)
-
Solvent (e.g., a mixture of tert-butanol and water, or DMSO)
-
Deionized Water
-
Nitrogen or Argon gas
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Standard laboratory glassware
-
Rotary evaporator
Safety Precautions:
-
Organic azides are potentially explosive and should be handled with care.[18] Avoid exposure to heat, shock, friction, and light.[18]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Never mix azides with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[18]
-
Avoid using metal spatulas when handling azides to prevent the formation of shock-sensitive metal azides.[18]
-
Waste containing azides should be collected separately and clearly labeled.[18]
Reaction Setup and Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 200 mM solution of THPTA in deionized water (if using).
-
Prepare a freshly made 1 M solution of sodium ascorbate in deionized water.
-
-
Reaction Assembly:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can promote the unwanted alkyne homocoupling.[10]
-
-
Catalyst Addition:
-
If using a ligand, add the THPTA solution (typically 1-5 mol% relative to the limiting reagent) to the reaction mixture.
-
Add the CuSO₄ solution (typically 1-5 mol%).
-
Add the freshly prepared sodium ascorbate solution (typically 5-10 mol%). The solution may change color upon addition of the ascorbate, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the triazole product will indicate reaction completion. Reaction times can vary from a few minutes to several hours.[19]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted triazole.
-
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction conditions for the CuAAC reaction. Note that these are starting points and may require optimization for specific substrates.
| Parameter | Recommended Range | Rationale |
| Azide to Alkyne Ratio | 1:1 to 1:1.2 | A slight excess of the alkyne can help drive the reaction to completion. |
| Copper(II) Sulfate | 1-5 mol% | Catalytic amounts are sufficient for the reaction. |
| Sodium Ascorbate | 5-10 mol% | A slight excess ensures the complete reduction of Cu(II) and suppresses oxidative side reactions.[20] |
| Ligand (e.g., THPTA) | 1-5 mol% | Stabilizes the Cu(I) catalyst and accelerates the reaction.[17] |
| Solvent | t-BuOH/H₂O (1:1), DMSO, DMF | A variety of solvents are tolerated, with aqueous mixtures often accelerating the reaction.[2][21] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature.[2] |
| Reaction Time | 0.5 - 24 hours | Varies depending on the reactivity of the substrates and the catalyst system. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the CuAAC reaction.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst (Cu(II) not reduced) - Oxygen contamination - Impure reagents | - Use freshly prepared sodium ascorbate solution. - Thoroughly degas the reaction mixture. - Purify starting materials if necessary. |
| Presence of Alkyne Homocoupling Byproduct (Glaser Coupling) | - Insufficient reducing agent - Presence of oxygen | - Increase the amount of sodium ascorbate.[10] - Ensure the reaction is performed under an inert atmosphere.[10] |
| Difficulty in Product Purification | - Residual copper coordinated to the triazole product | - Wash the organic extract with an aqueous solution of EDTA to chelate and remove copper ions.[22] - Precipitation of copper sulfide by adding a sulfide source can also be effective.[10] |
| Reaction Stalls Before Completion | - Catalyst deactivation | - Add an additional portion of the catalyst premix (CuSO₄/ligand and sodium ascorbate). |
| Inconsistent Results | - Variable quality of reagents or solvents - Presence of interfering substances (e.g., sodium azide preservative in buffers)[23] | - Use high-purity reagents and solvents. - Avoid buffers containing sodium azide, as it can compete in the reaction.[23] |
Conclusion: A Versatile Tool for Chemical Innovation
The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction is a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The use of this compound provides a convenient route for the introduction of a protected primary amine, which can be further elaborated, making it a valuable building block in drug discovery, bioconjugation, and materials science. By understanding the underlying mechanism and following the detailed protocol and troubleshooting guide provided, researchers can confidently employ this powerful "click" reaction to advance their scientific endeavors.
References
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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Chen, Y., et al. (2018). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 8(1), 143-154. Retrieved from [Link]
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
-
Costabile, C., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5366-5376. Retrieved from [Link]
-
Ríos-Gutiérrez, M., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 20(31), 20416-20426. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
-
Rodionov, V. O., et al. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696-12704. Retrieved from [Link]
-
Nishikata, T., et al. (2011). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 13(12), 3174-3177. Retrieved from [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from [Link]
-
ResearchGate. (2014). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides?. Retrieved from [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]
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Chem Player. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Fereydouni, N., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 357-368. Retrieved from [Link]
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Lee, H., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Molecules, 27(11), 3538. Retrieved from [Link]
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D'Souza, A. A., & De, A. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 22(7), 1143. Retrieved from [Link]
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MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(1), 24. Retrieved from [Link]
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Bajda, M., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(11), 3144. Retrieved from [Link]
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Maleev, V. I., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 27(13), 4216. Retrieved from [Link]
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ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]
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2-(5-Azidopentyl)isoindoline-1,3-dione for protein labeling in proteomics
Application Note & Protocol
Utilizing 2-(5-Azidopentyl)isoindoline-1,3-dione for Targeted Protein Labeling and Identification in Proteomics
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of this compound in chemical proteomics. This reagent serves as a versatile chemical linker, enabling the introduction of a bioorthogonal azide handle onto small molecules, inhibitors, or other probes. Once functionalized, these azide-modified probes can be used to covalently label their protein targets within complex biological samples. Subsequent detection and enrichment are achieved through highly specific and efficient azide-alkyne cycloaddition reactions, commonly known as "click chemistry." We detail protocols for both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry, enabling either in-gel fluorescent visualization or affinity enrichment of labeled proteins for identification by mass spectrometry.
Introduction: The Power of Bioorthogonal Chemistry
Modern proteomics seeks to understand protein function, interaction, and regulation on a global scale. A significant challenge lies in identifying the specific protein targets of small molecules, such as drug candidates or metabolites, within the vast complexity of the cellular proteome. Chemical biology has addressed this challenge with the development of bioorthogonal chemistries—reactions that can occur in living systems without interfering with native biochemical processes.[1]
The azide group (-N₃) is a premier bioorthogonal chemical reporter; it is small, stable in biological environments, and does not participate in cellular reactions, making it an ideal chemical handle.[1][2] The most prominent reaction involving azides is the cycloaddition with an alkyne partner to form a stable triazole linkage.[3][4] This "click chemistry" approach is modular, highly efficient, and can be performed under biocompatible conditions.[4]
This compound is a chemical tool composed of three key parts:
-
An azide (-N₃) group: The bioorthogonal handle for click chemistry.[5]
-
A five-carbon pentyl linker: Provides spatial separation between the azide and the attached molecule, minimizing steric hindrance during the click reaction.
-
An isoindoline-1,3-dione (phthalimide) moiety: A stable chemical group that allows this molecule to be used as a building block in the synthesis of more complex chemical probes. For example, it can be used in reactions where the phthalimide group is part of a larger targeting molecule or is used as a protected amine in a synthetic route to create a probe.
This guide focuses on the downstream application of a synthesized probe that incorporates the azidopentyl moiety for target identification workflows.
Principle of the Method: A Two-Step Target Identification Workflow
The use of an azide-functionalized probe for protein target identification is a powerful, two-step strategy that decouples the labeling and detection events, providing significant experimental flexibility.[1]
-
Target Engagement & Labeling: A molecule of interest (e.g., a drug, metabolite, or inhibitor) is first functionalized with the this compound linker to create an "azide probe." This probe is then incubated with a biological sample (e.g., cell lysate, intact cells) where it binds to its specific protein target(s). In many activity-based protein profiling (ABPP) applications, this binding is covalent, creating a stable link between the probe and the protein.[1]
-
Bioorthogonal Detection: After labeling and removal of the excess unbound probe, a reporter tag containing a complementary alkyne group is added. This tag can be a fluorophore for visualization or a biotin molecule for affinity enrichment.[1] The azide on the protein-bound probe reacts specifically with the alkyne on the reporter tag via click chemistry, thereby attaching the reporter to the protein of interest for downstream analysis.
Figure 1: General experimental workflow for protein labeling and identification using an azide-functionalized probe.
Core Methodologies: CuAAC vs. SPAAC
The choice between the two main types of azide-alkyne cycloaddition is critical and depends on the experimental context.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely fast and efficient, using a terminal alkyne and a Cu(I) catalyst, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3][4] However, the copper catalyst is cytotoxic, limiting its use to fixed cells or cell lysates.[6] Recent studies have also shown that under certain conditions, CuAAC reagents can lead to non-specific labeling of proteins through reactions with cysteine thiols, which necessitates careful controls.[7][8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the issue of copper toxicity, SPAAC was developed. This reaction uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with azides without the need for a catalyst.[10][11][12] This biocompatibility makes SPAAC the ideal method for labeling proteins in living cells and even whole organisms.[11] While highly specific, the kinetics of SPAAC can be slower than CuAAC, and some cyclooctyne reagents have been reported to react non-specifically with thiols, although this is less common than with CuAAC.[10][13]
Figure 2: Comparison of CuAAC and SPAAC bioorthogonal click chemistry reactions.
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Speed | Very Fast (minutes to 1 hour) | Moderate to Fast (30 minutes to hours) |
| Biocompatibility | Low (toxic copper catalyst) | High (catalyst-free) |
| Primary Use Case | Cell lysates, fixed cells, purified proteins | Live cells, whole organisms |
| Required Reagents | Azide, Terminal Alkyne, Cu(II) Salt, Reducing Agent, Ligand (optional) | Azide, Strained Cyclooctyne (e.g., DBCO) |
| Potential for Off-Targeting | Can react with cysteine thiols[7][8] | Some reagents may show thiol reactivity[13] |
Table 1: Comparison of key features for CuAAC and SPAAC reactions.
Detailed Experimental Protocols
Protocol 1: In Vitro Protein Target Labeling and Enrichment via CuAAC
This protocol describes the labeling of protein targets in a cell lysate using an azide-probe, followed by CuAAC conjugation to alkyne-biotin and enrichment for mass spectrometry.
A. Materials and Reagents
-
Cell lysate in an appropriate lysis buffer (e.g., RIPA or PBS with protease inhibitors, DTT-free).
-
Azide-functionalized probe (synthesized using this compound).
-
Alkyne-Biotin (e.g., PEG4-alkyne-biotin).
-
Click Reagent Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 50 mM in deionized water.
-
Sodium Ascorbate: 500 mM in deionized water (must be prepared fresh).
-
Ligand (e.g., THPTA): 100 mM in deionized water. The ligand stabilizes the Cu(I) state and improves efficiency.[14]
-
-
Streptavidin-agarose beads.
-
Wash Buffers (e.g., PBS with 0.1% SDS, Urea solution, PBS).
-
Digestion Buffer (e.g., Ammonium Bicarbonate).
-
Trypsin (mass spectrometry grade).
B. Protocol Steps
-
Lysate Preparation & Probe Labeling:
-
Prepare cell lysate and determine protein concentration using a standard assay (e.g., BCA).
-
Dilute the lysate to a final concentration of 1-5 mg/mL in a DTT-free buffer.
-
Add the azide-probe to the lysate at a final concentration of 1-10 µM. Rationale: The optimal concentration must be determined empirically to maximize target labeling while minimizing off-target effects.
-
Incubate for 30-60 minutes at room temperature or 4°C.
-
Control: Include a sample incubated with a competing, non-azide version of the probe to identify specific binders. Also, include a no-probe (DMSO vehicle) control.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To 1 mg of labeled protein lysate, add the click chemistry reagents in the following order, vortexing gently after each addition:
-
Alkyne-Biotin (to final concentration of 100 µM).
-
THPTA ligand (to final concentration of 100 µM).
-
CuSO₄ (to final concentration of 1 mM).
-
Sodium Ascorbate (to final concentration of 1 mM). Rationale: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species. It is added last to initiate the reaction.[15]
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Protein Precipitation and Resuspension:
-
Precipitate the proteins to remove excess click reagents using a chloroform/methanol precipitation method.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS) to denature and solubilize the proteins for efficient capture.
-
-
Enrichment of Biotinylated Proteins:
-
Pre-wash streptavidin-agarose beads with PBS.
-
Add the resuspended protein sample to the beads and incubate for 1-2 hours at room temperature with rotation to allow for biotin-streptavidin binding.[16][17]
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series is:
-
Wash 2x with 0.2% SDS in PBS.
-
Wash 2x with 8 M Urea in 100 mM Tris-HCl.
-
Wash 3x with PBS. Rationale: The combination of detergent (SDS) and a strong denaturant (urea) is critical for removing proteins that bind non-specifically to the beads, thereby reducing background in the final MS analysis.
-
-
-
On-Bead Tryptic Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds with DTT (10 mM, 30 min at 56°C) and alkylate free cysteines with iodoacetamide (55 mM, 20 min at RT in the dark).
-
Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.[18][19]
-
Collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with a solution like 70% acetonitrile/0.1% formic acid.
-
-
Sample Preparation for Mass Spectrometry:
-
Combine the supernatant and eluate, and desalt the peptides using a C18 StageTip or ZipTip.
-
Dry the purified peptides and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Labeled Proteome | 1-5 mg/mL | 1-5 mg/mL | Source of target proteins |
| Alkyne-Biotin | 10 mM (in DMSO) | 100 µM | Reporter tag for enrichment |
| THPTA | 100 mM (in water) | 100 µM | Cu(I) stabilizing ligand |
| CuSO₄ | 50 mM (in water) | 1 mM | Copper catalyst source |
| Sodium Ascorbate | 500 mM (in water) | 1 mM | Reducing agent to generate Cu(I) |
Table 2: Typical reagent concentrations for the in-lysate CuAAC reaction.
Protocol 2: In-Gel Fluorescence Visualization of Labeled Proteins
This protocol is useful for quickly assessing the success of a labeling experiment before proceeding to mass spectrometry.
A. Materials and Reagents
-
All reagents from Protocol 1, Section A, except for Alkyne-Biotin and streptavidin beads.
-
Alkyne-Fluorophore (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488).
-
Reagents for SDS-PAGE (gels, running buffer, loading dye).
-
Fluorescence gel scanner.
B. Protocol Steps
-
Probe Labeling and CuAAC Reaction:
-
Perform steps 1 and 2 from Protocol 1, but substitute Alkyne-Biotin with an Alkyne-Fluorophore at the same final concentration (e.g., 100 µM).
-
-
SDS-PAGE Analysis:
-
After the 1-hour click reaction, add 4x SDS-PAGE loading buffer directly to an aliquot of the reaction mixture.
-
Heat the sample at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, carefully remove the gel from the cassette. Do not fix or stain with Coomassie yet, as this can quench the fluorescence.
-
Place the gel on a fluorescence gel scanner and scan using the appropriate excitation and emission wavelengths for the chosen fluorophore. Labeled proteins will appear as fluorescent bands.[7][8]
-
After scanning, the same gel can be stained with Coomassie Blue or silver stain to visualize the total protein profile as a loading control.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Weak Signal (Fluorescence or MS) | Inefficient probe labeling. | Optimize probe concentration and incubation time. Ensure probe is stable. |
| Inefficient click reaction. | Prepare sodium ascorbate solution fresh every time. Degas solutions to prevent Cu(I) oxidation. | |
| Labeled protein is of very low abundance. | Increase the amount of starting lysate for enrichment. | |
| High Background in MS Analysis | Non-specific binding to beads. | Increase the stringency of the wash steps (e.g., add more washes, increase detergent/urea concentration). |
| Non-specific protein labeling. | Include competition and no-probe controls to identify true hits. Reduce probe concentration. | |
| Smeared Bands in Fluorescence Scan | Protein degradation. | Ensure protease inhibitors are fresh and used at the correct concentration throughout. |
| Incomplete click reaction. | Ensure all click reagents are added correctly and at the right concentrations. |
Table 3: A guide to troubleshooting common issues.
References
-
Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(4), 2151–2159. [Link][7][8][9]
-
Nwe, K., & Brechbiel, M. W. (2009). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules, 14(9), 3496-3519. [Link][3][4]
-
Speers, A. E., & Cravatt, B. F. (2004). Selective Enrichment of Azide-Containing Peptides from Complex Mixtures. Journal of Proteome Research, 3(4), 848–855. [Link]
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Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. National Institutes of Health. [Link]
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van der Wel, P. A., et al. (2007). Selective Enrichment of Azide-Containing Peptides from Complex Mixtures. Journal of Proteome Research, 6(9), 3474-3479. [Link]
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Wang, Y., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteome Science, 15(1), 1. [Link][6][20]
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Avin, F. A., et al. (2020). Optimization of Protocols for Detection of De Novo Protein Synthesis in Whole Blood Samples via Azide-Alkyne Cycloaddition. Journal of Proteome Research, 19(9), 3865–3874. [Link]
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Warren, C. D., et al. (2016). Metabolic Incorporation of Azide Functionality into Cellular RNA. ACS Chemical Biology, 11(11), 3020-3024. [Link]
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Götze, M., et al. (2019). Fast and highly efficient affinity enrichment of Azide-A-DSBSO cross-linked peptides. bioRxiv. [Link]
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Götze, M., et al. (2020). Fast and Highly Efficient Affinity Enrichment of Azide-A-DSBSO Cross-Linked Peptides. Journal of Proteome Research, 19(4), 1694–1701. [Link]
-
Wang, Y., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PubMed. [Link]
-
Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. ResearchGate. [Link]
-
Geerdink, D., et al. (2015). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Molecules, 20(7), 12799-12821. [Link][10]
-
Debets, M. F., et al. (2010). Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. Bioconjugate Chemistry, 21(11), 1937–1941. [Link][11]
-
Chen, Y.-H., et al. (2014). Characterization of Protein Serotonylation via Bioorthogonal Labeling and Enrichment. Journal of Proteome Research, 13(9), 4134–4143. [Link][18]
-
Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cellular and Molecular Life Sciences, 72(11), 2121–2136. [Link][13]
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G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]
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Deiters, A., et al. (2013). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 11(42), 7352-7359. [Link][12]
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Hocks, T., et al. (2014). Chemical Reporter for Visualizing Metabolic Cross-Talk between Carbohydrate Metabolism and Protein Modification. ACS Chemical Biology, 9(1), 197-202. [Link][19]
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Li, J., et al. (2023). Enabling Proteins with Photocatalytic Functions via HisTag–Iridium Coordination. Journal of the American Chemical Society, 145(1), 215-223. [Link][21]
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Plass, T., et al. (2012). Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition. Angewandte Chemie International Edition, 51(23), 5562-5565. [Link]
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Liao, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Analytical Chemistry, 95(1), 18-34. [Link][22]
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News-Medical.Net. (2019). Mass Spectrometry Analysis of Heavy-Labeled Proteins. [Link][23]
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MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. [Link][24]
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Application Notes and Protocols for the Bioconjugation of Peptides with 2-(5-Azidopentyl)isoindoline-1,3-dione
Introduction: Bridging Peptides and Phthalimides via Click Chemistry
The targeted modification of peptides is a cornerstone of modern drug discovery, diagnostics, and chemical biology. Bioconjugation—the covalent linking of two biomolecules—allows for the creation of novel molecular entities with enhanced properties, such as improved stability, targeted delivery, or new functionalities. This guide provides a detailed technical overview and actionable protocols for the conjugation of peptides with 2-(5-Azidopentyl)isoindoline-1,3-dione, a molecule incorporating the biologically relevant phthalimide scaffold.
The isoindoline-1,3-dione (phthalimide) moiety is found in a variety of compounds with diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4] By covalently attaching this scaffold to a peptide, researchers can synergistically combine the targeting specificity of the peptide with the therapeutic potential of the phthalimide derivative.
The chemical linkage is achieved through the highly efficient and bioorthogonal azide-alkyne cycloaddition, a cornerstone of "click chemistry".[5][6] This reaction's reliability, high yield, and compatibility with sensitive biological molecules make it the ideal strategy for this conjugation.[6] We will explore two primary variants of this reaction: the classic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7][]
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive framework, from the initial synthesis of an alkyne-modified peptide to the final purification and characterization of the conjugate, grounded in established scientific principles and field-proven methodologies.
SECTION 1: Foundational Chemistry and Strategic Choices
The core of this bioconjugation strategy lies in the reaction between an azide and an alkyne to form a stable triazole ring.[5] The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methods depends on the specific peptide's sensitivity and the experimental context.
The Reaction: Azide-Alkyne Cycloaddition
This compound serves as the azide-bearing component. The peptide must be correspondingly functionalized with an alkyne group. This is typically achieved during solid-phase peptide synthesis (SPPS) by incorporating a non-canonical amino acid bearing a terminal alkyne, such as propargylglycine (Pra).[9]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and robust method.[6] It utilizes a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), to catalyze the reaction between a terminal alkyne and an azide.[10][11] The reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer.[11] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) catalyst and protect the biomolecule from oxidative damage.[10][12][13][14]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method circumvents the need for a potentially cytotoxic copper catalyst, making it ideal for applications involving live cells or metal-sensitive biomolecules.[6][7][] SPAAC employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides due to the high ring strain.[7][][15] For this application, the peptide would be functionalized with the azide, and the isoindoline-1,3-dione moiety would be linked to a strained alkyne.
This guide will focus on the CuAAC approach, as this compound is an azide-functionalized reagent.
Workflow Overview
The overall process is a multi-step workflow that requires careful execution and validation at each stage. The integrity of the final conjugate is dependent on the success of each preceding step.
Caption: Overall experimental workflow for peptide bioconjugation.
SECTION 2: Experimental Protocols
Safety First: Always consult the Safety Data Sheets (SDS) for all reagents before use.[16][17][18] Handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Organic azides can be energetic; avoid heating and friction.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Alkyne-Modified Peptide
This protocol describes the manual synthesis of a peptide containing L-propargylglycine (Pra) using standard Fmoc/tBu chemistry.[19][20]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-propargylglycine)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.[19]
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain. Add fresh deprotection solution and agitate for another 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the first Fmoc-amino acid (3 eq. relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Confirm coupling completion with a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Sequence Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. To incorporate the alkyne handle, use Fmoc-L-propargylglycine in the coupling step.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet under vacuum. Store the crude peptide at -20°C.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the alkyne-peptide with this compound in solution.[13][14]
Materials:
-
Crude alkyne-modified peptide
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Solvent System: A mixture of a water-miscible organic solvent (e.g., DMSO or DMF) and a buffer (e.g., PBS or sodium phosphate buffer, pH 7.4)
Reaction Parameters:
| Component | Stock Concentration | Volume (µL) for 500 µL Rxn | Final Concentration | Molar Ratio (vs. Peptide) |
| Alkyne-Peptide | 10 mM in Buffer | 25 | 0.5 mM | 1 |
| Azide Reagent | 20 mM in DMSO | 37.5 | 1.5 mM | 3 |
| CuSO₄ | 20 mM | 12.5 | 0.5 mM | 1 |
| THPTA | 50 mM | 25 | 2.5 mM | 5 |
| Sodium Ascorbate | 100 mM (Fresh) | 25 | 5 mM | 10 |
| Buffer/DMSO | - | 375 | - | - |
Procedure:
-
Prepare Reactants:
-
Dissolve the crude alkyne-peptide in the reaction buffer to a concentration of 1-2 mM.
-
Dissolve this compound in DMSO.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Alkyne-peptide solution.
-
This compound solution (use a 1.5 to 3-fold molar excess over the peptide).
-
THPTA stock solution.
-
CuSO₄ stock solution.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture.[10] The final concentration of organic solvent (DMSO/DMF) should ideally be below 25% to maintain peptide solubility and integrity.
-
Incubation: Mix gently and incubate at room temperature for 1-4 hours, protected from light.
-
Monitoring: Monitor the reaction progress by taking small aliquots at different time points (e.g., 0, 1, 2, 4 hours) and analyzing them by LC-MS. Look for the disappearance of the starting peptide mass and the appearance of a new peak corresponding to the mass of the peptide + azide reagent.
Caption: Schematic of the CuAAC reaction components.
SECTION 3: Purification and Characterization
Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
The standard method for purifying the peptide conjugate is RP-HPLC, which separates molecules based on their hydrophobicity.[21][22][23]
Materials:
-
RP-HPLC system with a UV detector
-
Preparative or semi-preparative C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
Procedure:
-
Sample Preparation: Acidify the crude reaction mixture with a small amount of TFA and filter through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Gradient Elution:
-
Inject the filtered sample onto the column.
-
Run a linear gradient to elute the conjugate. A typical gradient might be 5% to 65% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC runs of the crude mixture.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major product peak.[24]
-
Analysis and Pooling: Analyze the collected fractions by LC-MS to confirm the identity and purity of the conjugate. Pool the pure fractions.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide conjugate as a fluffy white powder.
Protocol 4: Characterization by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the successful conjugation and assessing the purity of the final product.[25][26]
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.[26]
Procedure:
-
Sample Preparation: Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
Analysis:
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum of the main peak eluting from the LC.
-
-
Data Interpretation:
-
Calculate the theoretical exact mass of the expected peptide conjugate.
-
Theoretical Mass = (Mass of Alkyne-Peptide) + (Mass of this compound)
-
-
Compare the experimentally observed mass from the deconvoluted mass spectrum with the theoretical mass. A close match confirms the identity of the conjugate.[27][28]
-
The purity can be estimated from the relative peak area of the conjugate in the total ion chromatogram (TIC).
-
Expected Mass Shift:
-
Alkyne-Peptide: CₓHᵧNₐOₑSₖ
-
This compound (C₁₃H₁₄N₄O₂): Molecular Weight = 258.28 g/mol
-
Conjugate: The observed mass should be [Mass of Peptide] + 258.28 Da.
SECTION 4: Concluding Remarks
The bioconjugation of peptides with this compound via CuAAC is a robust and versatile strategy for creating novel peptide-based therapeutics and research tools. The protocols detailed in this guide provide a comprehensive framework for executing this methodology, from the initial synthesis of the alkyne-modified peptide to the final purification and characterization of the conjugate. Success relies on careful attention to detail, optimization of reaction conditions for the specific peptide sequence, and rigorous analytical validation at each step. The resulting stable triazole linkage ensures the integrity of the conjugate, paving the way for its application in a wide range of biological studies.
References
-
An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. Mass Spectrometry Reviews. Available at: [Link]
-
Chapter 10: Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics. Royal Society of Chemistry. Available at: [Link]
-
Peptide Map of Monoclonal Antibodies and Antibody–Drug Conjugates Using Micro-Pillar Array Columns Combined with Mass Spectrometry. LCGC International. Available at: [Link]
-
Peptide conjugation via CuAAC 'click' chemistry. UQ eSpace. Available at: [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Current Protocols. Available at: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]
-
Characterisation of a peptide conjugate and impurities. Sterling Pharma Solutions. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. Available at: [Link]
-
Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. GenScript. Available at: [Link]
-
Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. MDPI. Available at: [Link]
-
Purification of naturally occurring peptides by reversed-phase HPLC. ResearchGate. Available at: [Link]
-
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. PMC - NIH. Available at: [Link]
-
The use of mass spectrometry to aid ADC development. YouTube. Available at: [Link]
-
Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology. Available at: [Link]
-
Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection. RSC Publishing. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Taylor & Francis Online. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. Available at: [Link]
-
HPLC Purification of Peptides. Protocols.io. Available at: [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH. Available at: [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Peptide Purification by Reverse-Phase HPLC. Springer Nature Experiments. Available at: [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC - PubMed Central. Available at: [Link]
-
Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. ResearchGate. Available at: [Link]
-
Isoindoline | C8H9N. PubChem - NIH. Available at: [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]
-
Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. Available at: [Link]
-
Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Request PDF. Available at: [Link]
-
Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. MDPI. Available at: [Link]
-
Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications | Notes. MDPI. Available at: [Link]
Sources
- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. printo.2promojournal.com [printo.2promojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UQ eSpace [espace.library.uq.edu.au]
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- 7. benchchem.com [benchchem.com]
- 9. connectsci.au [connectsci.au]
- 10. broadpharm.com [broadpharm.com]
- 11. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 21. bachem.com [bachem.com]
- 22. researchgate.net [researchgate.net]
- 23. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 24. protocols.io [protocols.io]
- 25. jchemrev.com [jchemrev.com]
- 26. books.rsc.org [books.rsc.org]
- 27. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 28. youtube.com [youtube.com]
Strategic Application of 2-(5-Azidopentyl)isoindoline-1,3-dione for the Modification of Primary Amines in Biological Research
An Application Note for Advanced Bioconjugation
Foundational Principles and Strategic Overview
2-(5-Azidopentyl)isoindoline-1,3-dione is a powerful heterobifunctional chemical tool designed for advanced bioconjugation. Its structure incorporates two key functionalities:
-
A phthalimide group , which serves as a stable protecting group for a primary amine. This amine can be revealed through a specific chemical deprotection step.
-
An azide group (N₃) , which is a bioorthogonal handle. Azides are exceptionally stable in biological systems and do not react with native functional groups found in proteins or cells.[][2] They participate in specific, high-yield "click" reactions, most notably the Staudinger ligation with phosphines and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5][6][7]
A common misconception is that this reagent can directly label primary amines (e.g., on the lysine residues of a protein). This is chemically incorrect. The azide and the protected amine moieties do not react with primary amines under standard bioconjugation conditions.
The correct strategic application of this reagent is to use it to construct a custom linker that, once synthesized, can react with primary amines to install the azide functionality onto a target biomolecule. This guide details the most practical and efficient strategy:
-
Deprotection: The phthalimide group on this compound is removed to yield 5-azidopentan-1-amine.
-
Activation: The newly formed primary amine of 5-azidopentan-1-amine is reacted with a molar excess of a homobifunctional, amine-reactive crosslinker (e.g., a disuccinimidyl ester) to create a mono-activated, azide-bearing NHS ester.
-
Conjugation: This new, custom-synthesized linker is then used to label the primary amines on the target molecule (e.g., a protein), effectively tethering the azide group to it.
This approach transforms a versatile building block into a targeted labeling reagent, opening up downstream applications such as protein-protein conjugation, surface immobilization, or the attachment of reporter molecules via click chemistry.
Reaction Schematics and Workflow Visualization
The overall workflow can be visualized as a three-stage process, beginning with the raw materials and ending with the azide-labeled biomolecule ready for subsequent bioorthogonal ligation.
Diagram 1: Overall Chemical Transformation Pathway
Caption: Workflow for modifying a primary amine-containing protein with an azide group.
Materials and Equipment
Reagents and Consumables
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Bis(sulfosuccinimidyl) suberate (BS³), or other water-soluble homobifunctional NHS-ester crosslinker
-
Dimethylformamide (DMF), anhydrous[11]
-
Target protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (Amine-free)[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Deionized water (ddH₂O)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustments
Equipment
-
Round-bottom flasks and magnetic stir plate
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter
-
Microcentrifuge
-
UV-Vis Spectrophotometer
-
Fume hood (Hydrazine is toxic and must be handled with appropriate safety precautions)
Detailed Experimental Protocols
Protocol 1: Phthalimide Deprotection to Synthesize 5-Azidopentan-1-amine
This protocol describes the cleavage of the phthalimide protecting group using hydrazine to yield the free primary amine.[8][9]
Rationale: Hydrazine attacks the carbonyl centers of the phthalimide ring, leading to the formation of a stable six-membered phthalhydrazide ring and the release of the desired primary amine.[9][10] This is a standard and efficient method for phthalimide deprotection.[8][13]
-
Reaction Setup: In a fume hood, dissolve 1 gram of this compound in 30 mL of THF in a round-bottom flask equipped with a magnetic stir bar.
-
Hydrazine Addition: Slowly add a 40-fold molar excess of aqueous hydrazine monohydrate to the stirring solution. A white precipitate (phthalhydrazide) will begin to form.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 50 mL of deionized water. Extract the aqueous phase three times with 30 mL portions of chloroform to recover the amine product. The phthalhydrazide byproduct has low solubility in both water and chloroform and can often be removed by filtration prior to extraction if it is abundant.
-
Drying and Evaporation: Combine the organic (chloroform) layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent, and then evaporate the chloroform under reduced pressure to afford 5-azidopentan-1-amine as an oil.
-
Verification (Optional): Confirm product identity and purity via ¹H NMR spectroscopy and mass spectrometry.
Protocol 2: Synthesis of Amine-Reactive Azide Linker
This protocol activates the amine synthesized in Protocol 1 with an NHS-ester crosslinker. We use BS³, a water-soluble crosslinker, to enhance biocompatibility.
Rationale: N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at a pH of 7.2-9.0, forming stable amide bonds.[12][14] By using a large molar excess of the di-functional NHS ester relative to the amine, we favor the formation of a mono-adduct, where one NHS ester has reacted with the amine, leaving the other available for subsequent conjugation.[12]
-
Reagent Preparation:
-
Dissolve 5-azidopentan-1-amine in anhydrous DMF to a final concentration of 100 mM.
-
Dissolve BS³ crosslinker in anhydrous DMF to a final concentration of 1 M.
-
-
Reaction: In a microcentrifuge tube, add a 20-fold molar excess of the BS³ solution to the 5-azidopentan-1-amine solution. For example, add 200 µL of 1 M BS³ to 100 µL of 100 mM 5-azidopentan-1-amine.
-
Incubation: Incubate the reaction at room temperature for 1 hour with gentle mixing.
-
Storage: The resulting product is a mono-activated, amine-reactive azide linker in DMF. This solution should be used immediately for the best results. It can be stored under dessication at -20°C for short periods, but the NHS ester is susceptible to hydrolysis.
Protocol 3: Labeling of Target Protein with Amine-Reactive Azide Linker
This protocol describes the final conjugation of the linker to primary amines on a target protein.
Rationale: The remaining active NHS ester on the synthesized linker will react with primary amines (N-terminus and lysine side chains) on the target protein to form stable amide bonds, covalently attaching the azide moiety.[12][15] The reaction is performed in an amine-free buffer at a slightly alkaline pH to ensure the target amines are deprotonated and nucleophilic.[11][14]
-
Buffer Exchange: Ensure the target protein (e.g., 1 mg of IgG) is in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4). Use a desalting column for buffer exchange if necessary. Adjust protein concentration to 2-5 mg/mL.
-
Linker Addition: Add a 10- to 20-fold molar excess of the amine-reactive azide linker solution (from Protocol 2) to the protein solution. Add the linker dropwise while gently vortexing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess, non-reacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
Diagram 2: Core Reaction Mechanism for Protein Labeling
Caption: NHS ester reaction with a primary amine on a protein.
Data Analysis and Quality Control
After purification, it is essential to characterize the azide-labeled protein.
| Parameter | Method | Purpose | Expected Outcome |
| Protein Concentration | BCA Assay or A280 Measurement | To determine the final concentration of the labeled protein. | Concentration may be slightly lower than the starting material due to dilution and handling. |
| Degree of Labeling (DOL) | (Optional) Click Reaction with an Alkyne-Fluorophore | To quantify the average number of azide groups per protein molecule. | A typical DOL for antibodies ranges from 2-8, depending on the molar excess of the linker used. |
| Integrity of Labeled Protein | SDS-PAGE | To confirm that the protein has not degraded or aggregated during the labeling process. | A single band at the expected molecular weight, similar to the unlabeled control. |
| Functionality | Application-Specific Assay (e.g., ELISA) | To ensure that the labeling process has not compromised the biological activity of the protein. | Activity should be comparable to the unlabeled control protein. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Inactive (hydrolyzed) NHS ester linker.2. Presence of primary amines (e.g., Tris) in the protein buffer.3. Incorrect reaction pH (too low).4. Insufficient molar excess of linker. | 1. Synthesize the amine-reactive linker immediately before use.2. Perform a buffer exchange into an amine-free buffer like PBS or HEPES.3. Ensure the reaction buffer pH is between 7.2 and 8.0.4. Increase the molar excess of the linker in the reaction. |
| Protein Precipitation/Aggregation | 1. Protein is sensitive to the organic solvent (DMF) from the linker solution.2. Over-labeling of the protein, altering its solubility. | 1. Limit the volume of DMF added to <10% of the total reaction volume.2. Reduce the molar excess of the linker or decrease the reaction time. |
| Loss of Protein Activity | Labeling of primary amines within the active site or binding interface. | Reduce the molar excess of the linker to achieve a lower Degree of Labeling (DOL). |
References
- Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010.
-
van der Wel, N., et al. (2011). Staudinger ligation as a method for bioconjugation. Angewandte Chemie International Edition, 50(38), 8806-27. [Link]
-
Joseph, R. (2005). Amine-Reactive Probes. Molecular Probes Handbook. [Link]
-
Quudus, N. (2023). Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry. QUVANT. [Link]
-
Tei, F., et al. (2011). Bioconjugation via azide–Staudinger ligation: an overview. Chemical Society Reviews, 40, 4087-4117. [Link]
-
Supporting Information for a relevant chemical synthesis. (n.d.). General procedure for the deprotection of the phthalimide. Source not formally named. [Link]
-
ChemEurope. (n.d.). Hydrazine - Deprotection of phthalimides. [Link]
-
Kralj, M., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Amine Coupling: The Role of NHS Esters in Bioconjugation. [Link]
-
Wuttke, S., et al. (2012). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. Journal of the American Chemical Society, 134(33), 13644–13651. [Link]
-
Paulo, J. A., et al. (2010). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 21(11), 1817–1825. [Link]
-
deGruyter, J. N., et al. (2017). General Dialdehyde Click Chemistry for Amine Bioconjugation. Bioconjugate Chemistry, 28(6), 1806–1810. [Link]
-
Wikipedia. (n.d.). Bioconjugation. [Link]
-
Creative Biogene. (n.d.). Amine-Based Conjugation. [Link]
-
ResearchGate. (2022). Discussion on Deprotection methods. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Link]
-
Asadi, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 366–378. [Link]
-
MDPI. (2023). Azidoindolines—From Synthesis to Application: A Review. [Link]
-
Reddy, T. J., et al. (2013). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. Organic Letters, 15(18), 4858–4861. [Link]
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
ResearchGate. (2018). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]
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Application Note: Strategies for the Deprotection of the Phthalimide Group from 2-(5-Azidopentyl)isoindoline-1,3-dione Adducts
Abstract
The phthalimide group is a cornerstone in synthetic organic chemistry for the protection of primary amines, valued for its stability across a wide array of reaction conditions.[1] Its application is particularly crucial in the synthesis of complex molecules like amino acids, peptides, and pharmaceutical intermediates where precise control over reactive amine functionalities is paramount.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of the phthalimide group from 2-(5-azidopentyl)isoindoline-1,3-dione. This specific adduct presents a unique challenge due to the presence of a potentially sensitive azide moiety. We will explore various deprotection methodologies, delving into the mechanistic rationale behind each approach to empower researchers to make informed decisions for their specific synthetic needs. Detailed, validated protocols and comparative data are presented to ensure reliable and reproducible outcomes.
Introduction: The Role of the Phthalimide Group and the Deprotection Imperative
The Gabriel synthesis, a classic method for forming primary amines, relies on the nucleophilic substitution of alkyl halides with potassium phthalimide.[2][3] The phthalimide group serves as a masked form of ammonia, preventing over-alkylation, a common side reaction when using ammonia directly.[2][3] The subsequent removal, or deprotection, of the phthalimide group is a critical step to unveil the desired primary amine.
The substrate of focus, this compound, incorporates an azide group, a versatile functional group often used in click chemistry and for the introduction of nitrogen-containing moieties. The selection of a deprotection method must therefore consider the stability of this azide group to avoid its undesired reduction or decomposition. This note will focus on methods that are compatible with the azide functionality.
Comparative Analysis of Phthalimide Deprotection Methodologies
The choice of deprotection method is contingent on factors such as the substrate's sensitivity to acidic, basic, or reductive conditions, desired reaction time, temperature, and expected yield.[1] Below is a comparative summary of common deprotection strategies.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Azide Compatibility |
| Hydrazinolysis (Ing-Manske Procedure) | Hydrazine hydrate (N₂H₄·H₂O) | Ethanol or Methanol, RT to Reflux | Mild, neutral conditions; generally high yielding.[1][2] | Phthalhydrazide byproduct can be difficult to remove; hydrazine is toxic.[2] | Generally compatible. |
| Reductive Deprotection | Sodium borohydride (NaBH₄), Acetic Acid | 2-Propanol/H₂O, then Acetic Acid, 80°C | Exceptionally mild, near-neutral conditions; avoids racemization.[4][5] | Two-stage, one-flask procedure.[4][5] | NaBH₄ can potentially reduce azides, requires careful control. |
| Amine-Mediated Deprotection | Ethylenediamine | Isopropanol, RT to Reflux | Milder and safer alternative to hydrazine.[6] | Can require elevated temperatures for complete reaction.[6] | Generally compatible. |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Reflux, prolonged heating | Simple reagents. | Harsh conditions, incompatible with many functional groups.[1][3] | Not recommended; risk of azide protonation and decomposition. |
| Basic Hydrolysis | NaOH or KOH | Reflux, prolonged heating | Simple reagents. | Harsh conditions, can be incomplete.[1] | Generally compatible, but harshness is a concern. |
Mechanistic Insights and Rationale
Understanding the reaction mechanisms is crucial for optimizing conditions and troubleshooting.
Hydrazinolysis
This is one of the most widely used methods.[1] Hydrazine, a strong nucleophile, attacks the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable five-membered phthalhydrazide ring, releasing the primary amine.[2]
Caption: Mechanism of phthalimide deprotection by hydrazinolysis.
Reductive Deprotection with Sodium Borohydride
This method offers a mild alternative to hydrazinolysis.[4] Sodium borohydride reduces one of the carbonyl groups of the phthalimide to a hydroxyl group, forming an O-hydroxymethyl benzamide intermediate. Subsequent treatment with acid catalyzes the lactonization to phthalide, releasing the primary amine.[4][5]
Caption: Mechanism of reductive phthalimide deprotection with NaBH₄.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine is highly toxic and corrosive.
Protocol 1: Hydrazinolysis of this compound
This protocol is a widely used and generally reliable method for phthalimide deprotection.[7]
Materials:
-
This compound
-
Ethanol (or Methanol)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Dilute Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/stir plate.
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add hydrazine hydrate (1.5 - 2 equivalents) dropwise at room temperature.[8]
-
Stir the reaction mixture at room temperature or gently reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours). A white precipitate of phthalhydrazide will form.[1]
-
Cool the reaction mixture to room temperature.
-
Add dilute hydrochloric acid to the mixture to dissolve the precipitate and protonate the liberated amine.
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.[1]
-
Combine the filtrate and washings. Make the solution basic by the careful addition of a sodium hydroxide solution to liberate the free amine.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-azidopentan-1-amine.
-
Purify the product as needed by distillation or chromatography.
Protocol 2: Reductive Deprotection of this compound with Sodium Borohydride
This two-stage, one-flask procedure provides a mild alternative, particularly useful if the substrate is sensitive to hydrazine.[4][5][9]
Materials:
-
This compound
-
2-Propanol
-
Deionized Water
-
Sodium borohydride (NaBH₄)
-
Glacial Acetic Acid
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/stir plate.
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of 2-propanol and water (e.g., 6:1 v/v).[5]
-
To the stirred solution, add sodium borohydride (5 equivalents) portion-wise at room temperature.[5]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (this may take up to 24 hours).[5]
-
Carefully add glacial acetic acid to the reaction mixture until the effervescence ceases.[5]
-
Heat the mixture to 80°C for 2 hours to promote lactonization and release of the amine.[5]
-
Cool the reaction mixture to room temperature.
-
The workup can be performed by eluting the crude reaction mixture through a Dowex 50 (H⁺) column, washing with water, and then eluting the amine with aqueous ammonia.[5] Alternatively, a standard acid-base extraction can be employed.
-
Concentrate the appropriate fractions to obtain the crude 5-azidopentan-1-amine.
-
Purify the product as necessary.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows incomplete consumption of the starting material, consider extending the reaction time or gently heating the reaction mixture (for hydrazinolysis). For the NaBH₄ method, ensure the quality of the borohydride.
-
Difficult Phthalhydrazide Removal: The phthalhydrazide precipitate from the hydrazinolysis can sometimes be challenging to filter. Acidification of the reaction mixture should help to dissolve any unreacted hydrazine and the product amine, leaving the phthalhydrazide as a solid.[1]
-
Azide Reduction: While NaBH₄ is generally considered a mild reducing agent, it can reduce azides under certain conditions (e.g., in the presence of transition metal catalysts or at elevated temperatures for prolonged periods). It is crucial to monitor the reaction carefully and avoid harsh conditions. The described protocol is generally safe for azides.
-
Alternative Reagents: For substrates that are sensitive to hydrazine, ethylenediamine in isopropanol can be a suitable alternative.[6]
Conclusion
The deprotection of the phthalimide group from this compound can be effectively achieved using several methods. Hydrazinolysis remains a robust and widely used technique due to its mild conditions and efficiency. For substrates requiring even milder conditions, the reductive approach with sodium borohydride offers an excellent alternative. The choice of method should be guided by the specific requirements of the synthetic route and the stability of other functional groups present in the molecule. The detailed protocols and mechanistic insights provided in this application note are intended to equip researchers with the necessary tools to perform this crucial transformation successfully and with confidence.
References
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093–2096. [Link]
-
Rhodium.ws. NaBH4 Phthalimide Deprotection of Amines. [Link]
-
ResearchGate. Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
ACS Publications. (2019). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. Organic Letters, 21(15), 5378–5382. [Link]
-
Chem-Station Int. Ed. (2014). Gabriel Amine Synthesis. [Link]
-
Supporting Information. General procedure for the deprotection of the phthalimide. [Link]
-
ResearchGate. Deprotection aaa aaa aaa aaa aaa. [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
The Journal of Organic Chemistry. Reduction of Phthalimides with Sodium Borohydride. [Link]
-
BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]
-
National Institutes of Health. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 26(24), 7546. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
-
ResearchGate. Deprotection of phthalimide group leading to quinoxalinylmethanamine.... [Link]
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Application Notes & Protocols: 2-(5-Azidopentyl)isoindoline-1,3-dione in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications of 2-(5-azidopentyl)isoindoline-1,3-dione. This heterobifunctional molecule serves as a cornerstone building block in modern medicinal chemistry, primarily leveraging its two key functional moieties: the isoindoline-1,3-dione (phthalimide) group and the terminal azide group. The phthalimide acts as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the field of Targeted Protein Degradation (TPD).[1][2][3] The terminal azide enables highly efficient and specific conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[4][5] This guide will detail the scientific principles, provide step-by-step protocols for its use in synthesizing Proteolysis Targeting Chimeras (PROTACs), and discuss its broader utility in creating chemical biology probes.
Molecule Overview and Physicochemical Properties
This compound is a synthetic building block designed for modular drug development. Its structure consists of a phthalimide headgroup connected via a 5-carbon alkyl spacer to a terminal azide, a bioorthogonal handle.
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₄O₂ |
| Molecular Weight | 274.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform |
| Storage | Store at -20°C for long-term stability |
| Key Functional Groups | Phthalimide (CRBN Ligand), Azide (Click Chemistry Handle) |
Core Scientific Principles
The Phthalimide Moiety: Hijacking the Ubiquitin-Proteasome System
The isoindoline-1,3-dione core is a derivative of thalidomide, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][6] E3 ligases are cellular enzymes that tag specific proteins with ubiquitin, marking them for destruction by the proteasome, the cell's primary protein disposal machinery.[1][7]
By incorporating this phthalimide moiety, a molecule can recruit the CRBN E3 ligase. In the context of a PROTAC, this recruitment is the first step in inducing the degradation of a specific Protein of Interest (POI). The PROTAC acts as a bridge, forming a ternary complex between the POI and the E3 ligase, which would not naturally occur.[7][8] This proximity facilitates the transfer of ubiquitin to the POI, leading to its degradation.[1] This event-driven, catalytic mechanism allows PROTACs to be effective at very low concentrations.[7]
The Azide Handle: Enabling Modular Synthesis via Click Chemistry
The terminal azide (N₃) group is a key component for modular synthesis, primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the most prominent example of "click chemistry," a class of reactions known for being high-yielding, stereospecific, and tolerant of a wide range of functional groups and reaction conditions.[4][9]
In CuAAC, an azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[9][10] This triazole linkage is exceptionally stable under physiological conditions, making it an ideal covalent linker in drug molecules.[4] This modularity allows researchers to rapidly synthesize libraries of compounds by coupling different alkyne-functionalized "warheads" (binders for the POI) with the azide-functionalized phthalimide linker.[8]
Application: Synthesis of a Phthalimide-Based PROTAC
This section provides a general workflow and a detailed protocol for synthesizing a PROTAC using this compound.
Overall Synthesis Workflow
The synthesis is a convergent process where the two key components—the alkyne-functionalized POI ligand and the azide-functionalized CRBN ligand—are prepared separately and then joined in the final step.
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- 3. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 2-(5-Azidopentyl)isoindoline-1,3-dione
Authored by: A Senior Application Scientist
Introduction: The Power of Strain-Promoted Cycloaddition
In the fields of chemical biology, drug development, and materials science, the ability to covalently link molecules with high specificity and efficiency in complex environments is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a leading technology in this domain, celebrated for its bioorthogonality.[][2] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for cytotoxic metal catalysts, making it an ideal tool for applications in living systems.[3] The reaction's driving force is the high ring strain of a cyclooctyne, which is released upon the [3+2] cycloaddition with an azide to form a stable triazole linkage.[][4] This guide provides an in-depth exploration of SPAAC using a specific and versatile reagent: 2-(5-Azidopentyl)isoindoline-1,3-dione.
Featured Reagent: this compound
The structure of this compound offers a unique combination of features for molecular assembly:
-
Azide Moiety (-N₃): This functional group serves as the 1,3-dipole in the SPAAC reaction, ready to react selectively with a strained alkyne.
-
Pentyl Linker (-C₅H₁₀-): A five-carbon aliphatic chain provides a flexible, moderately hydrophobic spacer that can reduce steric hindrance between the conjugated partners.
-
Isoindoline-1,3-dione (Phthalimide) Group: This terminal group is a stable and relatively non-polar moiety. The phthalimide group acts as a protecting group for a primary amine; its presence significantly influences the reagent's solubility, often requiring organic co-solvents for efficient reaction in aqueous media.[5][6] Furthermore, its hydrophobicity is a key consideration for the design of purification strategies.
Core Mechanism of SPAAC
The SPAAC reaction is a concerted, pericyclic transformation known as the Huisgen 1,3-dipolar cycloaddition.[3] The azide acts as the 1,3-dipole and the strained alkyne as the dipolarophile. The substantial energy stored in the strained ring of the cyclooctyne (approximately 18 kcal/mol) dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures.[4][7] This process is highly selective, as both the azide and the strained alkyne are abiotic functional groups that do not typically engage in side reactions with native biological molecules.[3]
Caption: General SPAAC Reaction Mechanism.
Core Experimental Protocol: Bioconjugation
This protocol describes a general procedure for conjugating this compound to a protein pre-functionalized with a dibenzocyclooctyne (DBCO) moiety.
1. Materials and Reagents
-
This compound
-
DBCO-functionalized protein (or other molecule)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable non-amine-containing buffer.
-
Purification columns: Size-Exclusion Chromatography (SEC) for proteins or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for small molecules.[8][9]
-
Analytical instruments: LC-MS or MALDI-TOF MS for characterization.
2. Preparation of Stock Solutions
-
Azide Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Warm the vial to room temperature before opening. Mix until fully dissolved.
-
DBCO-Protein Solution: Prepare the DBCO-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL.
3. SPAAC Reaction
-
To the DBCO-protein solution, add a 5- to 20-fold molar excess of the 10 mM azide stock solution.
-
Crucial Step: Ensure the final concentration of the organic co-solvent (DMSO) is below 10% (v/v) to maintain protein stability and integrity.[10]
-
Gently mix the reaction components by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Reaction times are dependent on the specific cyclooctyne and reactant concentrations.[7]
-
Monitoring (Optional but Recommended): The reaction progress can be monitored by taking small aliquots and analyzing them via LC-MS to observe the formation of the product and consumption of the starting materials.
4. Purification of the Conjugate
-
For Proteins: Remove the excess, unreacted azide reagent using a desalting column (SEC) equilibrated with your buffer of choice (e.g., PBS).[8]
-
For Small Molecules: Purification is best achieved using RP-HPLC. The hydrophobicity of the phthalimide group allows for good separation from more polar starting materials.[8][9] A typical gradient might be from 5% to 95% acetonitrile in water (with 0.1% TFA) over 20-30 minutes on a C18 column.
5. Characterization
-
Confirm the identity and purity of the final conjugate using mass spectrometry (LC-MS or MALDI-TOF MS) to verify the expected mass increase.
-
Protein concentration can be determined via a BCA assay or by measuring absorbance at 280 nm.
Caption: Experimental workflow for SPAAC bioconjugation.
Application Notes and Expert Insights
Causality Behind Experimental Choices:
-
Cyclooctyne Selection: The choice of cyclooctyne partner is critical and involves a trade-off between reactivity and stability.[3]
-
DBCO (Dibenzocyclooctyne): Widely used due to its high reactivity and commercial availability. Its hydrophobicity is compatible with the phthalimide-containing azide.
-
BCN (Bicyclo[6.1.0]nonyne): More compact and less hydrophobic than DBCO, which can be advantageous in some systems. Reacts well with primary azides.[11]
-
DIFO (Difluorinated Cyclooctyne): Exhibits very fast kinetics due to electron-withdrawing fluorine groups but can have lower stability.[12]
-
-
Solvent System: The rate of SPAAC reactions can be influenced by the solvent.[13] While many reactions proceed well in aqueous buffers, the phthalimide group on this compound imparts significant hydrophobicity. The use of a water-miscible organic co-solvent like DMSO or DMF is often necessary to maintain the solubility of the azide reagent and ensure efficient reaction kinetics.[14]
-
Stoichiometry: Using a molar excess of the smaller azide reagent helps to drive the reaction to completion, maximizing the modification of the more valuable cyclooctyne-functionalized substrate. An excess of 5-20 fold is a good starting point, but this can be optimized to balance yield and ease of purification.[10]
-
Purification Strategy: The phthalimide group is your ally during purification. Its non-polar nature means the resulting conjugate will be significantly more hydrophobic than many unreacted starting materials or hydrophilic byproducts. This makes Reversed-Phase HPLC an exceptionally effective purification method for small molecule conjugations.[9] For protein conjugates, where the protein's properties dominate, Size-Exclusion Chromatography remains the standard method for removing the small, unreacted azide.[8]
Quantitative Data: A Reference for Reaction Kinetics
The rate of a SPAAC reaction is typically described by a second-order rate constant (k₂). The table below provides representative rate constants for various cyclooctynes with a simple azide (benzyl azide), which serves as a useful benchmark. The rates with this compound are expected to be in a similar range.
| Cyclooctyne Derivative | Abbreviation | Representative k₂ (M⁻¹s⁻¹) | Key Characteristics |
| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 | High reactivity, good stability, hydrophobic.[7][15] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1 | Good stability, less hydrophobic than DBCO.[7][11] |
| Biarylazacyclooctynone | BARAC | ~0.9 - 3.2 | Among the fastest cyclooctynes, but can have lower stability.[7] |
| Difluorinated Cyclooctyne | DIFO | ~0.3 - 0.7 | Very high reactivity due to fluorine substitution.[12] |
Note: Exact rate constants can vary depending on the solvent, temperature, and the specific azide structure.[7]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Insufficient molar excess of azide. 2. Short reaction time or low temperature. 3. Degradation of the cyclooctyne reagent. 4. Poor solubility of the azide reagent. | 1. Increase the molar excess of the azide to 20-fold or higher. 2. Increase incubation time or switch from 4°C to room temperature. 3. Verify the integrity of the cyclooctyne-labeled starting material. 4. Increase the percentage of organic co-solvent (e.g., DMSO), ensuring it remains compatible with your substrate (<10% for most proteins). |
| Protein Precipitation | High concentration of organic co-solvent (DMSO/DMF). | Keep the final concentration of the organic solvent below 10% (v/v). If higher concentrations are needed for azide solubility, add the azide stock solution to the protein solution in small aliquots over time. |
| Difficulty in Purification | Similar physicochemical properties of the product and excess reagent. | For small molecules, optimize the RP-HPLC gradient to improve separation. For proteins, ensure the SEC column is appropriate for the protein's molecular weight to effectively separate it from the small molecule azide. |
References
-
No Title. (n.d.). Chinese Chemical Letters. Available from: [Link]
-
Boons, G.-J. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (2011). NIH Public Access. Available from: [Link]
-
ResearchGate. a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).... Available from: [Link]
-
Chemcess. Phthalimide: Properties, Reactions, Production And Uses. Available from: [Link]
-
Vedantu. Phthalimide: Structure, Properties, Preparation, Uses & Reactions. Available from: [Link]
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available from: [Link]
-
No Title. (n.d.). ACS Publications. Available from: [Link]
-
No Title. (n.d.). ACS Publications. Available from: [Link]
-
Zeglis, B. M., et al. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. (2013). NIH Public Access. Available from: [Link]
-
No Title. (n.d.). RSC Publishing. Available from: [Link]
-
ResearchGate. Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications. Available from: [Link]
-
Wagner, M., et al. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. (2020). NIH Public Access. Available from: [Link]
-
ResearchGate. SPAAC reaction of cyclooctyne.. Available from: [Link]
-
Wikipedia. Solvent effects. Available from: [Link]
-
ResearchGate. Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition. Available from: [Link]
-
Schilling, J., et al. Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. (n.d.). Springer Link. Available from: [Link]
-
ResearchGate. 4.2 Applications of SPAAC and SPANC in Life Sciences. Available from: [Link]
-
Fatima, L. What HPLC program works best for separating unbound azides in a SPAAC reaction. (2023). ResearchGate. Available from: [Link]
-
Al-Ghamdi, S. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2023). ACS Publications. Available from: [Link]
-
Dressler, A. N., et al. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. (2022). PubMed Central. Available from: [Link]
-
Asgari, D., et al. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PubMed Central. Available from: [Link]
-
Taiwo, F. O., et al. Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2021). Journal of Pharmaceutical Research International. Available from: [Link]
-
ResearchGate. Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.. Available from: [Link]
-
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available from: [Link]
-
ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Available from: [Link]
-
ResearchGate. Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Available from: [Link]
-
Dommerholt, J. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. (2016). Springer Link. Available from: [Link]
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- 15. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Click Reactions with 2-(5-Azidopentyl)isoindoline-1,3-dione
Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on experiments involving 2-(5-Azidopentyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your click reaction products.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound in CuAAC reactions.
Q1: What is the optimal solvent for my click reaction with this azide?
The choice of solvent can significantly impact your reaction's success. While a variety of solvents can be used, mixtures of water with organic solvents like t-butanol, DMSO, DMF, and alcohols are common.[1][2] For bioconjugation reactions, aqueous buffers are preferred.[3] It's important to avoid solvents like acetonitrile, which can coordinate with the copper(I) catalyst and inhibit the reaction.[1] The solubility of your alkyne partner will also be a key factor in solvent selection.
Q2: What is the role of the copper catalyst and how do I ensure it's active?
The active catalyst in the CuAAC reaction is the Cu(I) oxidation state.[1][3] However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3] To maintain a sufficient concentration of active Cu(I), a reducing agent, most commonly sodium ascorbate, is added to the reaction to reduce Cu(II) to Cu(I) in situ.[1][3] It is crucial to use a freshly prepared solution of sodium ascorbate for optimal results.
Q3: Why is a ligand necessary for the CuAAC reaction?
Ligands are critical for stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[3][4] They also enhance the solubility of the copper catalyst and can accelerate the reaction rate.[3] For reactions in organic solvents, tris(benzyltriazolylmethyl)amine (TBTA) is often used, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is ideal for aqueous bioconjugations.[3][5]
Q4: Can I perform this reaction on sensitive biological molecules?
Yes, the CuAAC reaction is widely used for bioconjugation because of the bioorthogonal nature of the azide and alkyne groups.[3] However, the copper catalyst and the potential generation of reactive oxygen species (ROS) can be detrimental to sensitive biomolecules.[6][7] Using a biocompatible, water-soluble ligand like THPTA is highly recommended to protect these molecules.[3] Additionally, adding aminoguanidine can help scavenge reactive byproducts of ascorbate oxidation.[6]
Troubleshooting Guide
Encountering issues with your click reaction? This section provides a systematic approach to identifying and resolving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II). | - Use a fresh solution of your reducing agent (e.g., sodium ascorbate).[7] - Degas your solvents to remove dissolved oxygen.[7] - Work under an inert atmosphere (e.g., nitrogen or argon) if possible.[7] - Ensure you are using a stabilizing ligand like TBTA or THPTA.[7] |
| Impure Reagents or Incorrect Stoichiometry: Purity of the azide, alkyne, or other reagents is compromised. | - Verify the purity of your this compound and alkyne. - Use a slight excess (1.1-1.5 equivalents) of one of the reactants, typically the less precious one. | |
| Sub-optimal Reaction Conditions: The solvent, temperature, or reaction time may not be ideal. | - Screen different solvent systems. A mixture of water and an organic solvent like tBuOH or DMSO often works well.[2] - If steric hindrance is a factor, consider increasing the reaction temperature.[8] - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | |
| Formation of Side Products | Oxidative Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction when the Cu(I) catalyst is not adequately protected from oxygen. | - Ensure thorough degassing of all solutions.[9] - Use a sufficient concentration of a stabilizing ligand.[9] - Maintain an adequate concentration of the reducing agent throughout the reaction.[9] |
| Decomposition of Azide: Although generally stable, azides can decompose under harsh conditions. | - Avoid excessively high temperatures or prolonged reaction times. | |
| Difficulty in Product Purification | Excess Reagents or Catalyst Residue: Unreacted starting materials or copper can co-elute with the product. | - If one of your starting materials is in large excess, consider using a scavenger resin to remove it. - To remove copper, wash the organic extract with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide. |
| Poor Solubility of the Product: The resulting triazole may have limited solubility in common solvents. | - Try a different solvent system for extraction and chromatography. - If the product precipitates from the reaction mixture, filtration may be a simple and effective purification method.[1] |
Troubleshooting Workflow
For a visual guide to troubleshooting low yield, refer to the following workflow:
Caption: Troubleshooting workflow for low yield in CuAAC reactions.[10]
Detailed Experimental Protocol
This section provides a general, step-by-step protocol for a CuAAC reaction using this compound. This should be considered a starting point and may require optimization for your specific alkyne and application.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., 1:1 mixture of deionized water and t-butanol)
-
Deionized water
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine
Equipment:
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware
-
Nitrogen or argon gas line for degassing (optional but recommended)
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne in the chosen solvent.
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare fresh aqueous stock solutions of CuSO₄ (e.g., 100 mM) and sodium ascorbate (e.g., 300 mM).[11]
-
Prepare a stock solution of the ligand (THPTA in water or TBTA in DMSO/t-butanol).[5][11]
-
-
Reaction Setup:
-
In a reaction vial, combine the alkyne solution and the this compound solution. A typical starting stoichiometry is a 1:1.1 molar ratio of the limiting reagent to the excess reagent.
-
Add the ligand solution. A common ligand-to-copper ratio is between 2:1 and 5:1.[6][10]
-
Add the CuSO₄ solution.
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the catalyst.[7]
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 3- to 10-fold excess of sodium ascorbate relative to copper is recommended.[7]
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for a CuAAC reaction.
References
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. Available at: [Link]
-
Effect of Solvent on Copper-Catalyzed Azide− Alkyne Cycloaddition Reaction a - ResearchGate. Available at: [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI. Available at: [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications. Available at: [Link]
-
Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. Available at: [Link]
-
Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC - NIH. Available at: [Link]
-
Effects of copper source and solvent on click reaction yield of 3a... - ResearchGate. Available at: [Link]
-
Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents | Request PDF - ResearchGate. Available at: [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. Available at: [Link]
-
Optimization of the conditions for CuAAC reaction - ResearchGate. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Click Chemistry Protocols - Xi'an Confluore Biological Technology Co., Ltd. Available at: [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. Available at: [Link]
-
Glen Report 23.13 - New Products – Click Chemistry Update. Available at: [Link]
-
Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties - ResearchGate. Available at: [Link]
-
Click chemistry - Wikipedia. Available at: [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't? - ResearchGate. Available at: [Link]
-
The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC - NIH. Available at: [Link]
-
The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - MDPI. Available at: [Link]
-
The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC - NIH. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
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- 5. broadpharm.com [broadpharm.com]
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- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. confluore.com [confluore.com]
Technical Support Center: Troubleshooting CuAAC Reactions with 2-(5-Azidopentyl)isoindoline-1,3-dione
Welcome to the technical support guide for researchers utilizing 2-(5-Azidopentyl)isoindoline-1,3-dione in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate common challenges and optimize your experimental outcomes. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Triazole Product
Question: My CuAAC reaction with this compound is resulting in a very low yield or no product at all. What are the primary causes and how can I fix this?
Answer: A low or non-existent yield is one of the most common issues in CuAAC reactions. The root cause often traces back to the integrity of the catalytic system or the reagents themselves.[1][2]
Causality & Troubleshooting:
-
Inactive Copper Catalyst: The catalytically active species is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of dissolved oxygen.[1]
-
Solution: The most effective countermeasure is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) to Cu(I). Sodium ascorbate is the most common and efficient reducing agent for this purpose and should always be prepared fresh.[1][3] Using an excess of the reducing agent helps maintain a sufficient concentration of the active Cu(I) catalyst throughout the reaction.[4]
-
-
Oxygen Interference: Dissolved oxygen not only deactivates the catalyst but also promotes the most significant side reaction: oxidative homocoupling of the alkyne (Glaser coupling).[5][6]
-
Sub-optimal Reagent Purity or Concentration: The purity of the azide, alkyne, and solvents is critical.[1] Furthermore, if the concentration of one of the reactants is too low (e.g., low nanomolar), the reaction rate can be impractically slow.[6]
-
Improper Order of Reagent Addition: The sequence of adding reagents can dramatically affect catalyst formation and stability.
-
Solution: A validated and recommended procedure is to first premix the copper source (e.g., CuSO₄) with a stabilizing ligand (see Issue 2).[3][4] Add this catalyst-ligand complex to the mixture of your azide and alkyne. The final step should be the addition of the reducing agent (e.g., sodium ascorbate) to initiate the reaction.[3][4] Adding the ascorbate last prevents its rapid, uncatalyzed oxidation and ensures the Cu(I) is generated in the presence of the stabilizing ligand.[3]
-
Issue 2: Presence of Multiple Side Products, Especially Alkyne Homocoupling
Question: My reaction analysis (TLC, LC-MS) shows multiple spots/peaks, and I've identified a significant byproduct corresponding to the homocoupling of my alkyne. How can I suppress this?
Answer: The formation of a diyne byproduct is due to the Glaser coupling, the most common side reaction in CuAAC.[5] This oxidative process is catalyzed by copper ions in the presence of oxygen and competes directly with the desired cycloaddition.[7][8]
Causality & Troubleshooting:
-
Presence of Oxygen: As mentioned previously, oxygen is the primary culprit behind Glaser coupling.[6]
-
Solution: Rigorous deoxygenation of the reaction mixture is paramount. Purge the solvent with nitrogen or argon prior to adding the copper catalyst.[5]
-
-
Unstabilized Copper Catalyst: Without a suitable ligand, the copper catalyst is more available to promote oxidative side reactions.
-
Solution: Employ a nitrogen-based chelating ligand to stabilize the Cu(I) oxidation state and accelerate the desired CuAAC pathway, effectively outcompeting the Glaser coupling.[5][7][9] The ligand protects the copper from oxidation and prevents the formation of unreactive copper acetylide clusters.[7][10]
-
Table 1: Common Stabilizing Ligands for CuAAC
| Ligand | Full Name | Key Feature | Primary Application |
| TBTA | Tris(benzyltriazolylmethyl)amine | Stabilizes Cu(I) | General organic synthesis |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | High water solubility | Bioconjugation in aqueous media[4] |
| BTTAA | 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | High efficiency and biocompatibility | Bioconjugation[9] |
Visualizing the Competing Pathways
The diagram below illustrates the divergence between the desired CuAAC reaction and the Glaser coupling side reaction.
Caption: Competing reaction pathways in CuAAC.
Issue 3: Potential Instability or Unwanted Deprotection of the Phthalimide Group
Question: I am concerned about the stability of the phthalimide protecting group on my azide during the CuAAC reaction or subsequent workup. Can it be cleaved under standard conditions?
Answer: The phthalimide group is generally robust and stable under the neutral to slightly acidic pH conditions (pH 4-7) typical for CuAAC reactions.[11] However, it is sensitive to strongly basic conditions and specific reagents like hydrazine, which are sometimes used in post-reaction workups.
Causality & Troubleshooting:
-
Standard Deprotection Agents: The most common method for phthalimide removal is treatment with hydrazine (Ing-Manske procedure). This is highly effective but introduces a new, highly reactive primary amine (hydrazine) into your product mixture, which can be difficult to remove and may interfere with downstream applications.
-
Alternative Mild Deprotection: If you need to deprotect the amine after the CuAAC reaction and wish to avoid hydrazine, a milder, two-stage, one-flask method can be employed.
-
Protocol: The method involves reduction with sodium borohydride (NaBH₄) in an alcohol solvent (e.g., 2-propanol), followed by the addition of acetic acid.[12] This process converts the phthalimide to an O-hydroxymethyl benzamide, which then lactonizes to release the free primary amine and phthalide, a byproduct that is easily removed by a simple extraction.[12] This method is particularly advantageous as it avoids harsh reagents and proceeds under near-neutral conditions.[12]
-
Post-CuAAC Deprotection Workflow
Caption: Decision workflow for phthalimide deprotection.
Issue 4: Oxidative Damage During Bioconjugation
Question: I am using this azide to label a peptide/protein, and I'm observing loss of function or mass shifts indicative of oxidation. What is happening?
Answer: When performing CuAAC in a biological context, the combination of the copper catalyst, a reducing agent (ascorbate), and ambient oxygen can generate reactive oxygen species (ROS) like peroxides.[6][13] These ROS can cause oxidative damage to sensitive amino acid residues, particularly cysteine, methionine, and histidine.[5][14][15]
Causality & Troubleshooting:
-
ROS Generation: The catalytic cycle, while efficient for triazole formation, can also facilitate the generation of damaging radicals.
-
Solution 1: Use a Sacrificial Protectant: The ligand THPTA not only accelerates the reaction but also serves as a sacrificial agent, intercepting ROS and protecting the biomolecule from damage.[6][13] Using a 5-fold excess of ligand to copper is a common and effective strategy.[3][13]
-
Solution 2: Add a Radical Scavenger: Including a known radical scavenger in the reaction mixture can dramatically suppress oxidative damage without significantly inhibiting the CuAAC reaction. Dimethylsulfoxide (DMSO), often used as a co-solvent, has been shown to be effective at suppressing DNA damage during CuAAC.[16]
-
Solution 3: Minimize Reaction Time: Optimize the reaction conditions (catalyst and ligand concentration) to proceed as quickly as possible, thereby reducing the total time the biomolecule is exposed to oxidative conditions.
-
Issue 5: Post-Reaction Purification Challenges
Question: How can I effectively remove the copper catalyst from my final product?
Answer: Residual copper can interfere with downstream applications and biological assays. The triazole product itself can chelate copper, making its removal challenging.[17]
Purification Strategies:
Table 2: Methods for Copper Removal Post-CuAAC
| Method | Description | Best For | Considerations |
| Chelating Resins | Resins like Chelex or those with EDTA/iminodiacetic acid functionality bind tightly to copper ions. | Small molecules, peptides. | Can be performed by stirring the resin with the reaction mixture or passing it through a packed column. |
| Aqueous Wash with EDTA | Washing the organic layer of an extraction with an aqueous solution of a chelating agent like EDTA. | Organic-soluble small molecules. | The affinity of Cu(II) for the triazole product can sometimes be stronger than for EDTA, making this method only partially effective.[17] |
| Sulfide Precipitation | Adding a sulfide source (e.g., Na₂S) to precipitate copper as insoluble copper sulfide (CuS), which is then removed by filtration.[5] | Small molecules where the product is soluble and the CuS is not. | Ensure product does not precipitate under these conditions. |
| Dialysis | For macromolecular products, dialysis against a buffer containing EDTA, followed by dialysis against pure water/buffer.[5] | Proteins, polymers, oligonucleotides. | Effective for large molecules but not suitable for small molecule products. |
| Silica Gel Chromatography | Standard column chromatography can often separate the organic product from copper salts. | Most small organic molecules. | Copper may still co-elute with polar products. Pre-treating the crude mixture with a chelating agent can improve separation. |
References
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. Retrieved from [Link]
-
Bistri, O., & Cavallo, L. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5369–5377. Retrieved from [Link]
-
Presolski, P. J., Hong, V., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
-
Yao, S. Q., et al. (2012). Copper-catalyzed click reaction on/in live cells. Chemical Science, 3(10), 3065-3069. Retrieved from [Link]
-
Qu, J., et al. (2011). Measuring and suppressing the oxidative damage to DNA during Cu(I)-catalyzed azide-alkyne cycloaddition. Chemical Communications, 47(24), 6831-6833. Retrieved from [Link]
-
van der Werf, M. J., et al. (2020). Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Angewandte Chemie International Edition, 59(23), 9340-9344. Retrieved from [Link]
-
Wikipedia. (n.d.). Copper-free click chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the click reaction conditions. Retrieved from [Link]
-
Kumar, A., et al. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 59(80), 11933-11951. Retrieved from [Link]
-
Hao, Z., et al. (2012). Copper-catalyzed click reaction on/in live cells. Chemical Science, 3(10), 3065-3069. Retrieved from [Link]
-
Hong, V., Presolski, P. J., Ma, C., & Finn, M. G. (2010). Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 2(4), 237-253. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Retrieved from [Link]
-
MDPI. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. Retrieved from [Link]
-
Li, N., et al. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry, 27(11), 2630-2634. Retrieved from [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]
-
ResearchGate. (n.d.). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Retrieved from [Link]
-
Glen Research. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
MDPI. (2024). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. Retrieved from [Link]
-
YouTube. (2025). Copper Catalyst Deactivation with Pat. Retrieved from [Link]
-
YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. Retrieved from [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]
-
Organic Chemistry Portal. (1984). An exceptionally mild deprotection of phthalimides. Retrieved from [Link]
-
Soós, E., et al. (2021). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. Molecules, 26(11), 3295. Retrieved from [Link]
-
Reddit. (2023). Deprotection conditions for pthalimide protected oxyamine?. Retrieved from [Link]
-
Lau, Y. H., & Spring, D. R. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. International Journal of Molecular Sciences, 18(5), 1050. Retrieved from [Link]
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Low solubility issues with 2-(5-Azidopentyl)isoindoline-1,3-dione in aqueous buffers
Technical Support Center: 2-(5-Azidopentyl)isoindoline-1,3-dione
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and troubleshooting support for challenges related to the low aqueous solubility of this compound, a bifunctional linker commonly used in bioconjugation and drug development via "click chemistry".[1][2] As Senior Application Scientists, we have consolidated field-proven insights and protocols to help you overcome solubility hurdles and ensure the success of your experiments.
Section 1: Understanding the Core Challenge
The molecular structure of this compound is the primary determinant of its challenging solubility profile in aqueous buffers.
-
Hydrophobic Dominance : The molecule contains a large, planar, and hydrophobic isoindoline-1,3-dione (also known as phthalimide) group.[3][4] This aromatic imide structure, coupled with the five-carbon pentyl chain, creates a significant nonpolar character that resists favorable interactions with polar water molecules.
-
Limited Hydrophilicity : The terminal azide (-N3) group is the primary hydrophilic point, but its contribution is insufficient to counteract the hydrophobicity of the rest of the molecule.
This inherent hydrophobicity is the root cause of the precipitation and poor dissolution often observed when introducing this compound into physiological buffers like PBS or cell culture media.
Physicochemical Properties
| Property | Value | Significance |
| Molecular Formula | C13H14N4O2 | Provides the elemental composition. |
| Molecular Weight | 258.28 g/mol | Important for calculating molar concentrations. |
| Appearance | Typically a solid | Indicates that a dissolution step is required.[5] |
| Predicted LogP | ~2.5 - 3.0 | A higher LogP value indicates greater hydrophobicity and lower aqueous solubility. |
Section 2: Troubleshooting Workbench (Q&A)
This section addresses the most common solubility issues in a direct question-and-answer format.
Q1: My this compound powder will not dissolve when I add it directly to my aqueous buffer (e.g., PBS, pH 7.4). What is the first and most critical step I should take?
A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobicity. The standard and essential first step is to prepare a highly concentrated stock solution in a water-miscible organic solvent.[6][7] This is a cornerstone of working with poorly soluble compounds in biological assays.[8]
-
Causality : Organic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are adept at disrupting the crystal lattice of the solid compound and solvating its hydrophobic regions.[9] By creating a concentrated stock (e.g., 10-50 mM), you can introduce a very small volume into your aqueous system, which is more likely to stay in solution upon dilution.[10]
-
Recommended Solvents :
-
DMSO (Dimethyl Sulfoxide) : The most common and preferred choice for biological applications due to its high solubilizing power and compatibility with many cell lines at low final concentrations.[9]
-
DMF (N,N-Dimethylformamide) : An alternative with similar solubilizing properties.
-
Acetonitrile (ACN) : Can also be used and may be preferred in certain click chemistry protocols where it can serve a dual role as a co-solvent and a stabilizing ligand for the copper catalyst.[11]
-
Q2: I've prepared a stock solution in 100% DMSO, but when I pipette it into my aqueous buffer, a cloudy precipitate forms immediately. How do I prevent this?
A2: This is a classic problem of rapid precipitation when a compound moves from a highly favorable organic environment to an unfavorable aqueous one. The key is to control the dilution process carefully.
-
Causality : When the concentrated DMSO stock hits the bulk aqueous buffer, the local concentration of the compound momentarily exceeds its aqueous solubility limit, causing it to crash out of solution.
-
Validated Solution :
-
Vigorous Mixing : Add the stock solution dropwise into the aqueous buffer while the buffer is being vortexed or stirred vigorously.[10] This rapid dispersion prevents the formation of localized, supersaturated pockets.
-
Gradual Dilution : For particularly stubborn compounds, a serial dilution approach can be effective.[10] Dilute the 100% DMSO stock into a mixture of buffer/DMSO (e.g., 50:50), and then serially dilute that intermediate solution into your final buffer.
-
Sonication : After dilution, using a bath sonicator for 5-10 minutes can help break up microscopic aggregates and improve overall solubility.[7][12]
-
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A3: This is a critical parameter that must be empirically determined for your specific cell line and assay duration. However, general guidelines exist.
-
Causality : DMSO can be cytotoxic by increasing cell membrane permeability and inducing oxidative stress.[13][14] This toxicity is dose- and time-dependent.[15]
-
General Recommendations :
-
≤ 0.1% DMSO : Widely considered safe for most cell lines with minimal impact on viability or function.[16][17]
-
0.1% - 0.5% DMSO : Tolerated by many robust cell lines, but a solvent-only control is essential to ensure the vehicle is not affecting the experimental outcome.[13]
-
> 1% DMSO : Often leads to significant cytotoxicity and is generally not recommended for cell-based assays.[14][15]
-
-
Self-Validating System : Always run a vehicle control experiment where you treat your cells with the highest final concentration of DMSO (or other co-solvent) that will be used in your experiment. This allows you to isolate the effect of your compound from any effect of the solvent.[17]
Q4: Can I use surfactants or other agents to improve solubility if co-solvents are not an option or are insufficient?
A4: Yes, if co-solvents are incompatible with your system (e.g., certain enzymatic assays or in vivo studies) or do not provide sufficient solubility, alternative formulation strategies can be employed.
-
Surfactants : Non-ionic surfactants like Tween-20, Tween-80, or Pluronic F-68 can form micelles in aqueous solutions.[18][19] The hydrophobic core of these micelles can encapsulate this compound, increasing its apparent water solubility.[20][21] This is a common technique used for poorly water-soluble drugs.[18]
-
Cyclodextrins : These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Preparation of a Concentrated Stock Solution
This protocol details the steps for creating a 50 mM stock solution in DMSO.
-
Pre-calculation : Determine the mass of this compound (MW: 258.28 g/mol ) needed. For 1 mL of a 50 mM stock:
-
Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 258.28 g/mol * (1000 mg / 1 g) = 12.91 mg
-
-
Weighing : Accurately weigh the calculated mass of the solid compound into a clean, sterile microcentrifuge tube or vial.[22]
-
Solvent Addition : Add the calculated volume (e.g., 1 mL) of high-purity, anhydrous DMSO to the vial.
-
Dissolution : Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.[22] A brief sonication in a water bath can be used to aid dissolution if necessary.[12]
-
Storage : Store the stock solution at -20°C in a tightly sealed vial, protected from light. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.
SOP 2: Preparation of an Aqueous Working Solution from an Organic Stock
This protocol describes the dilution of a 50 mM DMSO stock to a final concentration of 50 µM in 10 mL of PBS, resulting in a final DMSO concentration of 0.1%.
-
Dispense Buffer : Add 10 mL of the desired aqueous buffer (e.g., PBS) to a sterile conical tube.
-
Prepare for Mixing : Place the tube on a vortex mixer set to a medium-high speed.
-
Calculate Volume : Determine the volume of stock solution needed.
-
V1 = (M2 * V2) / M1 = (50 µM * 10 mL) / 50,000 µM = 0.01 mL = 10 µL
-
-
Dilution : While the buffer is actively vortexing, slowly pipette the 10 µL of the 50 mM DMSO stock solution directly into the vortexing buffer.[10] Ensure the pipette tip is submerged just below the surface to facilitate rapid mixing.
-
Final Mix : Continue vortexing for an additional 30 seconds after adding the stock solution.
-
Inspection : Visually inspect the solution against a dark background to ensure no precipitation or cloudiness has occurred. The solution should be clear.
Section 4: Visual Guides & Workflows
Troubleshooting Flowchart
This diagram outlines the decision-making process when encountering solubility issues.
Caption: Key functional groups and their properties.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Does the presence of a small amount of organic co-solvent affect click chemistry reactions?
-
A: Generally, no. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is remarkably robust and tolerates a wide range of solvents, including aqueous mixtures with DMSO, DMF, or acetonitrile. [2][23][24]Some studies even show that certain co-solvents can be beneficial. [25]However, it is always best practice to consult literature specific to your exact reaction conditions.
-
-
Q: Can I heat the solution to improve solubility?
-
A: Gentle warming can be a useful technique for initial dissolution in the organic stock solution. However, be cautious. The azide functional group can be thermally sensitive, and excessive heat could lead to degradation. Furthermore, heating an aqueous buffer to dissolve the compound can lead to precipitation upon cooling back to room or experimental temperature (a supersaturated state). [7]
-
-
Q: How can I be sure my compound is truly dissolved and not a fine suspension?
-
A: Visual inspection is the first step; the solution should be perfectly clear with no Tyndall effect (light scattering). For rigorous confirmation, especially for critical applications, you can filter the solution through a 0.22 µm filter and measure the concentration of the filtrate using UV-Vis spectrophotometry or HPLC. A significant drop in concentration post-filtration indicates that not all of the compound was truly dissolved.
-
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. [Link]
-
Various Authors. (2025, January 16). DMSO in cell based assays. Scientist Solutions. [Link]
-
Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]
-
Parenky, A., et al. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
-
Crisalli, P., & Kool, E. T. (2012, August 15). Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids. The Journal of Organic Chemistry. [Link]
-
Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Davis, D. L., et al. (2016). Effect of Buffer Conditions and Organic Cosolvents on the Rate of Strain-Promoted Azide–Alkyne Cycloaddition. The Journal of Organic Chemistry. [Link]
-
Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Papaneophytou, C. P., & Gritsan, N. P. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega. [Link]
-
Ma, N., et al. (2025, August 9). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. ResearchGate. [Link]
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PhytoTech Labs. Preparing Stock Solutions. [Link]
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Ghaedi, H., et al. (2025, August 6). Solubility of Two Disperse Dyes Derived from N-Alkyl and N-Carboxylic Acid Naphthalimides in the Presence of Gemini Cationic Surfactants. ResearchGate. [Link]
-
Al-Qadami, G. H., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceuticals. [Link]
-
Di, L., & Kerns, E. H. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Liu, R., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
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Koba, M., et al. (2024). Biomimetic Chromatography as a High-Throughput Tool for Screening Bioaccumulation and Acute Aquatic Toxicity of Pesticides. International Journal of Molecular Sciences. [Link]
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Various Authors. (2013, March 15). Surfactant in hydrophobic drugs. ResearchGate. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
CRISP Maastricht. (2017, March). Preparation stock solution solid compound(s). [Link]
-
Kumari, R., et al. (2024, March 1). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances. [Link]
-
Mako, Z., et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry. [Link]
-
Gupta, K. R., et al. (2023, September 15). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]
-
Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. [Link]
-
Cirri, M., et al. (2025, August 6). Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. ResearchGate. [Link]
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Görner, H. (2025, August 7). Photodecarboxylation Study of Carboxy-Substituted N -Alkylphthalimides in Aqueous Solution: Time Resolved UV−Vis Spectroscopy and Conductometry. ResearchGate. [Link]
-
Soral, M., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. [Link]
-
Khan, I., et al. Reported isoindoline-1,3-dione derivatives. ResearchGate. [Link]
-
Jin, X., et al. (2020). Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions. Organic & Biomolecular Chemistry. [Link]
-
Coyle, J. D. Photochemistry of N-alkyl and N-aryl Substituted Phthalimides: H-Abstractions, Single Elelctron Transfer and Cycloadditions. FULIR. [Link]
-
trusting, B. P., et al. (2019, July 5). Decarboxylative Intramolecular Arene Alkylation Using N-(Acyloxy)phthalimides, an Organic Photocatalyst, and Visible Light. Research with New Jersey. [Link]
Sources
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- 5. 2-(5-Hydroxypentyl)isoindoline-1,3-dione | 63273-48-3 [sigmaaldrich.com]
- 6. phytotechlab.com [phytotechlab.com]
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- 11. Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Concentration Optimization for 2-(5-Azidopentyl)isoindoline-1,3-dione Click Chemistry
Welcome to the technical support center for optimizing your Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 2-(5-Azidopentyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into fine-tuning the catalyst concentration for this specific application of click chemistry.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding catalyst concentration for the click chemistry of this compound.
Q1: What is the ideal starting concentration for my copper catalyst in this reaction?
A1: For most applications involving bioconjugation or the synthesis of complex molecules, a final copper concentration in the range of 50 µM to 100 µM is a robust starting point.[1][2] The optimal concentration is highly dependent on the specific alkyne partner, solvent system, and reaction temperature. For sensitive biological substrates, it is always advisable to begin at the lower end of this range to minimize potential oxidative damage.[1]
Q2: Is a ligand necessary for this reaction, and what is the optimal ligand-to-copper ratio?
A2: Yes, a ligand is highly recommended. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) are crucial for stabilizing the active Cu(I) oxidation state of the catalyst.[3][4] This stabilization prevents catalyst oxidation and aggregation, which in turn accelerates the reaction rate.[4][5] For aqueous reactions, a ligand-to-copper ratio of 5:1 is often recommended to not only stabilize the catalyst but also to protect sensitive substrates from reactive oxygen species (ROS).[2][6]
Q3: Can the phthalimide group of this compound interfere with the copper catalyst?
A3: While the phthalimide group is generally stable under CuAAC conditions, the carbonyl oxygens could potentially exhibit weak coordination with the copper catalyst. However, this is unlikely to significantly sequester the catalyst to the point of reaction inhibition, especially when a strong chelating ligand like THPTA or BTTAA is used. If you suspect catalyst sequestration, a slight increase in the catalyst concentration may be warranted.
Q4: My reaction is very slow. Should I just increase the catalyst concentration?
A4: While increasing the catalyst loading can improve the reaction rate, it should not be the first parameter you adjust.[1] First, ensure that your sodium ascorbate solution is freshly prepared, as it readily degrades in solution, leading to insufficient reduction of Cu(II) to the active Cu(I) state.[1][7] Also, confirm that your solvents have been adequately degassed to remove dissolved oxygen, which can oxidize and deactivate the Cu(I) catalyst.[6][7][8] Gentle heating (e.g., to 37-40°C), if your substrates are stable, can also significantly increase the reaction rate.[7]
Q5: I am observing unexpected side products. Could this be related to the catalyst concentration?
A5: Yes, high concentrations of the copper catalyst can promote side reactions.[9] The most common side reaction is the Glaser coupling, which is the oxidative homocoupling of your alkyne starting material.[8][10] If you observe significant formation of this dimer, it is a strong indication that your catalyst concentration is too high or that there is insufficient reducing agent present.
Troubleshooting Guide: Low Reaction Yield or Incomplete Conversion
This section provides a systematic approach to troubleshooting and optimizing your reaction when faced with low yields.
Potential Cause 1: Inactive Catalyst Due to Oxidation
The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[4][7]
-
Solution:
-
Degas all solvents and buffers: Before use, sparge all liquids with an inert gas such as argon or nitrogen for at least 15-20 minutes.[7]
-
Use a fresh reducing agent: Always prepare your sodium ascorbate solution immediately before initiating the reaction.[1][7]
-
Work under an inert atmosphere: For highly sensitive or prolonged reactions, consider performing the experiment in a glovebox or using a Schlenk line to maintain an oxygen-free environment.[7]
-
Potential Cause 2: Insufficient Active Catalyst Loading
The concentration of the active Cu(I) species may be too low for an efficient reaction. This can be due to sequestration by other components in your reaction mixture or simply an insufficient initial concentration.[1]
-
Solution:
-
Systematically increase the catalyst concentration: Prepare a series of reactions with incrementally higher concentrations of the CuSO₄/ligand premix. For example, if you started at 100 µM, try 200 µM and 400 µM.[1]
-
Refer to the optimization protocol below for a detailed experimental setup.
-
Potential Cause 3: Incorrect Order of Reagent Addition
Adding the reducing agent (sodium ascorbate) to the copper salt before the stabilizing ligand can lead to the precipitation of inactive copper species.[1]
-
Solution:
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol is a starting point for a typical reaction in an aqueous buffer.
Stock Solution Preparation:
-
Alkyne Substrate: 10 mM in a suitable solvent (e.g., DMSO or buffer).
-
This compound: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
THPTA (water-soluble ligand): 50 mM in water.[5]
-
Sodium Ascorbate: 100 mM in water (prepare fresh).[11]
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, combine:
-
100 µL of the alkyne substrate stock solution (final concentration: 1 mM).
-
110 µL of the this compound stock solution (final concentration: 1.1 mM, 1.1 equivalents).
-
Buffer (e.g., phosphate buffer, pH 7.4) to a volume of 972.5 µL.
-
-
In a separate tube, prepare the catalyst premix:
-
5 µL of the 20 mM CuSO₄ stock solution.
-
12.5 µL of the 50 mM THPTA stock solution.
-
Vortex briefly and let it stand for 2 minutes.
-
-
Add the 17.5 µL of the catalyst premix to the main reaction tube. This will give a final copper concentration of 100 µM and a final THPTA concentration of 625 µM (a ligand-to-copper ratio of 6.25:1).
-
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 1 mM).
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or TLC).
Protocol 2: Optimization of Copper Catalyst Concentration
This protocol describes how to set up a series of reactions to determine the optimal catalyst concentration.
Reaction Setup:
Prepare four reaction tubes as described in Protocol 1, but vary the amount of the catalyst premix added. Adjust the buffer volume accordingly to maintain a final volume of 1 mL.
| Reaction Tube | CuSO₄ (20 mM) | THPTA (50 mM) | Catalyst Premix Volume | Buffer Volume | Final Cu Concentration |
| 1 | 2.5 µL | 6.25 µL | 8.75 µL | 981.25 µL | 50 µM |
| 2 | 5 µL | 12.5 µL | 17.5 µL | 972.5 µL | 100 µM |
| 3 | 10 µL | 25 µL | 35 µL | 955 µL | 200 µM |
| 4 | 20 µL | 50 µL | 70 µL | 920 µL | 400 µM |
Procedure:
-
Prepare the four reaction mixtures as outlined in the table above, adding the alkyne, azide, and buffer first.
-
Prepare the catalyst premix for each reaction as described in Protocol 1.
-
Add the respective catalyst premix to each reaction tube.
-
Initiate each reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate stock solution.
-
Incubate all reactions under the same conditions (e.g., room temperature for 1-2 hours).
-
Analyze the conversion in each reaction to determine the optimal catalyst concentration.
Visualizations
Caption: Simplified catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Troubleshooting workflow for low yield in this compound click chemistry.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Auxiliary Cu(I) Click Reagents. Jena Bioscience. [Link]
-
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Publications. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health. [Link]
-
The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. ResearchGate. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Institutes of Health. [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. National Institutes of Health. [Link]
-
Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition)? ResearchGate. [Link]
-
Side reactions of macromonomers under CuAAC condition. ResearchGate. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions. National Institutes of Health. [Link]
-
Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. ResearchGate. [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Institutes of Health. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
-
Optimization of the click reaction conditions. ResearchGate. [Link]
-
Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. ResearchGate. [Link]
-
An experimental and mechanism study on the regioselective click reaction toward the synthesis of thiazolidinone-triazole. National Institutes of Health. [Link]
-
Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties. ResearchGate. [Link]
-
Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers. [Link]
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- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. vectorlabs.com [vectorlabs.com]
- 5. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. jenabioscience.com [jenabioscience.com]
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- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Preventing Protein Degradation During Labeling with 2-(5-Azidopentyl)isoindoline-1,3-dione
Welcome to the technical support guide for protein labeling. This resource is designed for researchers, scientists, and drug development professionals using azide-alkyne click chemistry. Here, you will find practical solutions, in-depth explanations, and validated protocols to help you maintain the integrity of your protein during labeling with reagents like 2-(5-Azidopentyl)isoindoline-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: My protein seems to degrade even before I start the labeling reaction. What are the first steps I should take to prevent this?
A: Preventing initial degradation is crucial and relies on sound protein handling practices. Proteases, naturally occurring enzymes that degrade proteins, are released during cell lysis and can compromise your sample before any labeling occurs.[1]
-
Work Quickly and Keep It Cold: Perform all purification and handling steps at 4°C (on ice) whenever possible. Low temperatures significantly slow down the activity of most proteases.
-
Use Protease Inhibitor Cocktails: Immediately before cell lysis, add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[2][3] These cocktails contain a mixture of inhibitors that target various classes of proteases (serine, cysteine, aspartic, and metalloproteases), offering comprehensive protection.[1][2] For particularly sensitive proteins, you may need to add fresh inhibitors at different stages of purification.[3][4]
-
Buffer Choice: Ensure your protein is in a buffer that maintains its stability. The optimal pH and salt concentration are protein-specific. Avoid buffers with primary amines (like Tris) if you are performing any NHS-ester chemistry upstream, as they will compete with the reaction. Phosphate-buffered saline (PBS) at a pH of 7.0-7.2 is a common starting point.[5]
-
Assess Starting Material: Before any labeling experiment, run a small aliquot of your purified protein on an SDS-PAGE gel. This gives you a baseline of your protein's integrity and helps you determine if degradation is happening pre- or post-labeling.
Q2: What is "Click Chemistry" and how does this compound fit in?
A: "Click Chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for conjugating molecules in complex biological environments.[6] The most common type used in protein labeling is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8][9]
This reaction creates a stable triazole linkage between an azide (-N₃) and a terminal alkyne (-C≡CH).[8][9] In this context:
-
Your protein of interest is first modified to contain an alkyne group.
-
This compound provides the azide group. The phthalimide portion of this molecule is a protecting group for a primary amine, which can be used for further modifications if needed, but the key feature for this reaction is the terminal azide.[10]
-
A Copper(I) catalyst is required to facilitate the "click" reaction between the protein's alkyne and the reagent's azide.[8]
Q3: I see significant protein fragmentation and aggregation on my SDS-PAGE gel after the CuAAC reaction. What is the most likely cause?
A: The most common culprit for protein damage during a CuAAC reaction is the copper catalyst itself.[11] While essential for the reaction, the Cu(I) ion is redox-active and can participate in Fenton-like reactions with molecular oxygen present in your buffer.[12][13] This generates highly destructive reactive oxygen species (ROS), such as hydroxyl radicals, which can oxidize amino acid side chains and even cleave the protein backbone, leading to fragmentation and aggregation.[11][14][15]
Troubleshooting Guide: Reaction-Induced Degradation
This section focuses on solving the most critical issue: protein damage caused by the CuAAC reaction components.
Issue: SDS-PAGE analysis shows smearing, loss of main protein band, or appearance of lower molecular weight fragments after the click reaction.
This is a classic sign of copper-mediated oxidative damage. The following strategies are designed to mitigate the formation of ROS and protect your protein.
This is the most effective and critical step. Never use a copper salt (like CuSO₄) alone. Always pre-complex it with a stabilizing ligand. These ligands chelate the Cu(I) ion, protecting it from oxidation, which both enhances the click reaction efficiency and dramatically reduces the generation of harmful ROS.[7][16]
| Ligand | Solubility | Key Feature | Recommended Use |
| THPTA | Water-soluble | Excellent for biological applications. Allows the reaction to be run in entirely aqueous buffers, protecting protein structure.[8][9] Reduces copper's toxicity.[8][17] | Recommended for most protein labeling. |
| TBTA | Organic-soluble | Highly effective but requires DMSO for solubility, which may not be suitable for all proteins.[8][9] | Use when working in mixed aqueous/organic solvents. |
| BTTAA | Water-soluble | A newer generation ligand that can be highly efficient at very low copper concentrations, further improving biocompatibility.[16] | Excellent for in vivo or cell-based labeling. |
Actionable Step: Always use a ligand-to-copper ratio of at least 2:1, with 5:1 often recommended to ensure all copper ions are complexed.[18] Pre-incubate the ligand and CuSO₄ for a few minutes before adding them to the protein solution.[19]
-
Copper and Ascorbate: Use the lowest possible concentration of copper (e.g., 50-250 µM) and sodium ascorbate (e.g., 0.5-2.5 mM) that gives you efficient labeling. Always use a freshly prepared solution of sodium ascorbate, as it readily oxidizes in solution.[20]
-
Degas Your Buffers: Before starting the reaction, thoroughly degas your protein buffer and water to remove dissolved oxygen, a key ingredient in ROS formation.[21] Performing the reaction under an inert gas atmosphere (nitrogen or argon) can further reduce protein oxidation.[21][22]
-
ROS Scavengers: Additives like DMSO (as a co-solvent) or aminoguanidine can help protect against damage. Aminoguanidine is particularly useful as it intercepts reactive aldehydes that are byproducts of ascorbate oxidation, preventing them from modifying amino acid side chains.[7][21]
-
Avoid Problematic Reagents: Do not use sodium azide as a buffer preservative, as it is a nucleophile and will interfere with many labeling chemistries.[5]
Visualizing the Problem and Solution
Validated Experimental Protocol
Protocol: CuAAC Labeling of an Alkyne-Modified Protein with Minimized Degradation
This protocol incorporates the protective measures discussed above. It assumes your protein has already been functionalized with a terminal alkyne.
1. Reagent Preparation
-
Protein Sample: Prepare your alkyne-modified protein at 1-5 mg/mL in a degassed, amine-free buffer (e.g., PBS, pH 7.4). Keep on ice.
-
Azide Reagent Stock (10 mM): Dissolve this compound in anhydrous DMSO.
-
Copper(II) Sulfate Stock (50 mM): Dissolve CuSO₄ in degassed, deionized water.
-
THPTA Ligand Stock (100 mM): Dissolve THPTA in degassed, deionized water.[23]
-
Sodium Ascorbate Stock (500 mM): Dissolve sodium ascorbate in degassed, deionized water. Prepare this solution fresh immediately before use. [20]
-
Aminoguanidine Stock (1 M): Dissolve aminoguanidine hydrochloride in degassed, deionized water and neutralize to ~pH 7 if necessary.
2. Reaction Setup
The following calculations are for a 100 µL final reaction volume with a final protein concentration of 1 mg/mL. Adjust volumes proportionally for different reaction sizes.
| Component | Stock Conc. | Final Conc. | Volume to Add | Order |
| Protein (in PBS) | 5 mg/mL | 1 mg/mL | 20 µL | 1 |
| Degassed PBS, pH 7.4 | - | - | 69 µL | 2 |
| Aminoguanidine | 1 M | 10 mM | 1 µL | 3 |
| Azide Reagent | 10 mM | 250 µM | 2.5 µL | 4 |
| THPTA Ligand | 100 mM | 1 mM | 1 µL | 5 |
| Copper(II) Sulfate | 50 mM | 250 µM | 0.5 µL | 6 |
| Sodium Ascorbate | 500 mM | 2.5 mM | 5 µL | 7 |
| Total Volume | 100 µL |
3. Step-by-Step Procedure
-
In a microcentrifuge tube on ice, add the protein solution and the degassed PBS.
-
Add the aminoguanidine solution and mix gently by pipetting.
-
Add the azide reagent stock solution and mix gently.
-
In a separate tube, prepare the catalyst premix: add the THPTA stock solution to the Copper(II) Sulfate stock solution. Vortex briefly and let it sit for 1-2 minutes.
-
Add the catalyst premix to the protein/azide mixture. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. Mix gently but thoroughly.
-
Incubate the reaction at room temperature (or 4°C for highly sensitive proteins) for 1-2 hours, protected from light.
-
Stop the reaction by removing the copper catalyst, either through a desalting column (e.g., PD-10), dialysis, or using a copper-chelating resin.
-
Analyze the labeled protein by SDS-PAGE and other desired downstream methods.
Workflow Visualization
References
-
Ramirez, D. C., & Mason, R. P. (2005). Copper-catalyzed protein oxidation and its modulation by carbon dioxide: enhancement of protein radicals in cells. Journal of Biological Chemistry. Available at: [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). In Current Protocols in Protein Science. Available at: [Link]
-
Macomber, L., Rensing, C., & Imlay, J. A. (2007). Excess copper catalyzes protein disulfide bond formation in the bacterial periplasm but not in the cytoplasm. Journal of Bacteriology. Available at: [Link]
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Available at: [Link]
-
TU Delft. (2020). How copper can damage a cell. Available at: [Link]
-
Hong, Z., et al. (2022). Copper Induces Protein Aggregation, a Toxic Process Compensated by Molecular Chaperones. mBio. Available at: [Link]
-
Sannik, K., et al. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry. Available at: [Link]
-
Chen, Y., et al. (2012). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. Organic & Biomolecular Chemistry. Available at: [Link]
-
Click Chemistry Tools. (n.d.). Click Chemistry Protocols. Available at: [Link]
-
Stadtman, E. R., & Levine, R. L. (2000). Metal ion-catalyzed oxidation of proteins: biochemical mechanism and biological consequences. Redox Report. Available at: [Link]
-
Jena Bioscience. (n.d.). THPTA, Auxiliary Cu(I) Click Reagents. Available at: [Link]
-
Glen Research. (n.d.). New Product - THPTA - A Water Soluble Click Ligand. Glen Report 26.15. Available at: [Link]
-
Rösner, D., et al. (2015). Click chemistry for targeted protein ubiquitylation and ubiquitin chain formation. Request PDF on ResearchGate. Available at: [Link]
-
Biocompare. (2023). Protease and Phosphatase Inhibitors: Tips for the Lab. Available at: [Link]
-
Editorial for the Special Issue “Molecular Biology in Drug Design and Precision Therapy”. (2024). MDPI. Available at: [Link]
-
The Scientist. (2024). From the Expert: Click Chemistry and Bioorthogonal Applications. YouTube. Available at: [Link]
-
Nikić, I., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. Request PDF on ResearchGate. Available at: [Link]
-
Wang, J., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. Available at: [Link]
-
Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (2024). MDPI. Available at: [Link]
-
A Genetically Encoded Isonitrile Lysine for Orthogonal Bioorthogonal Labeling Schemes. (2020). MDPI. Available at: [Link]
-
Wesselin, M., et al. (2019). Isoindoline-Based Nitroxides as Bioresistant Spin Labels for Protein Labeling through Cysteines and Alkyne-Bearing Noncanonical Amino Acids. Angewandte Chemie. Available at: [Link]
-
S. G. V., et al. (2023). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society. Available at: [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). PubMed Central. Available at: [Link]
-
Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2020). MDPI. Available at: [Link]
-
Wesselin, M., et al. (2019). (PDF) Isoindoline-Based Nitroxides as Bioresistant Spin Labels for Protein Labeling through Cysteines and Alkyne-Bearing Noncanonical Amino Acids. ResearchGate. Available at: [Link]
Sources
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- 2. Protease inhibitor cocktails | Abcam [abcam.com]
- 3. biocompare.com [biocompare.com]
- 4. What should I consider when using protease inhibitors in the lab? | AAT Bioquest [aatbio.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. mdpi.com [mdpi.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. glenresearch.com [glenresearch.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tudelft.nl [tudelft.nl]
- 13. journals.asm.org [journals.asm.org]
- 14. Copper-catalyzed protein oxidation and its modulation by carbon dioxide: enhancement of protein radicals in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metal ion-catalyzed oxidation of proteins: biochemical mechanism and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
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- 20. benchchem.com [benchchem.com]
- 21. lumiprobe.com [lumiprobe.com]
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- 23. benchchem.com [benchchem.com]
Technical Support Center: Purification of Biomolecules Labeled with 2-(5-Azidopentyl)isoindoline-1,3-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(5-Azidopentyl)isoindoline-1,3-dione. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying biomolecules labeled with this versatile azide-containing linker. As Senior Application Scientists, we have compiled this resource based on established biochemical principles and extensive field experience to ensure your success.
Introduction to the Workflow
Labeling biomolecules with this compound introduces a bioorthogonal azide handle for subsequent conjugation via "click chemistry," such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The overall process involves the initial labeling of the biomolecule, the click chemistry reaction with an alkyne-functionalized molecule of interest (e.g., a fluorophore, biotin, or drug), and the crucial final step of purifying the desired conjugate.[2]
This guide focuses on the purification phase, a critical step for obtaining a homogenous and functional product for downstream applications.
Caption: A generalized workflow for biomolecule labeling and purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your biomolecule conjugate.
Issue 1: Low Yield of Purified Conjugate
Possible Causes & Solutions
-
Inefficient Labeling or Click Reaction: A low yield of the final product often originates from suboptimal upstream reactions.
-
Verify Labeling Efficiency: Before proceeding to the click reaction, confirm the successful incorporation of the azide group. This can be assessed by mass spectrometry, where a mass shift corresponding to the addition of the this compound linker should be observed.
-
Optimize Click Chemistry Conditions: For CuAAC reactions, ensure the use of a fresh copper (I) source or an efficient reducing agent (e.g., sodium ascorbate) to maintain the catalytic activity of copper.[2] The use of copper-chelating ligands like TBTA or THPTA can also enhance reaction efficiency.[2] For SPAAC reactions, the choice of the strained alkyne is critical, as reaction kinetics can vary significantly.[3]
-
-
Protein Precipitation During Reaction or Purification: The introduction of the relatively hydrophobic isoindoline-1,3-dione moiety can decrease the overall solubility of the labeled biomolecule, leading to aggregation and loss of material.[4]
-
Optimize Buffer Conditions: Perform buffer screening to identify the optimal pH and ionic strength for your labeled protein's stability. It is generally advisable to work at a pH at least one unit away from the protein's isoelectric point (pI).
-
Include Additives: Consider the addition of stabilizing agents such as glycerol (5-10%), arginine (50-100 mM), or non-detergent sulfobetaines to your reaction and purification buffers.
-
Lower Protein Concentration: While counterintuitive for reaction kinetics, reducing the protein concentration can mitigate aggregation issues.
-
-
Loss of Product During Purification Steps:
-
Inappropriate Purification Method: Ensure the chosen purification method is suitable for your biomolecule. For instance, in size-exclusion chromatography (SEC), select a column with an appropriate fractionation range to effectively separate your labeled protein from smaller contaminants.[5]
-
Non-specific Binding to Chromatography Resins: The isoindoline-1,3-dione group may engage in hydrophobic interactions with certain chromatography matrices, leading to product loss. If this is suspected, consider using a different type of resin or adding a mild non-ionic detergent to the elution buffer.
-
Issue 2: Presence of Contaminants in the Final Product
Possible Causes & Solutions
-
Residual Copper Catalyst (in CuAAC reactions): Copper ions can lead to protein aggregation, degradation, and cytotoxicity in downstream applications.
-
Chelation: Add a chelating agent like EDTA to the reaction mixture post-reaction to a final concentration in molar excess of the copper catalyst (e.g., 10-fold). This forms a water-soluble complex that can be removed by a subsequent purification step.
-
Size-Exclusion Chromatography (SEC): SEC is effective at separating the larger protein conjugate from the smaller copper-EDTA complex.[5]
-
Affinity Chromatography: If your biomolecule has an affinity tag (e.g., His-tag), purification via this method after the click reaction can also help in removing the copper catalyst.
-
-
Unreacted Labeling Reagent or Alkyne Probe: The presence of excess small molecule reagents can interfere with downstream assays.
-
Size-Exclusion Chromatography/Desalting: SEC or desalting columns are highly effective for removing small molecule impurities based on size.[5]
-
Dialysis/Tangential Flow Filtration (TFF): For larger volumes and proteins, dialysis or TFF with an appropriate molecular weight cut-off (MWCO) membrane can efficiently remove small molecules.
-
-
Co-purification of Unlabeled Biomolecule:
-
Optimize Reaction Stoichiometry: Ensure a sufficient molar excess of the labeling reagent and alkyne probe to drive the reactions to completion.
-
Introduce a Purification Handle via the Probe: If possible, use an alkyne probe that contains a purification handle (e.g., biotin). After the click reaction, the successfully labeled biomolecule can be selectively purified using affinity chromatography (e.g., streptavidin resin).[6]
-
Caption: A decision tree for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Due to its chemical structure, this reagent has limited aqueous solubility. It is best to prepare a concentrated stock solution in an organic solvent such as DMSO or DMF and then add it to the aqueous reaction buffer containing your biomolecule. Ensure the final concentration of the organic solvent in the reaction mixture is kept low (typically <10%) to avoid denaturation of the biomolecule.
Q2: How can I confirm that my protein has been successfully labeled with the azide group before the click reaction?
A2: Mass spectrometry is the most direct method to confirm labeling. You should observe an increase in the molecular weight of your protein corresponding to the mass of the this compound moiety. Alternatively, you can perform a small-scale click reaction with an alkyne-functionalized fluorescent dye and detect the labeled protein by in-gel fluorescence.
Q3: Can the azide group on the linker be reduced by reagents like DTT or TCEP?
A3: While azides are generally stable, they can be reduced by phosphines like TCEP, especially over long incubation times or at high concentrations.[7] If your protocol requires a reducing agent to maintain cysteine residues in a reduced state, it is advisable to use it judiciously and for the shortest time necessary. For CuAAC reactions, TCEP is often used to reduce Cu(II) to Cu(I), so careful optimization of its concentration is needed.
Q4: Are there any known side reactions associated with the isoindoline-1,3-dione group?
A4: The isoindoline-1,3-dione (or phthalimide) group is generally stable under typical bioconjugation conditions. However, it is a relatively hydrophobic moiety, which can increase the propensity of the labeled protein to aggregate.[4] Careful control of buffer conditions and protein concentration is therefore important.
Q5: Is it possible to avoid the use of a copper catalyst?
A5: Yes, you can use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free click chemistry reaction.[3] This involves reacting your azide-labeled biomolecule with a strained alkyne, such as a cyclooctyne derivative (e.g., DBCO, BCN). SPAAC is particularly advantageous for in vivo applications or when working with copper-sensitive biomolecules.[8]
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction
This protocol is a starting point and should be optimized for your specific biomolecule.
-
Prepare Reagents:
-
Azide-labeled biomolecule (from reaction with this compound) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Alkyne-probe stock solution (10 mM in DMSO).
-
Copper (II) sulfate (CuSO₄) stock solution (50 mM in water).
-
Sodium ascorbate stock solution (1 M in water, freshly prepared).
-
THPTA or TBTA ligand stock solution (50 mM in DMSO).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-labeled biomolecule to a final concentration of 1-10 µM.
-
Alkyne-probe to a final concentration of 100 µM (10- to 100-fold molar excess).
-
Premix CuSO₄ and ligand in a 1:5 molar ratio, then add to the reaction to a final copper concentration of 1 mM.
-
Add sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
-
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching and Copper Removal: Add EDTA to a final concentration of 10 mM to chelate the copper.
-
Purification: Proceed immediately to purification using SEC, dialysis, or affinity chromatography.
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a desalting or SEC column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4).
-
Sample Application: Apply the quenched reaction mixture from Protocol 1 to the column.
-
Elution: Elute with the equilibration buffer at the manufacturer's recommended flow rate.
-
Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm. The labeled protein will typically elute in the void volume or early fractions, well-separated from smaller molecules like excess reagents and the copper-EDTA complex.
| Parameter | Recommended Condition | Rationale |
| Reaction Buffer | Amine-free (e.g., PBS) | Primary amines will compete with the biomolecule for labeling.[5] |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis.[5] |
| Molar Excess (Label:Protein) | 10-20 fold (empirical) | Drives the labeling reaction towards completion. |
| Copper Catalyst | 0.1 - 1 mM | Sufficient for catalysis without excessive protein damage. |
| Reducing Agent (Ascorbate) | 5-10 fold excess over Cu | Maintains copper in the active Cu(I) state.[9] |
| Ligand (e.g., THPTA) | 1-5 fold excess over Cu | Stabilizes Cu(I) and accelerates the reaction.[2] |
References
- BenchChem. (2025). A Comparative Guide to the Characterization of Biomolecules Labeled with N-Boc-N-bis(PEG3-azide).
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162.
- BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
- BenchChem. (2025). Technical Support Center: Optimizing Azide-Alkyne Cycloaddition Reactions.
- Nikić, I., Kang, J. H., Girona, G. E., Aramburu, I. V., & Lemke, E. A. (2015). Labeling proteins on live mammalian cells using click chemistry.
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes: Purification of Proteins Following Labeling with Azido-PEG6-NHS Ester.
- Bernardes, G. J., Grayson, E. J., Thompson, S., & Chalker, J. M. (2014). Not so bioorthogonal chemistry. Journal of the American Chemical Society, 136(44), 15472-15484.
- BenchChem. (2025).
- Click Chemistry Tools. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA.
- Hinner, M. J. (Ed.). (2015). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. In Site-Specific Protein Labeling (pp. 165-176). Humana Press.
- Farani, G. R., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 356.
- Matos, M. J., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(11), 3528.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental hurdles, with a specific focus on the formation of unwanted precipitates. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to design robust and successful conjugation experiments.
Section 1: Understanding Precipitate Formation in CuAAC Reactions
Precipitation in a click reaction is a common yet frustrating issue. It can manifest as a fine suspension, a gelatinous mass, or a distinct solid, often colored. These precipitates can sequester the active catalyst, coat your starting materials, or complicate product isolation, leading to low yields and inconsistent results. Understanding the root cause is the first step toward an effective solution.
FAQ 1: What is the most common cause of precipitation in a click reaction?
The most frequent culprit is the instability of the copper(I) catalyst. The active catalytic species, Cu(I), is prone to two primary undesirable reactions in solution:
-
Oxidation: In the presence of oxygen, Cu(I) is readily oxidized to the catalytically inactive Cu(II) state.[1]
-
Disproportionation: Cu(I) can disproportionate into solid copper metal (Cu(0)) and Cu(II).[2]
Both pathways remove the active catalyst from the reaction and can result in the formation of insoluble copper oxides or salts, which appear as precipitates.
Another common issue is the low solubility of the copper-acetylide intermediate or the product itself, which can form insoluble polymers or aggregates.[3]
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to help you diagnose the problem based on your experimental observations.
I've observed a red, purple, or dark-colored precipitate.
This observation often points to the formation of insoluble copper(I) acetylide complexes, especially with terminal alkynes like propiolic acid.[4]
Q1: My reaction mixture turned cloudy with a red/purple precipitate immediately after adding the copper source. What's happening?
This is a classic sign of copper-acetylide polymer formation.[3][4] This occurs when the copper(I) ion coordinates with the alkyne in a way that leads to aggregation and precipitation rather than proceeding to the cycloaddition with the azide.
Troubleshooting Steps:
-
Change the Order of Addition: The order in which you add reagents is critical. Always pre-complex the copper source (e.g., CuSO₄) with a stabilizing ligand before introducing it to the alkyne.[5][6] This shields the copper and prevents uncontrolled reactions with the alkyne.
-
Increase Ligand Concentration: If you are already using a ligand, the ratio may be insufficient. Increasing the ligand-to-copper ratio (e.g., from 2:1 to 5:1) can enhance the solubility and stability of the copper catalyst.[5][7]
-
Solvent System Modification: Some solvent systems can exacerbate this issue. Acetonitrile is known to stabilize copper(I) and may prevent this precipitation.[4] Consider replacing a portion of your solvent system (e.g., THF/water) with acetonitrile.
I've observed a blue or green precipitate.
A blue or green precipitate typically indicates the presence of insoluble copper(II) species, such as copper(II) hydroxide or copper(II) phosphate, suggesting that the active Cu(I) has been oxidized.[8]
Q2: My reaction solution is clear at first but then a blue/green precipitate forms over time. What does this indicate?
This suggests that the reducing agent is either depleted or ineffective, allowing dissolved oxygen to oxidize the Cu(I) catalyst to Cu(II).[1] Certain buffers, like phosphate buffers, can then react with the newly formed Cu(II) to create insoluble complexes.[5][6]
Troubleshooting Steps:
-
Use a Fresh Reducing Agent: Sodium ascorbate solutions are susceptible to air oxidation and lose their potency over time.[9] Always use a freshly prepared stock solution for each experiment. Oxidized sodium ascorbate solutions often appear yellow or brown.[9]
-
Degas Your Solvents: Rigorously degas all solvents and reaction buffers by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use.[7] This removes dissolved oxygen, the primary culprit for Cu(I) oxidation.
-
Maintain an Inert Atmosphere: Run the reaction under a gentle stream of nitrogen or argon, and keep the reaction vessel sealed or capped to minimize oxygen ingress.[5][7]
-
Buffer Selection: If using a phosphate buffer, ensure you pre-mix the CuSO₄ and the ligand before adding them to the buffer. This forms a stable complex that is less likely to precipitate as copper phosphate.[5][6] Consider switching to alternative buffers like HEPES or MOPS if precipitation persists.[5] Avoid Tris buffers, as they can chelate copper and inhibit the reaction.[6]
My entire reaction mixture has turned into a gel or a thick, unmanageable precipitate.
This can happen when one of your starting materials (alkyne or azide) or the final triazole product has poor solubility in the chosen solvent system.
Q3: I'm working with a hydrophobic biomolecule, and the reaction mixture becomes a solid mass. How can I prevent this?
This is a common challenge in bioconjugation where large molecules may aggregate or precipitate when reaction conditions change.[6]
Troubleshooting Steps:
-
Add a Co-solvent: Introduce organic co-solvents to improve the solubility of your substrates. DMSO, DMF, t-butanol, or NMP are excellent choices and are often well-tolerated in bioconjugation reactions in small amounts (up to 10% v/v).[5][6][7]
-
Screen Different Ligands: The choice of ligand can influence the overall solubility of the reaction components. Water-soluble ligands like THPTA or BTTAA are generally preferred for aqueous reactions and can help maintain the solubility of the entire system.[1][10] THPTA is often considered superior to TBTA in aqueous media due to its higher solubility, which helps prevent precipitation.[11][12]
-
Adjust Reactant Concentrations: High concentrations of reactants can exceed their solubility limits.[13] Try running the reaction at a lower concentration. While this may slow the reaction rate, it can prevent precipitation and ultimately lead to a higher isolated yield.
Section 3: Proactive Strategies & Optimized Protocols
Preventing precipitation is always preferable to troubleshooting it. Here are some best practices and a generalized protocol to set you up for success.
Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| Copper Source | CuSO₄·5H₂O | Inexpensive, stable, and effectively reduced in situ to Cu(I).[10] Avoid CuI, as the iodide ion can form unproductive aggregates with Cu(I).[5] |
| Reducing Agent | Sodium Ascorbate | Highly effective and biocompatible. Always prepare a fresh solution immediately before use.[5][9] |
| Ligand | THPTA (aqueous) or TBTA (organic) | Ligands are crucial for stabilizing Cu(I) against oxidation and disproportionation.[2][10] THPTA is highly recommended for aqueous systems.[12] |
| Ligand:Cu Ratio | 2:1 to 5:1 | A higher ratio (e.g., 5:1) is often beneficial in complex systems to protect the catalyst and prevent precipitation.[1][5] |
| Solvent | Degassed H₂O, t-BuOH/H₂O, DMSO/H₂O | Solvent choice is critical for substrate solubility. Always degas aqueous solvents to remove oxygen.[7] |
| pH | 7.0 - 7.5 | Optimal for most bioconjugations.[14] The reaction is generally tolerant of a pH range from 4 to 12.[15][16] |
General Protocol for a Precipitate-Free Aqueous Click Reaction
This protocol is a starting point and should be optimized for your specific substrates.
-
Prepare Stock Solutions:
-
CuSO₄: 20 mM in deionized, degassed water.[5]
-
THPTA Ligand: 100 mM in deionized, degassed water.[17]
-
Alkyne/Azide Substrates: Prepare at the desired concentration in a suitable solvent (e.g., water, DMSO).
-
Sodium Ascorbate: 100 mM in deionized, degassed water. Prepare this solution fresh immediately before use. [5][9]
-
-
Reaction Assembly (Order is Crucial):
-
In a reaction vessel, combine your alkyne substrate, azide substrate, and reaction buffer (e.g., PBS, HEPES).
-
In a separate tube, pre-complex the catalyst. Add the required volume of the 100 mM THPTA stock solution to the required volume of the 20 mM CuSO₄ stock solution (to achieve a 5:1 ligand-to-copper ratio).[5] Vortex briefly and allow it to sit for 2-3 minutes. The solution should be a light blue color.[12]
-
Add the pre-complexed Cu/THPTA solution to the main reaction vessel.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]
-
If the reaction is particularly oxygen-sensitive, flush the headspace of the vial with an inert gas and seal the cap before incubation.[7]
-
-
Incubation:
-
Incubate at room temperature. Most reactions proceed to completion within 1-4 hours.[5]
-
Troubleshooting Workflow Diagram
Caption: A workflow for diagnosing the cause of precipitation.
Section 4: Advanced Considerations
Q4: Can my specific azide or alkyne substrate cause precipitation?
Yes. Substrates containing functional groups that can chelate copper, such as thiols or certain nitrogen heterocycles, can interfere with the catalytic cycle and may lead to the formation of insoluble coordination polymers.[7][18] If you suspect this is the case, increasing the ligand concentration or adding sacrificial metals like Zn(II) can sometimes mitigate the issue by occupying the interfering sites.[1]
Q5: How do I remove the copper catalyst after the reaction is complete, especially if a precipitate has formed?
If the product is soluble, the precipitated copper salts can often be removed by centrifugation and filtration. For soluble copper, chelating agents are effective.
-
EDTA: Adding a solution of ethylenediaminetetraacetic acid (EDTA) will chelate the copper ions, which can then be removed through dialysis, size-exclusion chromatography, or extraction.[5][6]
-
Copper-adsorbing resins: Resins like Cuprisorb® can be used for small molecule purification, but they may bind to biomolecules and are less suitable for bioconjugation workups.[5][6]
If your product itself has precipitated, the workup is more complex. You may need to find a solvent that solubilizes your product but not the copper salts. Washing the solid precipitate with an EDTA solution can help remove chelated copper.[19]
References
-
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Available at: [Link]
-
Optimization of the click reaction conditions a. ResearchGate. Available at: [Link]
-
Na-Ascorbate - click chemistry grade. Jena Bioscience. (2024). Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. (2022). Available at: [Link]
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. (2022). Available at: [Link]
-
Jiang, H., et al. (2012). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 51(40), 10387-10391. Available at: [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]
-
THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry?. ResearchGate. (2014). Available at: [Link]
-
Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. Available at: [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Available at: [Link]
-
Effective ascorbate-free and photolatent click reactions in water using a photoreducible copper(II)-ethylenediamine precatalyst. Beilstein Journals. Available at: [Link]
-
Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. NIH. Available at: [Link]
-
Ascorbic acid or sodium ascorbate in CUAAC click chemistry?. ResearchGate. (2016). Available at: [Link]
-
Click Chemistry. Sciencemadness Discussion Board. (2013). Available at: [Link]
-
Help finding conditions for CuAAC "click" reaction. Chemistry Stack Exchange. Available at: [Link]
-
CuAAC click triazole synthesis - laboratory experiment. YouTube. (2022). Available at: [Link]
-
New Product - THPTA - A Water Soluble Click Ligand. Glen Research. Available at: [Link]
-
Click chemistry. Wikipedia. Available at: [Link]
-
Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition)?. ResearchGate. (2016). Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]
-
Click Chemistry: Copper Clusters Catalyse the Cycloaddition of Azides with Terminal Alkynes. ResearchGate. Available at: [Link]
-
What Causes Precipitation In Chemical Reactions?. YouTube. (2025). Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. confluore.com.cn [confluore.com.cn]
- 18. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing CuAAC Reactions with 2-(5-Azidopentyl)isoindoline-1,3-dione
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals utilizing 2-(5-Azidopentyl)isoindoline-1,3-dione in their synthetic workflows. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter, ensuring your click chemistry reactions are efficient, reliable, and reproducible.
Section 1: Fundamental Principles & FAQs
This section addresses the foundational concepts behind the critical components of your reaction, focusing on the essential roles of the copper catalyst and accelerating ligands.
Q1: Why is a copper catalyst required for the reaction between my azide and an alkyne?
The reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition, can occur thermally without a catalyst. However, this uncatalyzed version requires high temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[1][2] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 and makes it highly regioselective, exclusively yielding the 1,4-disubstituted product.[1] This process, termed the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), proceeds under mild conditions, including room temperature and aqueous environments, making it a cornerstone of "click chemistry".[1][3] The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.[4]
Q2: What is the specific role of ligands like TBTA and THPTA, and why are they necessary?
The catalytically active species in CuAAC is the copper(I) ion. However, Cu(I) is thermodynamically unstable and prone to two detrimental pathways, especially in the presence of oxygen:
-
Oxidation: Cu(I) is easily oxidized to the catalytically inactive Cu(II) state.[2][5]
-
Disproportionation: Two Cu(I) ions can disproportionate into Cu(0) and Cu(II).[2]
Ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are crucial because they chelate the Cu(I) ion. This chelation serves two primary purposes:
-
Stabilization: The ligand protects the Cu(I) ion from oxidation and disproportionation, maintaining a sufficient concentration of the active catalyst throughout the reaction.[2][6][7]
-
Acceleration: By stabilizing the Cu(I) state, the ligand significantly enhances the reaction rate, allowing for high yields even at low reactant concentrations.[2][8]
In most modern protocols, the active Cu(I) catalyst is generated in situ from a stable Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate. The ligand is essential in this system to protect the newly formed Cu(I) from immediate re-oxidation.[1][5][9]
Q3: How do I choose between TBTA and THPTA for my reaction with this compound?
The choice between TBTA and THPTA is dictated almost entirely by the solvent system of your reaction.
-
TBTA is a hydrophobic ligand and is ideal for reactions performed in organic solvents (e.g., DCM, DMF, THF) or solvent mixtures with a high organic content (e.g., t-BuOH/H₂O).[10] It has poor solubility in purely aqueous systems.[8]
-
THPTA is a hydrophilic, water-soluble ligand designed specifically for reactions in aqueous buffers.[5][11][12] Its hydroxyl groups confer excellent water solubility, making it the superior choice for bioconjugation or reactions with water-soluble substrates where organic solvents might cause denaturation or precipitation.[11][13]
For reactions with the phthalimide-protected azide, which has moderate organic solubility, either ligand can be used depending on the alkyne partner's solubility. If your alkyne is a water-soluble biomolecule, THPTA is the mandatory choice . If both substrates are soluble in organic solvents, TBTA is a suitable option. In general, THPTA is often considered a more robust ligand, showing high efficiency across a broader range of conditions.[13]
| Ligand | Structure | Key Feature | Optimal Solvent System |
| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | Hydrophobic | Organic solvents (DCM, DMF, THF), t-BuOH/H₂O |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Hydrophilic | Aqueous buffers (PBS, HEPES), H₂O, DMSO/H₂O |
Section 2: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem: My reaction shows low or no product yield.
This is the most common issue. A logical diagnostic workflow is essential.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Causality & Solutions:
-
Cause 1: Inactive Catalyst System. The most frequent culprit is the degradation of the reducing agent or the presence of oxygen. Sodium ascorbate solutions are susceptible to air oxidation and should always be prepared fresh before use.[14] Dissolved oxygen in your solvents will rapidly consume the active Cu(I) catalyst.[15][16]
-
Solution: Prepare a new stock solution of sodium ascorbate. Degas your reaction solvent (water, buffer, or organic solvent) by sparging with argon or nitrogen for 15-20 minutes or by using several freeze-pump-thaw cycles. Capping the reaction vessel can help minimize oxygen exposure.[15]
-
-
Cause 2: Incorrect Ligand-to-Copper Ratio. The ratio of ligand to copper is critical. While a 1:1 ratio can be effective, using an excess of ligand (e.g., 2:1 to 5:1 ligand:copper) is often beneficial.[15][17] This ensures all copper ions are complexed and helps protect sensitive substrates (like proteins) from oxidative damage by scavenging reactive oxygen species.[12][17]
-
Solution: Prepare a pre-mixed solution of your copper(II) salt and ligand before adding it to the reaction mixture. A 5:1 ratio of THPTA:CuSO₄ is a robust starting point for many bioconjugation reactions.[17]
-
-
Cause 3: Substrate or Reagent Degradation. The azide functional group is generally stable but can degrade under harsh conditions. More importantly, your alkyne partner or other functionalities on your molecules may not be stable to the reaction conditions.
-
Solution: Confirm the integrity of your starting materials, including this compound, via NMR or mass spectrometry before starting the reaction. If troubleshooting, run a small-scale control reaction with a simple, reliable alkyne like propargyl alcohol to confirm your catalyst system and azide are active.[15]
-
Problem: The reaction starts but appears to stall or is very sluggish.
-
Cause 1: Poor Solubility. If any of your components (azide, alkyne, or ligand-copper complex) are not fully dissolved, the reaction will be slow and inefficient due to being diffusion-limited. TBTA, in particular, can be difficult to dissolve in highly aqueous media.[13]
-
Solution: Ensure all components are fully dissolved before initiating the reaction. For TBTA, a co-solvent system like DMSO/water or t-BuOH/water is often necessary.[11] For sluggish reactions, gentle heating (37-50°C) or sonication can sometimes improve solubility and reaction rate.
-
-
Cause 2: Steric Hindrance. If the alkyne or azide is sterically bulky or located within a sterically hindered environment (e.g., buried in a folded protein), the reaction rate can be significantly reduced.[15]
Problem: The reaction is complete, but I am struggling with product purification.
-
Cause: Persistent Copper Contamination. Residual copper can be difficult to remove, especially if your product contains functional groups that can chelate metals (e.g., histidines, carboxylates, or the triazole product itself). This is a critical issue in drug development, as residual copper is often cytotoxic.[19]
-
Solution 1 (Chelating Wash): The most common method is to wash the crude product with an aqueous solution of a strong chelating agent like EDTA (ethylenediaminetetraacetic acid).[15][20] Multiple washes with a buffered EDTA solution (e.g., 50 mM EDTA in PBS) are often effective.
-
Solution 2 (Scavenger Resins): For organic-soluble products, specialized copper scavenger resins can be used. The crude product solution is passed through a column packed with the resin, which selectively binds and removes the copper.
-
Solution 3 (Precipitation/Filtration): In some cases, the product can be precipitated from the reaction mixture while the copper salts remain in solution, or vice-versa. This is highly dependent on the specific properties of your product.[21]
-
Section 3: Experimental Protocols & Data
This section provides a validated starting protocol for a model reaction and a table of recommended parameters.
Model Protocol: CuAAC Reaction of this compound with Phenylacetylene
This protocol is a general starting point and should be optimized for your specific alkyne.
Reagent Preparation:
-
Azide Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Alkyne Solution: Prepare a 10 mM stock solution of phenylacetylene in DMSO.
-
Copper/Ligand Premix (THPTA): Prepare a solution containing 5 mM CuSO₄ and 25 mM THPTA in degassed water. This 1:5 ratio is robust.
-
Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution must be prepared fresh immediately before use.
Reaction Procedure:
-
To a 1.5 mL microcentrifuge tube, add the following in order:
-
500 µL of degassed reaction buffer (e.g., PBS pH 7.4 or 1:1 t-BuOH:H₂O).
-
100 µL of the azide stock solution (Final concentration: 1 mM).
-
110 µL of the alkyne stock solution (Final concentration: 1.1 mM, 1.1 eq).
-
-
Vortex the mixture gently.
-
Add 20 µL of the Copper/THPTA premix (Final concentration: 0.1 mM Cu, 0.5 mM THPTA).
-
Initiate the reaction by adding 50 µL of the fresh sodium ascorbate solution (Final concentration: 5 mM).
-
Cap the tube and mix gently. Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
Caption: General experimental workflow for a CuAAC reaction.
Recommended Reaction Parameters
The following table provides typical concentration ranges for optimizing your CuAAC reaction.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Azide/Alkyne Conc. | 0.1 - 10 mM | Lower concentrations may require longer reaction times or higher catalyst loading. |
| Stoichiometry | 1.0 - 1.5 eq (excess of one) | A slight excess of the more accessible or less expensive reagent can drive the reaction to completion. |
| Copper(II) Source | 1 - 5 mol% (relative to limiting reagent) | Higher loadings may be needed for difficult substrates. 1 mol% is a good starting point. |
| Ligand:Copper Ratio | 1:1 to 5:1 | A 5:1 ratio is recommended for bioconjugation to protect sensitive molecules from oxidative damage.[17] |
| Reducing Agent | 5 - 20 eq (relative to copper) | A large excess ensures the copper remains in the Cu(I) state. Always prepare fresh.[14] |
| Solvent | H₂O, PBS, t-BuOH/H₂O, DMSO | Choice depends on substrate solubility. Ensure the chosen ligand (THPTA/TBTA) is soluble. |
| Temperature | Room Temperature (20-25°C) | Gentle heating (37°C) can accelerate sluggish reactions. |
| Reaction Time | 30 min - 24 h | Typically fast (1-4 h), but sterically hindered substrates may require longer times. |
References
- Mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC). Benchchem.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. MDPI.
- Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordin
- Troubleshooting low yield in copper-c
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- New Product - THPTA - A Water Soluble Click Ligand. Glen Research.
- THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry?
- Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a w
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PubMed Central.
- THPTA, Auxiliary Cu(I) Click Reagents. Jena Bioscience.
- How to remove copper after CuAAc click reaction?
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Compar
- Recent Fascinating Aspects of the CuAAC Click Reaction.
- Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.
- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals.
- Click Chemistry Protocols. BroadPharm.
- Technical Support Center: Protocol for Removal of Copper C
- Why is the efficiency of my CuAAC click chemistry so low?
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
- Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
- Click Reaction Looking Weird? Reddit.
- Help finding conditions for CuAAC "click" reaction. Chemistry Stack Exchange.
- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-(4-Azidobutyl)isoindoline-1,3-dio. Benchchem.
- Peptide Conjugation via CuAAC 'Click' Chemistry. PubMed Central.
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- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
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- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Strategies for the Removal of Excess 2-(5-Azidopentyl)isoindoline-1,3-dione
This technical guide is designed for our valued partners in research, science, and drug development. We address a common yet critical challenge in synthetic chemistry: the efficient removal of unreacted 2-(5-Azidopentyl)isoindoline-1,3-dione from a reaction mixture. Achieving high purity of the target molecule is paramount for the reliability of downstream applications and the integrity of your research. This document provides a structured, question-and-answer-based approach to troubleshooting this specific purification challenge, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound are most important for its separation?
A1: A successful purification strategy hinges on exploiting the distinct physicochemical characteristics of this compound.
-
Polarity: The molecule possesses a moderately polar profile due to the presence of the phthalimide group.[1][2][3][4] This feature is the primary determinant of its behavior in chromatographic and extraction systems.
-
Solubility: It exhibits good solubility in many common organic solvents, including dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). Conversely, it is insoluble in water and has limited solubility in non-polar solvents like hexanes.
-
Chemical Reactivity: The terminal azide is the key functional group for its intended "click" chemistry applications.[5][6][7] This group can be selectively targeted for transformation into other functionalities, a feature that can be leveraged for purification. The azide can be reduced to an amine, a reaction that dramatically increases the molecule's polarity and basicity.[8][9][10][11][12]
Q2: How can I perform a rapid preliminary check for the presence of excess this compound in my crude reaction mixture?
A2: Thin-Layer Chromatography (TLC) is the most efficient initial method for qualitatively assessing the composition of your crude product.
Rapid TLC Protocol:
-
Spotting: On a silica gel TLC plate, apply small spots of your crude reaction mixture, a reference standard of this compound, and, if available, your purified product.
-
Elution: Develop the plate in a sealed tank with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides clear separation of the components.
-
Visualization: The phthalimide group allows for easy visualization under a UV lamp (254 nm). For compounds that are not UV-active, or for enhanced visualization, specific staining methods can be employed. A two-step staining process involving reduction with triphenylphosphine followed by ninhydrin can selectively visualize azides as colored spots.[13][14][15][16]
A prominent spot in the lane of your crude mixture that corresponds to the Rf value of the this compound standard confirms its presence in significant quantities.
Troubleshooting and In-Depth Purification Protocols
Scenario 1: Co-elution with the Desired Product in Column Chromatography
A frequent challenge arises when the polarity of the desired product is very similar to that of the excess this compound, leading to poor separation by standard silica gel chromatography.
Solution A: Selective Functionalization via Staudinger Reduction
The Staudinger reaction offers a classic and reliable method to convert the azide into a primary amine.[8][9][10][11][12] This transformation drastically increases the polarity of the molecule and introduces a basic handle, allowing for straightforward removal via an acidic aqueous wash.
Detailed Protocol:
-
Reaction Setup: Following the completion of your primary reaction, dissolve the crude mixture in a solvent such as THF.
-
Reagent Addition: Add triphenylphosphine (1.1 equivalents relative to the estimated excess azide) to the solution.
-
Hydrolysis: Add water (5-10 equivalents) to the mixture to facilitate the hydrolysis of the intermediate iminophosphorane to the desired amine and triphenylphosphine oxide (TPPO).[9]
-
Monitoring: Stir the reaction at room temperature and monitor the disappearance of the starting azide by TLC.
-
Extraction and Wash: After completion, dilute the reaction mixture with an organic solvent like ethyl acetate and perform a liquid-liquid extraction. Wash the organic layer with 1M HCl. The newly formed, protonated amine will be extracted into the aqueous phase.
-
Final Purification: The desired product, now free of the azido starting material, remains in the organic layer. Note that a final chromatographic step may be necessary to remove the triphenylphosphine oxide byproduct.
Solution B: Covalent Scavenging with Polymer-Bound Reagents
Scavenger resins provide an elegant solution by covalently binding the excess reagent, which can then be removed by simple filtration.[17][18]
Detailed Protocol:
-
Resin Selection: Choose a scavenger resin functionalized with a group that will react selectively with the azide, such as an alkyne-functionalized resin for a "click" reaction scavenging approach.[17]
-
Addition to Crude Mixture: Add the scavenger resin (in excess) directly to the crude reaction mixture.
-
Reaction: If necessary, add the appropriate catalyst (e.g., a copper(I) source for CuAAC) to drive the reaction between the excess azide and the resin.
-
Agitation and Monitoring: Gently agitate the slurry and monitor the disappearance of the soluble azide from the solution phase by TLC.
-
Filtration: Once the scavenging is complete, filter the mixture. The resin, now with the scavenged azide attached, is retained on the filter.
-
Product Isolation: The desired product is in the filtrate, which can then be concentrated and subjected to any further required purification.
Workflow for Scavenger Resin Purification
Caption: Covalent scavenging workflow for impurity removal.
Scenario 2: Product Instability Under Chemical Treatment
When the desired product is sensitive to the conditions of chemical modification or scavenging, a high-resolution physical separation method is required.
Solution: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is the method of choice for challenging separations where high purity is essential.[19][20]
Detailed Protocol:
-
Method Development: Begin by developing an analytical HPLC method that achieves baseline separation of your product and this compound. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for moderately polar compounds.[21][22]
-
Scale-Up: Translate the analytical method to a preparative scale by adjusting the flow rate, injection volume, and gradient profile according to the dimensions of your preparative column.
-
Fraction Collection: Collect the eluent in fractions as your compounds exit the detector.
-
Analysis and Pooling: Analyze the collected fractions using the analytical HPLC method to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to isolate your final, highly purified compound.
Comparative Analysis of Purification Techniques
| Method | Underlying Principle | Key Advantages | Potential Drawbacks | Optimal Application |
| Column Chromatography | Differential Adsorption | Inexpensive, widely applicable | Labor-intensive, potential for co-elution, large solvent consumption | Significant polarity difference between product and impurity. |
| Staudinger Reduction | Chemical Transformation | High efficiency, cost-effective reagents | Introduces TPPO byproduct, requires an additional reaction step | Product is stable to phosphines and acidic conditions. |
| Scavenger Resins | Covalent Sequestration | High selectivity, simple filtration work-up | Higher cost of resins, may require catalyst | High-throughput synthesis, removal of reactive impurities. |
| Preparative HPLC | High-Resolution Partitioning | Superior separation power, high purity achievable | High equipment cost, solvent-intensive, lower throughput | Challenging separations, final purification of high-value compounds. |
Decision Flowchart for Purification Strategy
Caption: A decision-making guide for selecting the appropriate purification method.
References
- Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Chemia Analityczna, 54(4), 807-812.
-
Semantic Scholar. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Retrieved from [Link]
-
ResearchGate. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Retrieved from [Link]
-
ResearchGate. (2022). How to identify a spot of organic azide on TLC?. Retrieved from [Link]
-
Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
- Bräse, S., et al. (2007). A new azide staining reagent based on "click chemistry". Organic & Biomolecular Chemistry, 5(17), 2767-2769.
-
Ley, S. V. (n.d.). Azide Synthesis. Professor Steven V. Ley Research Group. Retrieved from [Link]
-
ResearchGate. (2025). Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Staudinger Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]
-
Chomix. (n.d.). Chomix® -Agaroseresins Azide Resin, Acid Cleavable Linker Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). A Facile and Convenient Method to Reduce Organo Azides under Electrochemical Condition and Investigation of the Process thorough Cyclic Voltammetry. Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
ResearchGate. (2014). How can I remove copper from a click reaction mixture using EDTA?. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Sound approach to unclicking click chemistry. Retrieved from [Link]
-
PubMed Central. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Retrieved from [Link]
-
YouTube. (2021). Purify & Isolate Your Compounds Using Flash & Preparative HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. Retrieved from [Link]
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
MDPI. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Retrieved from [Link]
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Validation & Comparative
Mass spectrometry analysis of peptides labeled with 2-(5-Azidopentyl)isoindoline-1,3-dione
An Expert's Guide to Peptide Labeling Strategies: A Comparative Analysis of Bio-orthogonal Labeling with 2-(5-Azidopentyl)isoindoline-1,3-dione versus Established Proteomic Methods
Introduction: The Imperative of Accurate Protein Quantification
In the landscape of modern drug development and biological research, understanding the dynamics of the proteome is paramount. Mass spectrometry (MS) has emerged as the definitive tool for identifying and quantifying thousands of proteins in complex biological systems.[1] However, to achieve the precision required for meaningful biological insights, particularly when comparing multiple states (e.g., diseased vs. healthy, treated vs. untreated), robust peptide labeling strategies are essential. These methods introduce unique isotopic or chemical signatures that enable accurate relative quantification across multiple samples.
This guide provides an in-depth comparison of a bio-orthogonal labeling strategy utilizing the novel reagent This compound against the established gold-standard techniques in quantitative proteomics: isobaric tagging (TMT/iTRAQ), metabolic labeling (SILAC), and label-free quantification (LFQ). We will delve into the underlying chemistry, provide field-proven experimental protocols, and offer expert guidance to help you select the optimal strategy for your research objectives.
Part 1: The Bio-orthogonal Frontier: Labeling with this compound
The use of this compound represents a targeted strategy, primarily for the analysis of newly synthesized proteins. This approach leverages the power of "click chemistry," a set of bio-orthogonal reactions that are highly specific and efficient under biological conditions.[2][3][4]
The Underlying Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This labeling strategy is a two-step process:
-
Metabolic Incorporation of an Alkyne: Cells are first cultured in media containing a non-canonical amino acid bearing an alkyne group, such as L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG), which are analogues of methionine.[5][6] These alkyne-containing amino acids are incorporated into newly synthesized proteins during translation.
-
Click Reaction: After protein extraction and digestion, the resulting alkyne-modified peptides are "clicked" to the this compound reagent. The terminal azide on the reagent reacts specifically with the alkyne group on the peptides, forming a stable triazole linkage.[5] This reaction is typically catalyzed by Copper(I).
The key advantage here is bio-orthogonality : the azide and alkyne groups react exclusively with each other, ignoring all other functional groups within the complex peptide mixture, ensuring highly specific labeling.[4][7]
The Reagent: this compound
-
Azide Group: The reactive "handle" for the CuAAC click reaction.
-
Isoindoline-1,3-dione (Phthalimide) Moiety: This bulky, hydrophobic tag is the reporter group. Unlike isobaric tags, it does not generate reporter ions for MS2-level quantification. Instead, quantification is performed at the MS1 level by comparing the precursor ion intensities of the labeled peptides across different samples. The addition of this tag can be advantageous for improving the chromatographic retention of small, hydrophilic peptides.
Experimental Workflow
The workflow is tailored for temporal analysis, allowing researchers to specifically capture a snapshot of the proteome synthesized within a defined time window.
Sources
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- 4. Click Chemistry in Proteomic Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to the Structural Verification of 2-(5-Azidopentyl)isoindoline-1,3-dione using NMR Spectroscopy and Alternative Methods
In the landscape of modern chemical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For a compound such as 2-(5-Azidopentyl)isoindoline-1,3-dione, which possesses distinct functional groups pivotal for further chemical modifications like click chemistry, absolute certainty in its structural integrity is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques—namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy—for the structural elucidation of this target molecule. We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive and validated approach.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural determination of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3][4] For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for a complete structural assignment.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is analyzed based on chemical shift (δ), integration, and signal splitting (multiplicity).
Expected ¹H NMR Spectral Data for this compound:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-Ar | ~7.85 | Multiplet | 4H | The four aromatic protons of the phthalimide group are chemically similar, appearing as a complex multiplet in the downfield region due to the electron-withdrawing effect of the carbonyl groups.[5][6] |
| -CH₂-N (phthalimide) | ~3.70 | Triplet | 2H | This methylene group is directly attached to the electron-withdrawing phthalimide nitrogen, causing a significant downfield shift. It appears as a triplet due to coupling with the adjacent methylene group. |
| -CH₂-N₃ | ~3.30 | Triplet | 2H | The methylene group attached to the azide (N₃) group is also deshielded, though typically to a lesser extent than the one next to the phthalimide. It is a triplet due to coupling with its neighboring methylene group. |
| -CH₂- (internal) | ~1.75 | Multiplet | 2H | Protons on the second carbon from the phthalimide group. |
| -CH₂- (internal) | ~1.65 | Multiplet | 2H | Protons on the second carbon from the azide group. |
| -CH₂- (central) | ~1.45 | Multiplet | 2H | The central methylene group of the pentyl chain, least affected by the electron-withdrawing groups. |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single peak, simplifying the spectrum.
Expected ¹³C NMR Spectral Data for this compound:
| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |
| C=O (imide) | ~168.0 | The carbonyl carbons of the imide are highly deshielded and appear far downfield.[7] |
| C-Ar (quaternary) | ~132.0 | The quaternary aromatic carbons of the phthalimide group to which the carbonyls are attached. |
| CH-Ar | ~134.0, ~123.0 | The protonated aromatic carbons of the phthalimide group.[7] |
| -CH₂-N₃ | ~51.0 | The carbon directly attached to the azide group experiences a deshielding effect.[8][9] |
| -CH₂-N (phthalimide) | ~38.0 | The carbon attached to the phthalimide nitrogen. |
| -CH₂- (internal) | ~28.5 | The carbon atom beta to the phthalimide nitrogen. |
| -CH₂- (internal) | ~28.0 | The carbon atom beta to the azide group. |
| -CH₂- (central) | ~23.0 | The central carbon of the pentyl chain. |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A meticulous experimental approach is crucial for obtaining reliable NMR data.
Step-by-Step Methodology for NMR Analysis:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[10][11] CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.[10][11]
-
Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm. Modern spectrometers can also reference the residual solvent peak.[3]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the raw data to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the TMS or solvent reference peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding atoms in the proposed structure.[4][12][13]
-
Below is a diagram illustrating the general workflow for NMR analysis.
Alternative and Complementary Analytical Techniques
While NMR is exceptionally powerful, a multi-technique approach provides the most robust structural confirmation.[14][15][16]
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which can be used to determine its molecular weight and elemental composition.
-
Principle: The sample is ionized, and the resulting ions are separated based on their m/z ratio and detected.
-
Application: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, confirming the presence of all expected atoms in this compound. Fragmentation patterns can also provide clues about the molecule's structure.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution into the mass spectrometer (e.g., using an electrospray ionization (ESI) source).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
-
Principle: Different chemical bonds vibrate at specific frequencies. When infrared radiation matching these frequencies is passed through a sample, it is absorbed, and the resulting spectrum shows absorption bands corresponding to the functional groups.
-
Application: For this compound, FTIR is excellent for quickly confirming the presence of the key azide and imide functionalities.[17]
-
Expected Characteristic Peaks:
-
Protocol:
-
Prepare the sample, for example, as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in the FTIR spectrometer.
-
Acquire the spectrum and identify the characteristic absorption bands.
-
Comparative Analysis of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | FTIR Spectroscopy |
| Information Provided | Detailed atomic connectivity, stereochemistry, and 3D structure.[2] | Molecular weight, elemental formula, and fragmentation patterns.[14] | Presence of specific functional groups.[2] |
| Strengths | Unparalleled for complete structure elucidation of unknown compounds.[1] | High sensitivity and accuracy in determining molecular formula. | Fast, simple, and excellent for identifying key functional groups. |
| Limitations | Lower sensitivity compared to MS; requires relatively pure samples. | Provides limited information on atom connectivity and stereochemistry. | Does not provide information on the overall molecular structure or connectivity. |
| Sample Requirement | Typically 5-10 mg, dissolved in a deuterated solvent. | Micrograms to nanograms. | Milligrams, can be solid, liquid, or gas. |
The following diagram illustrates a comprehensive analytical workflow incorporating all three techniques for robust structural verification.
Conclusion
For the unambiguous structural confirmation of this compound, NMR spectroscopy is the most powerful and informative single technique. It provides a detailed blueprint of the molecule's atomic arrangement. However, for the highest level of scientific confidence, a synergistic approach is recommended. The rapid confirmation of the crucial azide and imide functional groups by FTIR, coupled with the precise molecular formula determination by HRMS, provides orthogonal data that validates the detailed structural insights gained from ¹H and ¹³C NMR. This multi-faceted analytical strategy ensures the identity, purity, and structural integrity of the target compound, which is a critical prerequisite for its successful application in research and development.
References
- 13C Nuclear Magnetic Resonance Studies of Azide-containing C,, Fatty Ester Deriv
- Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States.
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NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
FTIR spectra of PAA and N-phenyl maleimide (azido/imide molar ratio 1 : 1) at different times: (a) 2 and (b) 5 h.. ResearchGate. [Link]
- 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents.
-
Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. The Royal Society of Chemistry. [Link]
-
Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. [Link]
-
Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. MDPI. [Link]
-
Representative FTIR of an inorganic and an organic azide shows that.... ResearchGate. [Link]
-
Figure S3. 1 H-NMR of α -azide- ω -hydroxyl PEG ( 2 ) in DMSO.. ResearchGate. [Link]
-
A Direct Comparison of Azide and Nitrile Vibrational Probes. PubMed Central. [Link]
-
Difference between FTIR and NMR?. Rocky Mountain Labs. [Link]
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14 N NMR Spectroscopy Study of Binding Interaction between Sodium Azide and Hydrated Fullerene. MDPI. [Link]
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Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]
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Master Organic Chemistry. Master Organic Chemistry. [Link]
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Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm.... ResearchGate. [Link]
- Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
-
Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]
-
Structure Elucidation of Organic Compounds. YouTube. [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]
-
NMR - Interpretation. Chemistry LibreTexts. [Link]
-
NMR Spectroscopy. YouTube. [Link]
-
Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]
-
high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. [Link]
-
Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. ResearchGate. [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]
- 5 Combin
- NMR Solvent D
-
Photochemistry of N-alkyl and N-aryl Substituted Phthalimides: H-Abstractions, Single Elelctron Transfer and Cycloadditions*. FULIR. [Link]
-
Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Reported isoindoline-1,3-dione derivatives.. ResearchGate. [Link]
-
1H-Isoindole-1,3(2H)-dione, 5-nitro-. NIST WebBook. [Link]
-
Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications (RSC Publishing). [Link]
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The Optimal Spacer: A Comparative Guide to 2-(5-Azidopentyl)isoindoline-1,3-dione and its Homologs in Bioconjugation and Drug Discovery
In the intricate world of chemical biology and drug development, the precise tethering of molecular entities is paramount. The "linker" is not merely a passive connector but an active participant that dictates the efficacy, selectivity, and overall success of complex molecular architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and fluorescently labeled biomolecules. Among the diverse repertoire of linking technologies, azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers unparalleled reliability and bioorthogonality.
This guide provides an in-depth comparison of 2-(5-azidopentyl)isoindoline-1,3-dione, a widely used azide linker, with its shorter and longer alkyl chain counterparts. We will explore the nuances of linker length and the influence of the phthalimide protecting group on reaction kinetics, steric hindrance, and ultimately, the performance of the resulting bioconjugates. This analysis is grounded in established chemical principles and supported by detailed experimental protocols for the synthesis and application of these critical reagents.
The Phthalimide-Protected Azide Linker: A Tale of Two Moieties
The 2-(azidoalkyl)isoindoline-1,3-dione scaffold combines two key functional components: a terminal azide for "click" chemistry and a phthalimide group. The phthalimide serves as a robust protecting group for a primary amine, which is often the synthetic precursor to the azide. This protection strategy is advantageous due to the high yields and stability of the phthalimide group under various reaction conditions. However, the bulky and hydrophobic nature of the phthalimide can also introduce steric hindrance and influence the solubility of the linker, making the length of the intervening alkyl chain a critical design parameter.
The Pentyl Spacer: A Balance of Flexibility and Reach
The five-carbon (pentyl) chain of this compound represents a frequently employed "sweet spot" in linker design. This preference is not arbitrary but is rooted in a delicate balance of several factors:
-
Flexibility: A five-carbon chain provides sufficient rotational freedom to allow the terminal azide to orient itself effectively for reaction with an alkyne, minimizing non-productive conformations.
-
Reach: The length is adequate to extend the azide moiety away from the potentially interfering phthalimide group and the surface of a carrier molecule (e.g., a protein or nanoparticle), thereby overcoming steric hindrance.
-
Physicochemical Properties: The pentyl chain contributes to a moderate degree of lipophilicity, which can be advantageous for cell permeability in certain applications, such as PROTACs.[1]
A Comparative Analysis of Alkyl Chain Length
The choice of linker length is a critical optimization step in the design of any bioconjugate. The relationship between linker length and the efficacy of the final construct is often non-linear and highly dependent on the specific biological system.[2][3]
| Linker Length | Key Characteristics | Potential Advantages | Potential Disadvantages |
| Short (C2-C3) | More rigid, compact. | Can provide a more defined distance between conjugated molecules. May be beneficial where a rigid connection is required. | Increased risk of steric hindrance from the phthalimide group, potentially leading to lower reaction yields or requiring longer reaction times. Reduced flexibility may hinder optimal orientation for click chemistry. |
| Medium (C4-C6) | Balanced flexibility and reach. | Often represents an optimal compromise, providing sufficient distance to mitigate steric hindrance while maintaining favorable physicochemical properties. The C5 linker is a prime example. | May not be optimal for all systems; some applications may benefit from either more rigidity or greater length. |
| Long (C8 and above) | Highly flexible, extended reach. | Can span larger distances, which may be necessary for bridging distant binding sites in PROTACs or for labeling sterically hindered sites on proteins. | Increased hydrophobicity can lead to poor aqueous solubility and aggregation. Excessive flexibility can result in a significant entropic penalty upon binding, potentially lowering the efficacy of the conjugate. |
Experimental Protocols
Synthesis of 2-(Azidoalkyl)isoindoline-1,3-diones
The synthesis of these linkers typically involves a two-step process: N-alkylation of potassium phthalimide with a dihaloalkane, followed by nucleophilic substitution of the terminal halide with sodium azide. The following is a general protocol that can be adapted for different chain lengths.
Step 1: Synthesis of 2-(bromoalkyl)isoindoline-1,3-dione
-
To a solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add the corresponding dibromoalkane (e.g., 1,5-dibromopentane for the C5 linker) (1.0 equivalent).
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the 2-(bromoalkyl)isoindoline-1,3-dione.
Step 2: Synthesis of 2-(azidoalkyl)isoindoline-1,3-dione
-
Dissolve the 2-(bromoalkyl)isoindoline-1,3-dione (1.0 equivalent) in a mixture of acetone and water.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Reflux the mixture for 12-16 hours, monitoring by TLC.
-
After the reaction is complete, remove the acetone by rotary evaporation.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final 2-(azidoalkyl)isoindoline-1,3-dione product.
Caption: General synthesis of 2-(azidoalkyl)isoindoline-1,3-diones.
Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for labeling a protein containing an alkyne-functionalized amino acid with a 2-(azidoalkyl)isoindoline-1,3-dione linker attached to a reporter molecule (e.g., a fluorophore).
-
Prepare Stock Solutions:
-
Azide-linker-reporter conjugate: 10 mM in DMSO.
-
Alkyne-modified protein: 1-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Copper(II) sulfate (CuSO₄): 50 mM in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein, the azide-linker-reporter conjugate (typically a 10- to 50-fold molar excess over the protein), and THPTA.
-
In a separate tube, pre-mix the CuSO₄ and sodium ascorbate solutions.
-
Initiate the click reaction by adding the CuSO₄/sodium ascorbate mixture to the protein solution.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis:
-
Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging and/or mass spectrometry.
-
Caption: Workflow for protein labeling using CuAAC.
Conclusion: The Five-Carbon Linker as a Versatile Starting Point
While the optimal linker length is ultimately target-dependent and often requires empirical determination, this compound serves as an excellent and versatile starting point for a wide range of bioconjugation applications.[1][2] Its five-carbon spacer provides a favorable balance of flexibility and reach, effectively mitigating the steric bulk of the phthalimide group without introducing excessive hydrophobicity. For researchers and drug developers, the choice of linker is a critical design element. Understanding the interplay between linker length, steric effects, and the desired physicochemical properties is essential for the rational design of potent and effective bioconjugates. The principles and protocols outlined in this guide provide a solid foundation for making informed decisions in this crucial aspect of molecular engineering.
References
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Available at: [Link].
-
Cyrus, K., et al. Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available at: [Link].
-
Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. Available at: [Link].
-
Cyrus, K., et al. Impact of linker length on the activity of PROTACs. ResearchGate. Available at: [Link].
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Goth, A., et al. (2019). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link].
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Andrade-Jorge, E., et al. (2018). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. Available at: [Link].
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Gholamzadeh, S., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 355-367. Available at: [Link].
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Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. Available at: [Link].
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Park, J., et al. (2020). Isoindoline-Based Nitroxides as Bioresistant Spin Labels for Protein Labeling through Cysteines and Alkyne-Bearing Noncanonical Amino Acids. ChemBioChem, 21(7), 958-962. Available at: [Link].
-
Park, J., et al. (2020). Isoindoline-Based Nitroxides as Bioresistant Spin Labels for Protein Labeling through Cysteines and Alkyne-Bearing Noncanonical Amino Acids. PubMed. Available at: [Link].
-
Park, J., et al. (2019). Isoindoline-Based Nitroxides as Bioresistant Spin Labels for Protein Labeling through Cysteines and Alkyne-Bearing Noncanonical Amino Acids. ResearchGate. Available at: [Link].
-
Al-Hourani, B. J., et al. (2024). 2-Azidoazirines suitable for click chemistry: synthesis of 1-(2H-azirin-2-yl)-1H-1,2,3-triazoles. New Journal of Chemistry. Available at: [Link].
-
Anand, A., et al. (2018). Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties. ResearchGate. Available at: [Link].
-
Kalesh, K. A., et al. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega, 8(49), 46806-46821. Available at: [Link].
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Zeglis, B. M., et al. (2019). Click Chemistry and Radiochemistry: An Update. Bioconjugate Chemistry, 30(11), 2759-2767. Available at: [Link].
-
PubChem. 2-(3-Hydroxypropyl)isoindoline-1,3-dione. Available at: [Link].
-
Raza, A. R., et al. (2010). 2-(2-Oxothiolan-3-yl)isoindoline-1,3-dione. ResearchGate. Available at: [Link].
-
Nair, A. Application of drug physico chemical characterisation in drug discovery. Merck Group. Available at: [Link].
-
Chen, Y.-J., et al. (2020). Phthalimide: a potential warhead for switchable and bioorthogonal conjugation. CiteDrive. Available at: [Link].
-
Goth, A., et al. (2019). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. Available at: [Link].
Sources
A Comparative Guide to Protein Labeling: Quantifying the Efficiency of Two-Step Bioorthogonal Strategies vs. Direct Amine Labeling
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a foundational technique. The choice of labeling strategy profoundly impacts experimental outcomes, influencing everything from the functional integrity of the protein to the reproducibility of results. This guide provides an in-depth comparison of two predominant protein labeling paradigms: the direct, one-step labeling of primary amines, and the more controlled, two-step bioorthogonal approach, exemplified by the introduction of an azide handle for subsequent "click" chemistry.
Here, we will use the well-established N-Hydroxysuccinimide (NHS) ester chemistry as the benchmark for direct labeling and compare it with a two-step process involving the introduction of an azide moiety (conceptually similar to using a reagent like 2-(5-Azidopentyl)isoindoline-1,3-dione to functionalize a molecule that is then conjugated to a protein) followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This guide will dissect the underlying chemistry, provide detailed experimental protocols for a model protein, and present a quantitative framework for assessing labeling efficiency, empowering you to make informed decisions for your specific research needs.
The Strategic Choice: One-Step Haste vs. Two-Step Precision
The fundamental difference between these two approaches lies in the balance between simplicity and control. Direct labeling is a rapid and straightforward method, but it can be challenging to precisely control the extent of labeling, potentially leading to protein inactivation. The two-step bioorthogonal strategy, while more involved, offers superior control over the degree of labeling and enhanced specificity.
Direct Amine Labeling with NHS Esters
N-hydroxysuccinimide esters are highly reactive compounds that readily form stable amide bonds with the primary amines found on the N-terminus of a protein and the side chains of lysine residues.[1][2] This makes them a popular choice for a wide range of applications, including the attachment of fluorophores, biotin, and other reporter molecules.[3]
However, this high reactivity is also a double-edged sword. The reaction is not only with the intended protein but also with water, leading to hydrolysis of the NHS ester.[4] This competing reaction can reduce labeling efficiency and necessitates careful control of the reaction conditions, particularly pH.[5][6] Furthermore, with numerous lysine residues typically present on a protein's surface, direct labeling can result in a heterogeneous mixture of protein molecules with varying numbers of labels, which may impact protein function and complicate data interpretation.[3]
Two-Step Bioorthogonal Labeling via Click Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[7] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example.[8] This reaction forms a highly stable triazole linkage between an azide and an alkyne with exceptional specificity and efficiency.[9]
In a typical two-step protein labeling workflow, an azide functional group is first introduced onto the protein. This is commonly achieved by reacting the protein with an azido-NHS ester. After removing the excess azide reagent, the azide-modified protein is then reacted with an alkyne-containing molecule of interest (e.g., a fluorescent probe). This approach provides a significant advantage in controlling the degree of labeling (DoL). The final labeling step is highly quantitative, allowing for precise stoichiometric control.[10]
Quantifying Labeling Efficiency: A Head-to-Head Comparison
To objectively compare these two methodologies, we will outline a series of experiments using a model protein, Bovine Serum Albumin (BSA), and quantify the labeling efficiency, or Degree of Labeling (DoL), for each approach. The DoL represents the average number of label molecules conjugated to each protein molecule.[11][12]
Key Performance Metrics
| Feature | Direct NHS Ester Labeling (One-Step) | Azido-NHS Ester + Click Chemistry (Two-Step) |
| Reaction Mechanism | Nucleophilic acyl substitution | 1. Nucleophilic acyl substitution 2. Copper-catalyzed azide-alkyne cycloaddition |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (for azide introduction) |
| Specificity | Moderate (competing hydrolysis) | High (bioorthogonal click reaction) |
| Control over DoL | Moderate to Low | High (stoichiometric control in the second step)[10] |
| Linkage Stability | High (stable amide bond) | High (stable triazole ring)[9] |
| Workflow Complexity | Low (one reaction and purification step) | High (two reaction and purification steps) |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for labeling BSA using both a direct NHS ester method and a two-step click chemistry approach. These protocols are designed to be self-validating by incorporating a final quantification step.
General Workflow for Protein Labeling and Quantification
Caption: General experimental workflow for protein labeling and quantification.
Protocol 1: Direct Labeling with a Fluorescent NHS Ester
Objective: To label BSA with a fluorescent dye using a one-step NHS ester reaction and determine the DoL.
Materials:
-
Bovine Serum Albumin (BSA)
-
Fluorescent NHS Ester (e.g., Alexa Fluor™ 488 NHS Ester)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve BSA in the amine-free buffer to a final concentration of 5-10 mg/mL.[3]
-
-
NHS Ester Preparation:
-
Immediately before use, dissolve the fluorescent NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[3]
-
-
Labeling Reaction:
-
Purification:
-
Remove the unreacted NHS ester and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).[3]
-
Collect the protein-containing fractions.
-
-
Quantification (Degree of Labeling):
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[13]
-
Calculate the protein concentration and the DoL using the following equations:[13]
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye), and εprotein is the molar extinction coefficient of the protein at 280 nm (for BSA, ~43,824 M-1cm-1).
-
-
Degree of Labeling (DoL) = Amax / (εdye × Protein Concentration (M))
-
Where εdye is the molar extinction coefficient of the fluorescent dye at its Amax.
-
-
-
Protocol 2: Two-Step Labeling with Azido-NHS Ester and Click Chemistry
Objective: To label BSA with a fluorescent alkyne probe using a two-step click chemistry approach and determine the DoL.
Materials:
-
Bovine Serum Albumin (BSA)
-
Azido-NHS Ester (e.g., Azido-PEG4-NHS Ester)
-
Alkyne-functionalized fluorophore
-
Copper(II) Sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMF or DMSO
-
Desalting columns
-
UV-Vis Spectrophotometer
Procedure:
Step 1: Introduction of the Azide Handle
-
Protein Azidation:
-
Follow steps 1-4 of Protocol 1, but use an Azido-NHS ester instead of a fluorescent NHS ester. This will result in an azide-modified BSA (BSA-N3).
-
Step 2: Click Chemistry Reaction
Caption: Workflow for the copper-catalyzed click chemistry reaction.
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne-fluorophore, CuSO4, copper-chelating ligand, and sodium ascorbate.[8]
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the purified BSA-N3 with a molar excess of the alkyne-fluorophore in the reaction buffer.
-
Add the copper-chelating ligand, followed by CuSO4.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate). A typical final concentration is 1 mM CuSO4, 5 mM ligand, and 10 mM sodium ascorbate.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess reagents by passing the reaction mixture through a desalting column.
-
-
Quantification (Degree of Labeling):
-
Follow step 5 of Protocol 1 to determine the DoL of the final fluorescently labeled BSA.
-
Interpreting the Results and Making an Informed Choice
By performing these experiments, you will generate quantitative data on the labeling efficiency of both methods.
-
Direct NHS Ester Labeling: You will likely observe a distribution of DoL values if you analyze the product by mass spectrometry, reflecting the heterogeneity of the labeling. The average DoL can be controlled to some extent by varying the molar excess of the NHS ester, but achieving a precise DoL can be challenging.[3]
-
Two-Step Click Chemistry: This method should yield a more defined DoL. Because the click reaction itself is highly efficient, the final DoL is primarily determined by the number of azide handles introduced in the first step and the stoichiometry of the alkyne probe used in the second step.[10] This allows for a much finer control over the final product.
When to Choose Which Method:
-
Choose Direct NHS Ester Labeling when:
-
Speed and simplicity are the highest priorities.
-
A heterogeneous population of labeled proteins is acceptable for your downstream application.
-
You are labeling a protein with a limited number of accessible primary amines.
-
-
Choose the Two-Step Click Chemistry Approach when:
-
Precise control over the degree of labeling is critical.
-
Maintaining the functional integrity of the protein is paramount.
-
You need to attach a molecule that is not available as an NHS ester.
-
You are performing in vivo or in-cell labeling where bioorthogonality is essential.
-
Conclusion
The choice between direct amine labeling and a two-step bioorthogonal approach is a critical decision in experimental design. While direct NHS ester labeling offers a rapid and straightforward path to protein modification, the two-step click chemistry strategy provides unparalleled control and specificity. By understanding the underlying chemical principles and employing quantitative methods to validate your labeling efficiency, you can select the optimal strategy to achieve your research goals and ensure the generation of high-quality, reproducible data.
References
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- BenchChem. (2025). A Comparative Guide to Protein Labeling: Azido-PEG6-NHS Ester vs.
- Thermo Fisher Scientific. (n.d.). Calculate dye:protein (F/P)
- BenchChem. (2025). A Comparative Guide to Quantitative Analysis of Bioconjugation Efficiency: UV-Vis Spectroscopy vs.
- Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step.
- Deiters, A., et al. (2022). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells.
- BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. BenchChem.
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.). Calculate dye:protein (F/P)
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- G-Biosciences. (2015). How To Determine Degree of Protein Labeling.
- BenchChem. (2025). A Comparative Guide to Protein Labeling: Azido-PEG6-NHS Ester vs.
- Finn, M. G., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–164.
- BenchChem. (2025). Troubleshooting Low Labeling Efficiency with ROX Maleimide: A Technical Support Guide.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Sharpless, K. B., et al. (2013). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- Aebersold, R., et al. (2011). Validation of Peptide MS/MS Spectra Using Metabolic Isotope Labeling for Spectral Matching-Based Shotgun Proteome Analysis. Journal of Proteome Research, 10(9), 3990–4002.
- Bertozzi, C. R., et al. (2011). Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. Journal of the American Chemical Society, 133(1), 3–6.
- NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL).
- BenchChem. (2025). Troubleshooting low Acrylodan labeling efficiency.
- Osborn, H. M. I., et al. (n.d.).
- Cravatt, B. F., et al. (2013). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules, 18(7), 8304–8320.
- Sieber, S. A., et al. (2013).
- Aebersold, R., et al. (2011). Validation of Peptide MS/MS Spectra Using Metabolic Isotope Labeling for Spectral Matching-Based Shotgun Proteome Analysis.
- BenchChem. (2025).
- Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution.
- AAT Bioquest. (2025). How to Determine the Degree of Labeling.
- New England Biolabs. (n.d.). Reaction Conditions for Chemical Coupling (S9237).
- Osborn, H. M. I., et al. (n.d.).
- Rappsilber, J., et al. (2011). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of the American Society for Mass Spectrometry, 22(5), 892–903.
- Reddit. (2023). Deprotection conditions for pthalimide protected oxyamine?.
- Molecular Devices. (n.d.). Optimizing the labeling of proteins.
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (2022). Deprotection aaa aaa aaa aaa aaa.
- ChemicalBook. (2024). Reaction of Phthalimide: Deprotection and Amino Groups.
- National Cancer Institute. (2014). Analytical Validation Considerations of Multiplex Mass-Spectrometry-Based Proteomic Platforms for Measuring Protein Biomarkers. Journal of Proteome Research, 13(9), 3780–3790.
- Lam, M. P. Y., et al. (2024).
- BenchChem. (2025).
- Cole, P. A., et al. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 607, 129–144.
- Sal-Man, N., et al. (2023). A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL). Scientific Reports, 13(1), 8820.
- Glen Research. (2019). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.
- BenchChem. (2025). quantitative analysis of protein labeling with NHS esters.
- Qoronfleh, M. W. (2014). Protein Biomarker Validation: A Mass Spectrometry Approach.
- Thermo Fisher Scientific. (n.d.).
- Işık, Ş., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Archiv der Pharmazie, 354(10), 2100150.
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(5-Azidopentyl)isoindoline-1,3-dione
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(5-azidopentyl)isoindoline-1,3-dione. This compound, valuable in research for its application in "Click Chemistry," contains an organic azide functional group that necessitates rigorous safety protocols to mitigate its inherent risks.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Part 1: Core Hazard Assessment & Stability Analysis
The primary hazard associated with this compound stems from its organic azide moiety. Organic azides are high-energy compounds that can be sensitive to external energy sources like heat, light, shock, and pressure, posing a risk of explosive decomposition.[2][3] Furthermore, the azide ion is toxic, with a hazard profile comparable to that of cyanide.[3][4]
A critical first step in handling any organic azide is to assess its stability. Two widely accepted guidelines are the Carbon-to-Nitrogen ratio (C/N) and the "Rule of Six."
-
Carbon-to-Nitrogen (C/N) Ratio : This rule assesses the dilution of the energetic nitrogen atoms by carbon atoms within the molecule. For this compound (Molecular Formula: C₁₃H₁₄N₄O₂), the ratio is calculated as: (Number of Carbon Atoms) / (Number of Nitrogen Atoms) = 13 / 4 = 3.25 A C/N ratio greater than 3 generally indicates a compound that is stable enough to be isolated and handled with standard precautions.[5]
-
Rule of Six : This principle states that a compound should have at least six carbon atoms (or other atoms of similar size) for each energetic functional group to be considered relatively safe.[2] This molecule contains one azide group and 13 carbon atoms, satisfying this rule.
Even with relative stability, the potential for hazardous reactions with incompatible materials remains a significant concern. Contact with the following substances must be strictly avoided.
| Incompatible Material | Hazard |
| Strong Acids | Forms highly toxic, volatile, and explosive hydrazoic acid (HN₃).[2][3][6] |
| Heavy Metals (e.g., Copper, Lead, Silver, Mercury) | Forms highly shock-sensitive and explosive heavy metal azides. This includes contact with metal spatulas or plumbing.[3][4][7] |
| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Can form extremely unstable and explosive di- and tri-azidomethane.[2][4][8] |
| Strong Oxidizing Agents | Can lead to violent reactions.[9] |
| Carbon Disulfide, Bromine | Reacts violently with azide salts.[4][8] |
Part 2: The Core Directive: Deactivation Before Disposal
The fundamental principle for the disposal of any organic azide is that it must be chemically deactivated before entering a waste stream .[2][10]
Disposing of azide-containing solutions down the drain is strictly prohibited.[7][10] This practice can lead to the formation of dangerously explosive heavy metal azides in copper or lead plumbing systems over time.[7][11] The recommended and safest disposal method is the chemical conversion of the azide functional group into a stable amine.[2][10] This process, often called "quenching" or "deactivation," eliminates the energetic and toxic properties of the azide.
The following workflow provides a logical pathway for making disposal decisions.
Caption: Decision workflow for the safe disposal of azide compounds.
Part 3: Step-by-Step Deactivation Protocol via Staudinger Reduction
The Staudinger reaction is a reliable and controlled method for reducing an organic azide to an amine using a phosphine, typically triphenylphosphine (PPh₃). This protocol is designed for small quantities (<5 grams) typically found in a research setting.
1. Preparation and Personal Protective Equipment (PPE)
-
Engineering Controls : All steps must be performed in a certified chemical fume hood.[8] A blast shield should be used as an additional precaution.[3][12]
-
PPE : Wear a flame-resistant lab coat, chemical-resistant gloves (nitrile is acceptable, but check for breakthrough times), and chemical splash goggles.[3][12] A face shield worn over safety glasses is recommended.[3]
2. Experimental Protocol
-
Step 1: Dissolve the Azide : In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in a suitable solvent mixture, such as Tetrahydrofuran (THF) and water (e.g., a 4:1 ratio). The concentration should be kept low, ideally below 1M.[2]
-
Step 2: Cool the Solution : Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is a critical step to moderate the reaction rate, as the reduction can be exothermic and involves the evolution of nitrogen gas.
-
Step 3: Add Triphenylphosphine : Weigh out 1.1 to 1.2 molar equivalents of triphenylphosphine (PPh₃) relative to the amount of azide. Add the PPh₃ to the cooled, stirring azide solution in small portions over 5-10 minutes. Causality: Adding the reagent slowly prevents a sudden, vigorous evolution of N₂ gas and a rapid temperature increase.
-
Step 4: Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete. You may observe gentle bubbling as nitrogen gas is released. This gas should be safely vented into the fume hood.
-
Step 5: Verification of Deactivation (Self-Validation) : Before proceeding to waste disposal, you must verify that all the azide has been consumed. This is a critical trust-building step in any protocol.
-
Thin-Layer Chromatography (TLC) : Spot the initial azide solution and the final reaction mixture on a TLC plate. The disappearance of the starting azide spot and the appearance of a new, more polar amine spot (which will have a lower Rf value) indicates a complete reaction.
-
Infrared (IR) Spectroscopy : The most definitive method. The strong, sharp azide (N₃) stretching peak around 2100 cm⁻¹ will be completely absent in the final product spectrum.[13]
-
Part 4: Waste Management Post-Deactivation
Once deactivation is confirmed, the resulting mixture contains the much more stable 2-(5-aminopentyl)isoindoline-1,3-dione and triphenylphosphine oxide.
-
Collection : The quenched solution should be collected in a clearly labeled hazardous waste container designated for non-halogenated organic waste.[14]
-
Labeling : The waste container label must accurately reflect the final contents (e.g., THF, water, 2-(5-aminopentyl)isoindoline-1,3-dione, triphenylphosphine oxide). Do NOT list the original azide on the label of the quenched waste.
-
Segregation : Do not mix this waste stream with acidic waste, as any unreacted trace amounts of azide could generate hydrazoic acid.[2] All azide-related waste should initially be kept in a dedicated, separate container.[5][14]
Part 5: Emergency Procedures
Small Spills (<250 mL solution or <25 g solid) [12]
-
Alert personnel in the immediate area and restrict access.
-
Gently cover the spill with an absorbent material like vermiculite or sand. Do not use combustible paper towels on a neat solid.[12]
-
For solid spills, wet the covering material with a high pH buffer solution (pH > 9) to prevent dust from becoming airborne.[12]
-
Using non-sparking and non-metallic tools (e.g., plastic scoop), carefully collect all contaminated materials into a designated, clearly labeled container for hazardous waste disposal.[2][12]
-
Decontaminate the spill area with a high pH buffer solution, followed by soap and water.[12]
Personnel Exposure [15]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12]
-
Eye Contact : Immediately flush eyes with an emergency eyewash for at least 15-20 minutes, holding the eyelids open.[12]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. thewaite.org [thewaite.org]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uvic.ca [uvic.ca]
- 13. researchgate.net [researchgate.net]
- 14. ehs.ucsb.edu [ehs.ucsb.edu]
- 15. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
A Senior Application Scientist's Guide to Handling 2-(5-Azidopentyl)isoindoline-1,3-dione: A Framework for Safety and Operational Excellence
As researchers and drug development professionals, our work with novel chemical entities demands a synthesis of innovation and uncompromising safety. The compound 2-(5-Azidopentyl)isoindoline-1,3-dione, a valuable building block in bioconjugation and medicinal chemistry, embodies this principle. Its utility is derived from the energetic azide functional group, which also necessitates a rigorous and intelligent approach to its handling.
This guide provides essential, immediate safety and logistical information for the use of this compound. It moves beyond a simple checklist to explain the causality behind each safety protocol, empowering you to build a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Energetic Nature
The primary hazard associated with this compound stems from its organic azide (-N₃) functional group. Organic azides are high-energy molecules that can be sensitive to external energy sources such as heat, light, friction, and shock, potentially leading to rapid decomposition.[1][2][3][4]
However, the stability of an organic azide is highly dependent on its molecular structure.[1] We can assess the relative stability of this specific compound using two widely accepted principles:
-
Carbon-to-Nitrogen (C/N) Ratio: This rule evaluates the dilution of the energetic azide group by the rest of the molecular framework. The formula is: (Number of Carbon Atoms + Number of Oxygen Atoms) / Number of Nitrogen Atoms.[5][6] For this compound (C₁₃H₁₄N₄O₂):
-
The "Rule of Six": This guideline posits that a compound should have at least six non-energetic atoms (like carbon) for every energetic group (like azide).[1][5] Our molecule, with 13 carbons for a single azide group, comfortably satisfies this rule, further indicating it is not among the most hazardous class of small, low-molecular-weight azides.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your first line of defense. It must be appropriate for all stages of handling, from weighing the solid to reaction workup and waste disposal.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Specialized Equipment |
| Weighing/Transfer (Solid) | Tightly-sealed safety goggles (conforming to EN 166 or ANSI Z87.1)[8][9] | Chemical-resistant nitrile or neoprene gloves. Inspect before use.[2][10] | Flame-retardant lab coat, long pants, closed-toe shoes. | All work performed in a certified chemical fume hood. |
| Reaction Setup & Monitoring | Safety goggles AND a full-face shield.[3][8] | Chemical-resistant nitrile or neoprene gloves. | Flame-retardant lab coat, long pants, closed-toe shoes. | Blast shield placed between the apparatus and the user, inside the fume hood.[3][10] |
| Workup & Purification | Safety goggles AND a full-face shield. | Chemical-resistant gloves appropriate for the solvents used. | Flame-retardant lab coat. A chemical-resistant apron is recommended if splash potential is high.[11] | All work performed in a certified chemical fume hood. |
| Spill Cleanup / Waste Handling | Safety goggles AND a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron over a lab coat. | Use a dedicated azide spill kit. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This workflow is designed to minimize risk at every step. The core principle is to prevent the accumulation of energy (heat, friction, shock) and avoid contact with incompatible materials.
Caption: A logical workflow for handling this compound.
Key Procedural Mandates:
-
Work Area: All manipulations must be performed in a certified chemical fume hood with the sash positioned as low as practical.[4][10] The work area should be clear of unnecessary equipment and chemicals.
-
Incompatible Materials - CRITICAL:
-
Metals: Never use metal spatulas, needles, or stir bars if there is a risk of scratching glassware.[1][3][10] Trace amounts of metal can form highly shock-sensitive and explosive metal azides. Use plastic, ceramic, or glass tools.
-
Acids: Avoid contact with strong acids. This can generate hydrazoic acid (HN₃), which is exceptionally toxic and explosive.[1][7]
-
Halogenated Solvents: Never use solvents like dichloromethane (DCM) or chloroform. They can react with azides to form dangerously unstable di- and tri-azidomethane.[1][2][7]
-
-
Purification and Concentration:
-
NEVER purify organic azides by distillation or sublimation, as the required heat input can initiate violent decomposition.[2][7]
-
Acceptable purification methods include extraction, precipitation, and, for relatively stable compounds like this one, careful column chromatography.[4][7]
-
Avoid concentrating solutions to complete dryness on a rotary evaporator. If concentration is necessary, do so at low temperatures and leave a residual amount of solvent.
-
-
Storage: Store the compound in a clearly labeled, tightly sealed container in a cool, dark location, such as a refrigerator designated for chemicals.[1][3][7] Protect from light and heat.
Emergency and Disposal Plan
A pre-planned response to accidents and a compliant disposal pathway are non-negotiable components of your safety system.
Spill Response:
-
Small Spill (in fume hood):
-
Alert colleagues and the lab supervisor.
-
Use absorbent pads to contain the spill.
-
Decontaminate the surface with a basic solution (e.g., 1M sodium carbonate, pH > 9) to neutralize any potential traces of hydrazoic acid, followed by a rinse with 70% ethanol.[6]
-
Collect all cleanup materials (pads, gloves, etc.) into a sealed bag.
-
Label the bag clearly as "Azide Contaminated Waste" and place it in the designated hazardous waste container.[6]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and activate the lab's emergency response procedure.
-
Contact your institution's Environmental Health & Safety (EH&S) department immediately.
-
Waste Disposal Protocol:
-
Dedicated Waste Stream: All azide-containing waste, including reaction residues, contaminated solvents, and cleanup materials, MUST be collected in a dedicated and clearly labeled "Azide Waste" container.[1][4][6]
-
Avoid Incompatibles: Ensure that acidic waste or waste containing heavy metal salts is never added to the azide waste container.[1]
-
No Sink Disposal: NEVER dispose of any azide-containing solution down the drain. Azides can react with lead or copper plumbing to form highly explosive metal azides over time.[4][6]
-
Chemical Deactivation (Best Practice): For residual amounts in reaction flasks, consider quenching the azide before cleaning. A common method is the Staudinger reaction, where an excess of triphenylphosphine is added to the solution (often in THF/water) and stirred until N₂ evolution ceases, converting the azide to a stable aza-ylide or amine.[12] Consult with your institution's EH&S for approved quenching protocols.
-
Final Disposal: Dispose of the segregated waste container through your institution's official hazardous waste program.
By integrating these expert-driven protocols into your daily operations, you can confidently and safely leverage the synthetic power of this compound, ensuring the integrity of your research and the safety of your team.
References
- A novel approach for assessment of thermal stability of organic azides through prediction of their temperature of maximum mass loss. (n.d.). Google Scholar.
- Safe Handling of Azides. (2013). University of Pittsburgh.
- School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin.
- Azide Compounds. (n.d.). University of California, Berkeley - Environmental Health and Safety.
- LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. (n.d.). University of California, Santa Barbara.
- Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University.
- Organic azide. (n.d.). Wikipedia.
- Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety.
- Azides. (2022). University of Victoria.
- A study on the thermal stability of organic azides. (2025).
- sodium-azide-organic-azides_0.docx. (n.d.). University of California, Santa Barbara.
- Reactive & Efficient: Organic Azides as Cross-Linkers in M
- Treatment of azide containing waste. (n.d.).
- SAFETY DATA SHEET. (2025).
- Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH.
- SAFETY DATA SHEET - Isoindoline. (2009). Fisher Scientific.
- Safety Data Sheet - 4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione. (2024). CymitQuimica.
- SAFETY DATA SHEET - N-(n-Butyl)phthalimide. (2024). Fisher Scientific.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
- Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship.
- Pat-6: Personal Protective Equipment for Pesticide Applicators. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione. (2025). ChemicalBook.
Sources
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- 2. ucd.ie [ucd.ie]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. uvic.ca [uvic.ca]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. fishersci.com [fishersci.com]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 12. Organic azide - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
